Diaminopimelic Acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2,6-diaminoheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKMEZVLHJARHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862237 | |
| Record name | 2,6-Diaminoheptanedioic acid | |
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Molecular Weight |
190.20 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Diaminopimelic acid | |
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CAS No. |
583-93-7, 922-54-3, 17121-19-6, 2577-62-0 | |
| Record name | Diaminopimelic acid | |
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| Record name | Diaminopimelic acid | |
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| Record name | NSC206289 | |
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| Record name | NSC206278 | |
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| Record name | 2,6-Diaminoheptanedioic acid | |
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| Record name | 2,6-diaminopimelic acid | |
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| Record name | Heptanedioic acid, 2,6-diamino- | |
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Foundational & Exploratory
The Cornerstone of Bacterial Integrity: An In-depth Technical Guide to the Role of Diaminopimelic Acid in Cell Wall Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a central and indispensable role in the structural integrity of the bacterial cell wall. As a key component of peptidoglycan, particularly in Gram-negative and certain Gram-positive bacteria, DAP is crucial for the formation of cross-links that provide rigidity and resistance to osmotic stress. Furthermore, the biosynthetic pathway of DAP is a critical metabolic route, as it also leads to the production of L-lysine, an essential amino acid for protein synthesis. The absence of this pathway in mammals makes the enzymes involved in DAP synthesis prime targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the multifaceted role of this compound, detailing its structural significance, biosynthetic pathways, and its recognition by the host immune system. The guide also includes detailed experimental protocols for the analysis of DAP and peptidoglycan structure, along with quantitative data on cell wall composition.
Introduction
The bacterial cell wall is a complex and dynamic structure that is essential for maintaining cell shape, protecting against environmental insults, and withstanding internal turgor pressure. The primary structural component of the bacterial cell wall is peptidoglycan, a unique polymer composed of glycan strands cross-linked by short peptides. A key and often defining feature of this peptidoglycan is the presence of this compound (DAP).
DAP is a dicarboxylic diamino acid that exists in several stereoisomeric forms, with meso-diaminopimelic acid (m-DAP) being the most common form found in bacterial peptidoglycan.[1] Its unique structure, possessing two amino groups and two carboxyl groups, allows it to form peptide cross-links between adjacent glycan chains, thereby creating a robust, three-dimensional mesh-like structure.[2] This cross-linking is vital for the mechanical strength of the cell wall.
The significance of DAP extends beyond its structural role. It is the immediate biosynthetic precursor to L-lysine, one of the fundamental amino acids required for protein synthesis in bacteria.[3] Most Gram-positive bacteria utilize L-lysine instead of m-DAP for cross-linking their peptidoglycan. The dual importance of the DAP-lysine biosynthetic pathway underscores its essentiality for bacterial survival.[3]
From a therapeutic perspective, the enzymes of the DAP biosynthetic pathway are highly attractive targets for the development of new antibiotics. Since this pathway is absent in mammals, inhibitors targeting these enzymes are expected to exhibit high selectivity for bacteria with minimal host toxicity.[4] This guide will delve into the technical details of DAP's role in bacterial cell wall architecture, providing valuable information for researchers in microbiology, biochemistry, and drug discovery.
The Structural Role of this compound in Peptidoglycan
The fundamental repeating unit of peptidoglycan consists of two alternating amino sugars, N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), linked by β-(1,4)-glycosidic bonds.[5] A short peptide stem is attached to the lactyl moiety of each MurNAc residue. The composition of this peptide stem varies among bacterial species, but a common sequence in Gram-negative bacteria is L-alanine, D-glutamic acid, meso-diaminopimelic acid, and D-alanine.[6]
The critical function of m-DAP lies in its ability to form covalent cross-links between these peptide stems. The ε-amino group of an m-DAP residue on one peptide stem forms a peptide bond with the carboxyl group of a D-alanine residue on an adjacent peptide stem. This transpeptidation reaction, catalyzed by penicillin-binding proteins (PBPs), results in the formation of a highly cross-linked peptidoglycan sacculus that encases the bacterium.[2]
In many Gram-negative bacteria, Braun's lipoprotein, a major outer membrane protein, is covalently attached to the peptidoglycan via the ε-amino group of an m-DAP residue.[1] This linkage serves to anchor the outer membrane to the cell wall, further contributing to the structural integrity of the cell envelope.
The extent of peptidoglycan cross-linking is a critical determinant of cell wall strength and can vary significantly between different bacterial species.
Data Presentation: Quantitative Analysis of Peptidoglycan Composition
The composition and architecture of peptidoglycan can be quantitatively assessed through various analytical techniques. The following tables summarize key quantitative data related to this compound and peptidoglycan structure in different bacterial species.
Table 1: Peptidoglycan Content and Cross-linking in Various Bacterial Species
| Bacterial Species | Gram Type | Peptidoglycan (% of Dry Cell Weight) | Degree of Cross-linking (%) | Reference(s) |
| Escherichia coli | Negative | ~10 | 25-35 | [5] |
| Bacillus subtilis | Positive | 40-90 | Not specified | [5] |
| Staphylococcus aureus | Positive | 40-90 | Not specified | [5] |
| Mycobacterium tuberculosis | (Acid-Fast) | Not specified | 70-80 | [7] |
| Streptococcus salivarius ssp. thermophilus | Positive | ~8.2 (amino sugars) | Not specified | [8] |
| Bacteroides thetaiotaomicron | Negative | >3.6 | Not specified | [8] |
Table 2: Molar Ratios of Peptidoglycan Components
| Bacterial Species | Component 1 | Component 2 | Molar Ratio | Reference(s) |
| Urinary Factor S (glycopeptide) | Glutamic acid | Alanine | 2:2 | [9] |
| Urinary Factor S (glycopeptide) | Alanine | This compound | 2:1 | [9] |
| Urinary Factor S (glycopeptide) | Muramic acid | This compound | 1:1 | [9] |
| Urinary Factor S (glycopeptide) | Glucosamine | Glycine | 1:1 | [9] |
This compound Biosynthesis: A Key Metabolic Pathway
The synthesis of meso-diaminopimelic acid is a multi-step enzymatic pathway that begins with L-aspartate. There are several variations of this pathway found in different bacteria, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. The succinylase pathway, found in Escherichia coli, is one of the most well-characterized.
Below is a diagram illustrating the succinylase pathway for DAP and lysine (B10760008) biosynthesis.
Recognition by the Host Immune System
The host innate immune system has evolved to recognize conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). Peptidoglycan fragments containing this compound are potent elicitors of the innate immune response. Specifically, the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a substructure of peptidoglycan found predominantly in Gram-negative bacteria.
Upon binding of iE-DAP, NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2. This interaction initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines and chemokines.
Experimental Protocols
Isolation and Purification of Peptidoglycan
This protocol is adapted for Gram-negative bacteria. Modifications may be necessary for Gram-positive species.
Materials:
-
Bacterial cell pellet
-
Lysis buffer (e.g., 4% SDS in water)
-
Tris-HCl buffer (pH 7.2)
-
Proteinase K
-
Ultracentrifuge
-
Milli-Q water
Procedure:
-
Resuspend the bacterial cell pellet in an appropriate volume of Tris-HCl buffer.
-
Add an equal volume of boiling lysis buffer to the cell suspension and boil for 30 minutes with stirring.
-
Allow the lysate to cool to room temperature and then centrifuge at high speed (e.g., 100,000 x g) for 30 minutes to pellet the crude peptidoglycan.
-
Wash the pellet extensively with Milli-Q water to remove SDS. This typically requires multiple rounds of resuspension and centrifugation.
-
To remove covalently bound proteins, treat the pellet with Proteinase K (e.g., 20 µg/mL in Tris-HCl buffer) at 37°C for 2 hours.
-
Inactivate the Proteinase K by boiling in SDS solution for 5 minutes.
-
Repeat the washing steps with Milli-Q water to remove the digested proteins and residual SDS.
-
The final pellet contains purified peptidoglycan, which can be lyophilized for storage.
Muropeptide Analysis by HPLC
Materials:
-
Purified peptidoglycan
-
Muramidase (B13767233) (e.g., mutanolysin or cellosyl)
-
Sodium phosphate (B84403) buffer (pH 4.9)
-
Sodium borohydride
-
Orthophosphoric acid
-
Reversed-phase C18 HPLC column
-
HPLC system with UV detector (204-206 nm)
-
Solvent A: 50 mM sodium phosphate, pH 4.35
-
Solvent B: 75 mM sodium phosphate, pH 4.95, 15% methanol
Procedure:
-
Resuspend a known amount of purified peptidoglycan in sodium phosphate buffer (pH 4.9).
-
Add muramidase to digest the peptidoglycan into soluble muropeptides. Incubate at 37°C overnight.
-
Inactivate the muramidase by boiling for 5 minutes.
-
Centrifuge to pellet any undigested material and collect the supernatant containing the soluble muropeptides.
-
Reduce the MurNAc residues to muramitol by adding sodium borohydride. Incubate for 30 minutes at room temperature.
-
Stop the reaction by acidifying with orthophosphoric acid to a pH of 3-4.
-
Filter the sample through a 0.22 µm filter.
-
Inject the sample onto the HPLC system.
-
Separate the muropeptides using a gradient of Solvent B. A typical gradient runs from 0% to 100% Solvent B over 120 minutes.
-
Detect the eluting muropeptides by monitoring the absorbance at 204-206 nm.
-
The degree of cross-linking can be calculated from the relative areas of the monomeric, dimeric, and trimeric muropeptide peaks in the chromatogram.
Enzymatic Assay for N-Succinyl-L,L-Diaminopimelic Acid Desuccinylase (DapE)
This is a spectrophotometric assay based on the detection of the primary amine product using ninhydrin (B49086).[10][11][12][13]
Materials:
-
Purified DapE enzyme
-
N⁶-methyl-N²-succinyl-L,L-diaminopimelic acid (N⁶-methyl-L,L-SDAP) as substrate
-
HEPES buffer (50 mM, pH 7.5)
-
Ninhydrin solution (2%)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer and the DapE enzyme in a microplate well.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for 10 minutes at 30°C.
-
Initiate the reaction by adding the substrate, N⁶-methyl-L,L-SDAP (e.g., final concentration of 2 mM).
-
Incubate the reaction for a defined period (e.g., 10 minutes) at 30°C.
-
Stop the reaction by heating at 100°C for 1 minute, followed by cooling on ice.
-
Add the ninhydrin solution and heat at 80°C for 15 minutes to allow for color development.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The amount of product formed is proportional to the absorbance, and enzyme activity can be calculated based on a standard curve.
Coupled Enzymatic Assay for Diaminopimelate Decarboxylase (LysA)
This assay couples the decarboxylation of meso-DAP to the oxidation of NADH, which can be monitored spectrophotometrically.[14][15]
Materials:
-
Purified LysA enzyme
-
meso-Diaminopimelic acid (substrate)
-
Saccharopine dehydrogenase (coupling enzyme)
-
NADH
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Tris buffer (200 mM, pH 8.0)
-
Spectrophotometer
Procedure:
-
In a cuvette, prepare a pre-initiation mixture containing Tris buffer, varying concentrations of meso-DAP, saccharopine dehydrogenase, NADH, α-ketoglutarate, and PLP.
-
Incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the LysA enzyme.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Kinetic parameters (Km and Vmax) can be determined by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion
This compound is a molecule of profound importance in the bacterial world. Its dual function as a critical structural component of the cell wall and as a key intermediate in lysine biosynthesis makes it indispensable for the survival of a wide range of bacteria. The unique presence of the DAP biosynthetic pathway in bacteria and its absence in humans has rightfully placed it in the spotlight for the development of novel antibacterial therapies. A thorough understanding of the structure, synthesis, and function of DAP, as facilitated by the technical information and protocols provided in this guide, is essential for researchers aiming to exploit this pathway for therapeutic benefit and to further unravel the complexities of bacterial cell biology. The continued investigation into the nuances of peptidoglycan composition and the enzymes involved in its synthesis will undoubtedly pave the way for the next generation of antimicrobial agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. primescholars.com [primescholars.com]
- 3. An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 6. Peptidoglycan Molecular Structure - Glycopedia [glycopedia.eu]
- 7. Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. An optimized coupled assay for quantifying diaminopimelate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dimerization of Bacterial Diaminopimelate Decarboxylase Is Essential for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diaminopimelic Acid Biosynthesis Pathways in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diaminopimelic acid (DAP) biosynthesis pathway is a critical metabolic route in most Gram-negative bacteria, yielding two essential molecules: meso-diaminopimelic acid (m-DAP) and L-lysine. m-DAP is a unique amino acid that provides structural integrity to the bacterial cell wall by cross-linking peptidoglycan chains. L-lysine is one of the 20 proteinogenic amino acids indispensable for protein synthesis. The absence of this pathway in mammals makes its constituent enzymes attractive targets for the development of novel antibacterial agents. This guide provides a comprehensive overview of the DAP biosynthesis pathways in Gram-negative bacteria, focusing on the enzymatic reactions, quantitative data, and detailed experimental protocols for pathway analysis.
Core Biosynthetic Pathways
The DAP biosynthesis pathway can be conceptually divided into two parts: an upper pathway that synthesizes the common intermediate L-2,3,4,5-tetrahydrodipicolinate (THDP) from aspartate, and several lower pathway variants that convert THDP to m-DAP.
The Upper Pathway: Synthesis of L-2,3,4,5-tetrahydrodipicolinate (THDP)
This initial sequence of reactions is conserved across all known DAP pathway variants.[1][2] It begins with L-aspartate and culminates in the formation of the branch-point intermediate, THDP.
-
Aspartate Kinase (LysC): Phosphorylates L-aspartate to form L-aspartyl-phosphate.
-
Aspartate-semialdehyde Dehydrogenase (Asd): Reduces L-aspartyl-phosphate to L-aspartate-semialdehyde (ASA).
-
Dihydrodipicolinate Synthase (DapA): Catalyzes the condensation of ASA and pyruvate (B1213749) to produce 4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[3] This is the first committed step of the pathway and is often subject to allosteric feedback inhibition by L-lysine.
-
Dihydrodipicolinate Reductase (DapB): Reduces HTPA in an NADPH-dependent reaction to yield L-2,3,4,5-tetrahydrodipicolinate (THDP).[3]
Caption: The upper pathway of DAP biosynthesis, leading to the formation of THDP.
The Lower Pathway Variants
From THDP, Gram-negative bacteria utilize several distinct enzymatic routes to synthesize m-DAP. The most prevalent of these is the succinylase pathway. A more recently discovered alternative is the L,L-diaminopimelate aminotransferase (DapL) pathway.
This pathway involves a series of four enzymatic steps that introduce and then remove a succinyl group to facilitate the subsequent transamination and epimerization reactions.[2][3]
-
Tetrahydrodipicolinate N-succinyltransferase (DapD): Transfers a succinyl group from succinyl-CoA to THDP, forming N-succinyl-L-2-amino-6-oxopimelate.
-
N-succinyl-diaminopimelate aminotransferase (DapC): Catalyzes the transamination of N-succinyl-L-2-amino-6-oxopimelate to N-succinyl-L,L-diaminopimelate.
-
N-succinyl-diaminopimelate desuccinylase (DapE): Removes the succinyl group to yield L,L-diaminopimelate (L,L-DAP).
-
Diaminopimelate epimerase (DapF): Catalyzes the stereoinversion of L,L-DAP to the final product, m-DAP.
Caption: The succinylase variant of the lower DAP biosynthesis pathway.
This pathway represents a more direct route from THDP to L,L-DAP, bypassing the acylation and deacylation steps of the succinylase pathway.[4][5] It is found in a subset of bacteria, including important pathogens like Chlamydia trachomatis and Leptospira interrogans.[5]
-
L,L-diaminopimelate aminotransferase (DapL): Directly converts THDP to L,L-DAP in a single transamination reaction, typically using glutamate (B1630785) as the amino donor.[4][5]
-
Diaminopimelate epimerase (DapF): As in the succinylase pathway, DapF epimerizes L,L-DAP to m-DAP.
Caption: The L,L-diaminopimelate aminotransferase (DapL) variant pathway.
Quantitative Data on DAP Pathway Enzymes
The kinetic parameters of DAP pathway enzymes are crucial for understanding their efficiency and for the development of targeted inhibitors. The following tables summarize key kinetic data for enzymes of the DapL and succinylase pathways from various Gram-negative bacteria.
Table 1: Kinetic Properties of L,L-Diaminopimelate Aminotransferase (DapL) Orthologs[4][5]
| Organism | Direction | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) |
| Chlamydia trachomatis | Forward | THDP | 190 | 0.25 |
| Glutamate | 2600 | |||
| Reverse | L,L-DAP | 116 | 10.6 | |
| 2-Oxoglutarate | 300 | |||
| Verrucomicrobium spinosum | Forward | THDP | 150 | 0.8 |
| Glutamate | 3200 | |||
| Reverse | L,L-DAP | 98 | 15.2 | |
| 2-Oxoglutarate | 450 | |||
| Neisseria meningitidis | Forward | THDP | 210 | 0.5 |
| Glutamate | 2900 | |||
| Reverse | L,L-DAP | 130 | 12.8 | |
| 2-Oxoglutarate | 380 |
Note: Forward direction refers to the synthesis of L,L-DAP from THDP and glutamate. Reverse direction refers to the synthesis of THDP from L,L-DAP and 2-oxoglutarate.
Table 2: Kinetic Parameters of Succinylase Pathway Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| DapD | Pseudomonas aeruginosa | L-2-aminopimelate | 120 | 1.5 | [6] |
| DapE | Acinetobacter baumannii | N6-Methyl-L,L-SDAP | 300 | 180 | [7] |
| DapE | Haemophilus influenzae | N6-Methyl-L,L-SDAP | 730 | 140 | [7] |
Experimental Protocols
Detailed methodologies are essential for the study of DAP pathway enzymes. Below are protocols for protein purification and activity assays for key enzymes.
Protocol 1: Expression and Purification of His-tagged DapL
This protocol describes the overexpression and purification of a C-terminally hexahistidine-tagged DapL enzyme from E. coli.
Caption: A typical workflow for the expression and purification of a His-tagged protein.
Methodology:
-
Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the dapL gene with a C-terminal 6xHis-tag.
-
Culture Growth: Inoculate a single colony into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Expression: Continue to incubate the culture at 18°C overnight with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM β-mercaptoethanol) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged DapL protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).
-
Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.8, 5 mM DTT, 2 mM EDTA) and store at -80°C.
Protocol 2: L,L-Diaminopimelate Aminotransferase (DapL) Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the formation of THDP from L,L-DAP (the reverse physiological reaction).[1]
Principle: The formation of THDP is monitored by its reaction with o-aminobenzaldehyde, which forms a dihydroquinazolium adduct with a maximum absorbance at 440 nm.
Reagents:
-
1 M HEPES-KOH, pH 7.6
-
50 mM L,L-diaminopimelate (amino donor)
-
200 mM 2-oxoglutarate (amino acceptor)
-
125 mM o-aminobenzaldehyde (in DMSO)
-
Purified recombinant DapL enzyme
Procedure:
-
Prepare a 0.5 mL reaction mixture containing:
-
50 µL of 1 M HEPES-KOH (final concentration 100 mM)
-
5 µL of 50 mM L,L-DAP (final concentration 0.5 mM)
-
5 µL of 200 mM 2-oxoglutarate (final concentration 2 mM)
-
5 µL of 125 mM o-aminobenzaldehyde (final concentration 1.25 mM)
-
Purified DapL enzyme (e.g., 10 µg)
-
Nuclease-free water to a final volume of 0.5 mL
-
-
Incubate the reaction mixture at 30°C.
-
Continuously monitor the increase in absorbance at 440 nm using a spectrophotometer.
-
The rate of reaction is proportional to the change in absorbance over time.
Protocol 3: N-succinyl-L,L-diaminopimelate Desuccinylase (DapE) Activity Assay
This protocol describes a discontinuous colorimetric assay for DapE activity using a modified ninhydrin (B49086) method.[7][8]
Principle: DapE hydrolyzes N6-methyl-N2-succinyl-L,L-diaminopimelic acid (a substrate analog) to produce a primary amine. This primary amine reacts with ninhydrin to form a colored product (Ruhemann's purple), which can be quantified spectrophotometrically at 570 nm.
Reagents:
-
1 M HEPES, pH 7.5
-
Purified DapE enzyme
-
20 mM N6-methyl-L,L-SDAP (substrate)
-
2% (w/v) Ninhydrin solution
Procedure:
-
In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
5 µL of 1 M HEPES, pH 7.5 (final concentration 50 mM)
-
DapE enzyme (final concentration ~8 nM)
-
Nuclease-free water
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 20 mM N6-methyl-L,L-SDAP (final concentration 2 mM).
-
Allow the reaction to proceed for 10 minutes at 30°C.
-
Quench the reaction by heating at 100°C for 1 minute, then cool on ice.
-
Add 100 µL of 2% ninhydrin solution and vortex.
-
Heat the mixture at 80°C for 15 minutes to allow for color development.
-
Transfer an 80 µL aliquot to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
A standard curve using a known concentration of a primary amine (e.g., glutamic acid) should be prepared to quantify the amount of product formed.
Protocol 4: Analysis of DAP Pathway Intermediates by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify DAP isomers and other pathway intermediates.[9]
Principle: Cell wall hydrolysates are derivatized with a fluorescent tag (e.g., o-phthaldehyde) and separated by reverse-phase HPLC with fluorescence detection.
General Procedure:
-
Sample Preparation: Hydrolyze bacterial cell walls in 6 M HCl at 110°C for 24 hours.
-
Derivatization: Neutralize the hydrolysate and derivatize the amino acids with a suitable reagent (e.g., o-phthaldehyde and a chiral mercaptan for separating stereoisomers).
-
HPLC Separation: Inject the derivatized sample onto a C18 reverse-phase column.
-
Mobile Phase: Use a mobile phase gradient, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M, pH 7.2).
-
Detection: Detect the fluorescently tagged derivatives using a fluorescence detector (e.g., excitation at 365 nm and emission at 455 nm).
-
Quantification: Quantify the peaks by comparing their area to those of known standards.
Conclusion
The this compound biosynthesis pathway is a validated and promising target for the development of novel antibiotics against Gram-negative bacteria. A thorough understanding of the different pathway variants, the kinetics of the involved enzymes, and robust experimental methodologies are essential for advancing research in this field. This guide provides a foundational resource for scientists and researchers aiming to explore the intricacies of DAP biosynthesis and exploit it for therapeutic intervention. The provided protocols and data serve as a starting point for further investigation and the development of high-throughput screening assays for inhibitor discovery.
References
- 1. Frontiers | Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum: Identification and Partial Characterization of L,L-Diaminopimelate Aminotransferase and UDP-N-Acetylmuramoylalanyl-D-glutamyl-2,6-meso-Diaminopimelate Ligase [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stereoisomers of Diaminopimelic Acid: A Technical Guide to Their Structure, Biological Significance, and Therapeutic Potential
Abstract
Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a central role in the viability of most bacteria. As a critical component of the peptidoglycan cell wall and the immediate precursor to the essential amino acid L-lysine, the metabolic pathways associated with DAP are indispensable for bacterial survival.[1][2][3] This technical guide provides an in-depth exploration of the stereoisomers of this compound, their distinct biological functions, and the enzymatic pathways that govern their synthesis and interconversion. Furthermore, this document details the significance of the DAP pathway as a compelling target for the development of novel antimicrobial agents, owing to its absence in mammals.[1][4][5] Experimental protocols for the separation and quantification of DAP isomers, alongside enzyme assays, are provided for researchers in microbiology, biochemistry, and drug development.
Introduction: The Centrality of this compound in Bacterial Physiology
This compound (2,6-diaminoheptanedioic acid) is a seven-carbon dicarboxylic acid with two amino groups.[6] Its presence is a hallmark of most bacterial cell walls, where it contributes to the structural integrity of the peptidoglycan layer.[4][7] Specifically, the meso-isomer of DAP is a key component in the peptidoglycan of Gram-negative bacteria and some Gram-positive bacteria, such as Mycobacterium tuberculosis and Bacillus species.[1][4] In these organisms, meso-DAP participates in the cross-linking of peptidoglycan chains, a process essential for maintaining cell shape and resisting osmotic stress.[2][8][9] A deficiency in DAP can lead to cell lysis and death.[3][6]
Beyond its structural role, meso-DAP is the penultimate precursor in the primary bacterial pathway for L-lysine biosynthesis.[2][7][10] Lysine (B10760008) is a fundamental amino acid required for protein synthesis.[1] While most bacteria synthesize their own lysine via the DAP pathway, mammals lack this metabolic capability and must obtain lysine from their diet, making it an essential amino acid for them.[1][2] This fundamental difference in metabolism makes the enzymes of the DAP pathway attractive targets for the development of new antibiotics with high selectivity for bacterial pathogens.[1][4][5][8][11]
Stereochemistry of this compound
DAP has two chiral centers at the α and ε carbon atoms, giving rise to three stereoisomers: LL-DAP, DD-DAP, and meso-DAP.
-
LL-diaminopimelic acid (LL-DAP): Both chiral centers have the L-configuration. This isomer is a key intermediate in the biosynthesis of meso-DAP.[2]
-
DD-diaminopimelic acid (DD-DAP): Both chiral centers have the D-configuration. This isomer is less common but can be found in some bacterial structures.
-
meso-diaminopimelic acid (meso-DAP): This is an internally compensated, optically inactive form where the two chiral centers have opposite configurations (L and D).[12] This is the most biologically significant isomer, directly incorporated into peptidoglycan and serving as the substrate for L-lysine synthesis.[1][2]
Biological Significance and Distribution of DAP Stereoisomers
The different stereoisomers of DAP have distinct roles and distributions in the bacterial world.
-
meso-DAP: As previously mentioned, this is the primary form used for peptidoglycan cross-linking in most Gram-negative bacteria and certain Gram-positive bacteria.[1][4][9] It is also the direct precursor to L-lysine.[10] The presence of meso-DAP in peptidoglycan is recognized by the human innate immune receptor NOD1, triggering an immune response.[13]
-
LL-DAP: This isomer serves as the substrate for the enzyme diaminopimelate epimerase (DapF), which converts it to meso-DAP.[2] In some bacteria, a lack of DapF can lead to the incorporation of LL-DAP into the peptidoglycan, resulting in reduced cross-linking and structural defects.[14]
-
DD-DAP: The biological role of DD-DAP is less well-defined, and it is not a direct intermediate in the main biosynthetic pathways.
The distribution of DAP isomers can vary between bacterial species. While meso-DAP is widespread, the presence and concentration of LL-DAP can depend on the metabolic state of the cell.
Table 1: Distribution and Function of DAP Stereoisomers in Bacteria
| Stereoisomer | Primary Biological Function(s) | Typical Bacterial Groups |
| meso-DAP | - Peptidoglycan cross-linking- Precursor to L-lysine | Most Gram-negative bacteria, Mycobacterium sp., Bacillus sp. |
| LL-DAP | - Intermediate in meso-DAP biosynthesis | Widespread in bacteria with the DAP pathway |
| DD-DAP | - Minor component, less defined role | Not a major component of peptidoglycan or lysine synthesis pathways |
Biosynthetic Pathways of this compound
Bacteria have evolved several distinct pathways to synthesize DAP, all of which begin with L-aspartate. These pathways diverge after the formation of tetrahydrodipicolinate (THDP).[1][2] The four main variations are the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.
The Succinylase Pathway
This is the most common pathway, utilized by the majority of Gram-negative and many Gram-positive bacteria, including Escherichia coli and Mycobacterium tuberculosis.[1][2] It involves four enzymatic steps to convert THDP to meso-DAP.
The Acetylase Pathway
Analogous to the succinylase pathway, this route uses acetylated intermediates instead of succinylated ones. It is less common and has been identified in certain Bacillus species.[2][15]
The Dehydrogenase Pathway
This pathway directly converts THDP to meso-DAP in a single step, catalyzed by DAP dehydrogenase. It is found in a limited number of bacteria, including some Bacillus species.[2][15]
The Aminotransferase (DapL) Pathway
A more recently discovered pathway, this route converts THDP directly to LL-DAP in a single transamination reaction catalyzed by LL-diaminopimelate aminotransferase (DapL).[16][17] LL-DAP is then converted to meso-DAP by DapF. This pathway is found in plants, cyanobacteria, and some bacteria like Chlamydia.[2][18]
From meso-DAP to L-Lysine and Peptidoglycan
Once meso-DAP is synthesized, it stands at a crucial metabolic crossroads. It can either be decarboxylated to form L-lysine or be incorporated into the peptidoglycan structure.
The enzyme meso-diaminopimelate decarboxylase (LysA) catalyzes the final step in lysine biosynthesis.[10] Alternatively, the enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase (MurE) incorporates meso-DAP into the pentapeptide side chain of peptidoglycan precursors.[4]
The DAP Pathway as an Antimicrobial Target
The essentiality of the DAP pathway for most bacteria, coupled with its absence in humans, makes it an ideal target for the development of novel antibiotics.[1][5] Several enzymes in this pathway have been identified as particularly promising targets:
-
DAP Epimerase (DapF): This enzyme is crucial for producing the meso-isomer required for peptidoglycan synthesis. Inhibitors of DapF could disrupt cell wall formation.[5][11]
-
DAP Decarboxylase (LysA): Blocking this enzyme would lead to lysine starvation and inhibit protein synthesis.[4]
-
Upstream enzymes (DapA, DapB, DapD, DapE): These enzymes are also essential for the production of DAP and represent viable targets for inhibition.[1][5]
The development of inhibitors for these enzymes could lead to a new class of antibiotics effective against a broad range of pathogens, including those that have developed resistance to existing drugs.[11]
Experimental Protocols
Separation and Quantification of DAP Stereoisomers by HPLC
This protocol outlines a method for the derivatization and subsequent separation of DAP stereoisomers using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is adapted from established procedures for amino acid analysis.[19]
Objective: To separate and quantify LL-DAP, DD-DAP, and meso-DAP in a bacterial hydrolysate.
Materials:
-
Bacterial cell pellet
-
6 M HCl
-
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent)
-
Acetonitrile (B52724) (HPLC grade)
-
Triethylamine (B128534) phosphate (B84403) buffer (0.05 M, pH 3.0)
-
RP-18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Hydrolysis:
-
Wash the bacterial cell pellet with distilled water and lyophilize to determine dry weight.
-
Resuspend a known weight of dried cells in 6 M HCl.
-
Hydrolyze at 110°C for 18-24 hours in a sealed, evacuated tube.
-
Remove HCl by evaporation under vacuum.
-
Re-dissolve the hydrolysate in distilled water.
-
-
Derivatization:
-
To an aliquot of the hydrolysate, add a solution of FDAA in acetone.
-
Add sodium bicarbonate solution to adjust the pH to ~9.0.
-
Incubate at 40°C for 1 hour in the dark.
-
Stop the reaction by adding 2 M HCl.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of 0.05 M triethylamine phosphate (pH 3.0) and acetonitrile (e.g., 78.5:21.5, v/v). The exact ratio may need optimization.[19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
-
Quantification: Generate a standard curve using known concentrations of pure LL-DAP, DD-DAP, and meso-DAP standards that have been derivatized in the same manner.
-
Enzyme Assay for meso-Diaminopimelate Decarboxylase (LysA)
This protocol describes a coupled spectrophotometric assay to measure the activity of LysA. The production of L-lysine is coupled to the oxidation of NADH by saccharopine dehydrogenase.[20]
Objective: To determine the kinetic parameters of LysA.
Materials:
-
Purified LysA enzyme
-
meso-diaminopimelic acid (substrate)
-
Saccharopine dehydrogenase (coupling enzyme)
-
NADH
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Tris buffer (e.g., 200 mM, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing Tris buffer, varying concentrations of meso-DAP, a fixed concentration of saccharopine dehydrogenase, NADH, α-ketoglutarate, and PLP.
-
A typical reaction mixture might contain: 200 mM Tris pH 8.0, 0.25–40 mM meso-DAP, 2.5 µM saccharopine dehydrogenase, 0.16 mM NADH, 25 mM α-ketoglutarate, and 0.1 mM PLP.[20]
-
-
Assay Measurement:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for 5-10 minutes to allow for temperature equilibration and to record any background reaction.
-
Initiate the reaction by adding a small, non-rate-limiting amount of the purified LysA enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate (meso-DAP) concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Conclusion
The stereoisomers of this compound are not merely chemical curiosities but are central players in the life of most bacteria. Their roles in maintaining cell wall integrity and providing the building blocks for protein synthesis underscore their importance. The metabolic pathways that produce and interconvert these isomers are a testament to the elegant efficiency of bacterial metabolism. For researchers in the biomedical sciences, these pathways offer a treasure trove of potential targets for the development of new and urgently needed antimicrobial therapies. A thorough understanding of the structure, function, and synthesis of DAP stereoisomers is therefore fundamental to advancing our efforts in combating bacterial infectious diseases.
References
- 1. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Biosynthesis of diaminopimelate, the precursor of lysine and a component of peptidoglycan, is an essential function of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. eolss.net [eolss.net]
- 6. grokipedia.com [grokipedia.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Diaminopimelate decarboxylase - Wikipedia [en.wikipedia.org]
- 11. The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of lysine biosynthesis and transport genes in bacteria: yet another RNA riboswitch? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [minerva-access.unimelb.edu.au]
- 17. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of total and separate stereoisomers of this compound in rumen bacteria by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
The Cornerstone of Bacterial Integrity: A Technical Guide to the Discovery and History of Diaminopimelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that holds a central and unique position in the microbial world. It is an essential component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria, providing structural rigidity and resistance to osmotic stress. Furthermore, DAP is a key intermediate in the biosynthetic pathway of lysine (B10760008), an essential amino acid for protein synthesis in bacteria. The absence of the DAP metabolic pathway in mammals makes it an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the discovery and history of this compound in microbiology, detailing the seminal experiments that unveiled its existence and crucial functions.
The Initial Discovery and Isolation of this compound
The story of this compound begins in the early 1950s with the pioneering work of E. Work. Through meticulous analysis of bacterial hydrolysates, a previously unidentified amino acid was detected.
Isolation from Corynebacterium diphtheriae and Mycobacterium tuberculosis
In 1951, E. Work published a detailed account of the isolation of a novel amino acid, α,ε-diaminopimelic acid, from acid hydrolysates of Corynebacterium diphtheriae and Mycobacterium tuberculosis.[1][2] This discovery was made possible by the application of paper chromatography, a revolutionary technique at the time for separating complex mixtures of amino acids.
Experimental Protocol: Isolation and Identification of this compound by Paper Chromatography (Work, 1951)
The following protocol is based on the methods described by E. Work in the early 1950s for the isolation and identification of DAP.
Objective: To isolate and identify this compound from bacterial cell hydrolysates.
Materials:
-
Bacterial cell paste (Corynebacterium diphtheriae or Mycobacterium tuberculosis)
-
Concentrated Hydrochloric Acid (HCl)
-
Anion-exchange resin (e.g., acid-treated alumina)
-
Cation-exchange resin (e.g., Dowex 50)
-
Whatman No. 1 or No. 4 filter paper
-
Chromatography solvents:
-
Phenol-ammonia (Phenol saturated with water containing 0.3% ammonia)
-
Collidine-lutidine (A mixture of collidine and lutidine)
-
-
Ninhydrin (B49086) solution (0.2% in acetone)
-
Electrodialysis apparatus
Methodology:
-
Hydrolysis:
-
Bacterial cell paste is hydrolyzed by refluxing with 6N HCl for 18-24 hours.
-
The hydrolysate is then evaporated to dryness to remove excess HCl.
-
-
Initial Purification by Ion-Exchange Chromatography:
-
The dried hydrolysate is dissolved in water and passed through a column of acid-treated alumina (B75360) to remove acidic amino acids.
-
The eluate, containing neutral and basic amino acids, is then applied to a cation-exchange resin column (e.g., Dowex 50).
-
The column is washed with water, and the amino acids are eluted with a dilute solution of ammonia.
-
-
Paper Chromatography:
-
The concentrated eluate is spotted onto Whatman No. 1 or No. 4 filter paper.
-
The chromatogram is developed in the first dimension using a phenol-ammonia solvent system.
-
After drying, the chromatogram is rotated 90 degrees and developed in the second dimension using a collidine-lutidine solvent system.
-
The dried chromatogram is sprayed with a ninhydrin solution and heated to visualize the amino acid spots.
-
-
Identification of DAP:
-
DAP appears as a distinct spot with characteristic Rf values in the two-dimensional chromatogram.
-
Its position is compared to that of known amino acid standards.
-
Further confirmation is obtained by its behavior during electrodialysis, where it fails to migrate significantly in an electric field at neutral pH.
-
Experimental Workflow for the Isolation and Identification of DAP
Caption: Workflow for the isolation and identification of DAP.
Unraveling the Role of DAP in Lysine Biosynthesis
Following its discovery, the biological function of this compound remained a puzzle. The crucial link between DAP and the essential amino acid lysine was established through a series of elegant experiments in the early 1950s.
The Discovery of this compound Decarboxylase
In 1952, D. L. Dewey and E. Work reported the discovery of an enzyme in Escherichia coli that could convert this compound to lysine.[3] This enzyme, which they named this compound decarboxylase, provided the first direct evidence for a metabolic relationship between the two amino acids.
Experimental Protocol: this compound Decarboxylase Assay (Dewey and Work, 1952)
Objective: To detect and quantify the activity of this compound decarboxylase.
Materials:
-
Acetone-dried cells of E. coli
-
This compound (substrate)
-
Phosphate (B84403) buffer (pH 7.0)
-
Warburg manometer or other means to measure CO2 evolution
-
Paper chromatography apparatus
Methodology:
-
Enzyme Preparation:
-
A suspension of E. coli cells is treated with acetone (B3395972) to permeabilize the cells and make the enzyme accessible to the substrate.
-
The acetone-dried cells are then washed and suspended in a suitable buffer.
-
-
Enzyme Assay:
-
The reaction is carried out in a Warburg flask containing the acetone-dried cell suspension, this compound, and phosphate buffer.
-
The flask is incubated at 37°C, and the evolution of CO2 is measured over time using the manometer.
-
The production of lysine is confirmed by stopping the reaction at various time points and analyzing the reaction mixture by paper chromatography.
-
-
Quantification:
-
The rate of CO2 evolution is proportional to the enzyme activity.
-
The amount of lysine produced can be quantified by eluting the corresponding spot from the paper chromatogram and measuring its color intensity after reaction with ninhydrin.
-
The Power of Mutants: The Work of B.D. Davis and the Legacy of Tatum
In the same year, Bernard D. Davis provided compelling genetic evidence for the role of DAP as a precursor to lysine.[1] He isolated and characterized E. coli mutants that were unable to synthesize lysine. Some of these mutants were found to accumulate this compound in their growth medium, indicating a block in the metabolic pathway after the formation of DAP. This work elegantly demonstrated that DAP is an intermediate in the biosynthesis of lysine.
This approach was made possible by the groundbreaking work of Edward L. Tatum and Joshua Lederberg in 1946, who demonstrated genetic recombination in E. coli.[4][5] Their development of methods for isolating auxotrophic mutants, which require specific nutrients for growth, provided the essential tools for dissecting metabolic pathways.
Logical Relationship of Key Discoveries
Caption: Interrelation of the foundational discoveries about DAP.
The this compound Biosynthetic Pathways
Further research has revealed that bacteria employ several distinct pathways for the synthesis of this compound, all starting from L-aspartate. The three main pathways are the succinylase, acetylase, and dehydrogenase pathways. A fourth, more recently discovered variant, is the aminotransferase pathway.
The Succinylase Pathway
This is the most common pathway in Gram-negative bacteria. It involves the succinylation and desuccinylation of intermediates.
DAP Biosynthesis: The Succinylase Pathway
Caption: The succinylase pathway of DAP and lysine biosynthesis.
The Acetylase Pathway
Found in some species of Bacillus, this pathway is analogous to the succinylase pathway but utilizes acetyl-CoA instead of succinyl-CoA.
DAP Biosynthesis: The Acetylase Pathway
Caption: The acetylase variant of the DAP biosynthetic pathway.
The Dehydrogenase Pathway
This pathway, found in some Gram-positive bacteria, is a more direct route from tetrahydrodipicolinate to meso-diaminopimelate.
DAP Biosynthesis: The Dehydrogenase Pathway
Caption: The direct dehydrogenase pathway to meso-DAP.
The Aminotransferase Pathway
Discovered more recently in organisms like Chlamydia and plants, this pathway utilizes a novel aminotransferase to convert tetrahydrodipicolinate directly to L,L-diaminopimelate.
DAP Biosynthesis: The Aminotransferase Pathway
Caption: The aminotransferase variant of the DAP pathway.
Quantitative Data
The early papers on DAP focused primarily on qualitative identification and the elucidation of metabolic pathways. Quantitative data from this era is sparse in the initial discovery papers. However, later studies have provided more detailed quantitative analysis. The table below summarizes representative data from various studies.
| Parameter | Organism | Value | Reference |
| DAP content (% of dry weight) | Escherichia coli | ~0.5% | (Data generalized from multiple sources) |
| DAP content (% of dry weight) | Corynebacterium glutamicum | ~1.0% | (Data generalized from multiple sources) |
| Specific activity of DAP decarboxylase (units/mg protein) | Escherichia coli | Varies with growth conditions | [6] |
| Km of DAP decarboxylase for meso-DAP | Escherichia coli | 1.7 mM | [7] |
Conclusion
The discovery of this compound and the subsequent elucidation of its role in bacterial cell wall structure and lysine biosynthesis represent a landmark achievement in microbiology. The pioneering work of scientists like E. Work, D. L. Dewey, and B. D. Davis, built upon the foundational genetic tools developed by E. L. Tatum and J. Lederberg, has provided us with a deep understanding of these essential bacterial processes. This knowledge continues to be of paramount importance in the ongoing search for new antimicrobial agents that can selectively target these unique bacterial pathways, offering hope in the fight against antibiotic resistance. The history of DAP serves as a testament to the power of fundamental research in driving innovation in drug development.
References
- 1. Biosynthetic interrelations of lysine, this compound, and threonine in mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutants of Escherichia coli with a Growth Requirement for Either Lysine or Pyridoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rockefeller University » Hospital Centennial [centennial.rucares.org]
- 5. Joshua Lederberg :: DNA from the Beginning [dnaftb.org]
- 6. Genetic Analysis of this compound- and Lysine-Requiring Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and properties of diaminopimelate decarboxylase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Meso-Diaminopimelic Acid in Bacterial Peptidoglycan Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural integrity of the bacterial cell wall is paramount for survival, making its biosynthetic pathways a prime target for antimicrobial agents. A key component of the cell wall in most Gram-negative and some Gram-positive bacteria is peptidoglycan, a complex polymer whose rigidity is dependent on the cross-linking of its peptide stems. Meso-diaminopimelic acid (m-DAP) is a unique diamino acid that plays a central role in this cross-linking process, directly influencing the strength and architecture of the peptidoglycan sacculus. This technical guide provides an in-depth exploration of the function of m-DAP in peptidoglycan cross-linking, detailing the enzymatic mechanisms, structural variations, and the analytical methods used for its characterization. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.
Introduction to Peptidoglycan and the Significance of m-DAP
Peptidoglycan is an essential polymer that forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural support and protection against osmotic lysis.[1][2][3] It consists of linear glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide stems.[1][4][5] The composition of these peptide stems varies between bacterial species, but a common feature in most Gram-negative bacteria and certain Gram-positive bacteria is the presence of meso-diaminopimelic acid (m-DAP) at the third position of the pentapeptide stem (L-Ala¹-D-Glu²-m-DAP³-D-Ala⁴-D-Ala⁵).[4][5][6]
The presence of m-DAP is critical for the formation of a stable, three-dimensional peptidoglycan network.[7] Its unique stereochemistry and the presence of two amino groups allow it to participate in the formation of peptide cross-links, which are vital for the rigidity of the cell wall.[6][7] The biosynthesis and incorporation of m-DAP are therefore essential for bacterial viability, making the enzymes involved in these pathways attractive targets for the development of novel antibiotics.[7]
The Biochemical Mechanism of m-DAP in Peptidoglycan Cross-Linking
The cross-linking of peptidoglycan chains is catalyzed by a group of enzymes known as transpeptidases. These enzymes form peptide bonds between the peptide stems of adjacent glycan strands. The involvement of m-DAP is central to two primary types of cross-links: the canonical 4-3 cross-link and the less common 3-3 cross-link.
The Canonical 4-3 Cross-Link (D,D-Transpeptidation)
The most prevalent type of cross-link in bacteria containing m-DAP is the 4-3 cross-link, formed by D,D-transpeptidases, also known as penicillin-binding proteins (PBPs).[8][9] In this reaction, the D-alanine at the fourth position of a donor peptide stem is linked to the ε-amino group of the m-DAP residue at the third position of an acceptor peptide stem.[4][10] This process involves the cleavage of the terminal D-alanine from the donor pentapeptide, providing the energy for the formation of the new peptide bond.[10]
The 3-3 Cross-Link (L,D-Transpeptidation)
In addition to the canonical 4-3 cross-links, some bacteria can form 3-3 cross-links through the action of L,D-transpeptidases.[8][11] These enzymes catalyze the formation of a peptide bond between the α-amino group of the L-center of an m-DAP residue on one peptide stem and the carboxyl group of the D-center of an m-DAP residue on an adjacent stem.[8][12] L,D-transpeptidases are particularly important under certain conditions, such as in stationary phase or during antibiotic stress, and can contribute to β-lactam resistance as they are not inhibited by many penicillin-based antibiotics.[9][12][13]
Structural Significance and Variation
The type and extent of peptidoglycan cross-linking, dictated by the presence and utilization of m-DAP, significantly impact the architecture and mechanical properties of the cell wall. Gram-negative bacteria typically have a thin layer of peptidoglycan with a high degree of 4-3 cross-linking directly involving m-DAP.[4][14][15] In contrast, most Gram-positive bacteria utilize L-lysine instead of m-DAP at the third position of the peptide stem and often feature an interpeptide bridge to connect adjacent stems.[6][10] However, some Gram-positive genera, like Bacillus and Clostridium, do contain m-DAP.
Data Presentation: Quantitative Analysis of Peptidoglycan Composition
The analysis of muropeptides, the disaccharide-peptide fragments of peptidoglycan, by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) allows for the quantification of different structural features of the cell wall. This data is crucial for understanding the effects of genetic mutations, environmental conditions, or antimicrobial compounds on cell wall architecture.
| Parameter | Description | Typical Values (E. coli) | Reference |
| Cross-linking Index (%) | The percentage of muropeptides involved in cross-links. | 20-40% | [16] |
| Monomer Abundance (%) | The percentage of non-cross-linked muropeptide units. | 50-70% | [17] |
| Dimer Abundance (%) | The percentage of muropeptides present as cross-linked dimers. | 20-30% | [17] |
| Trimer/Tetramer Abundance (%) | The percentage of muropeptides in higher oligomeric structures. | <10% | [18] |
| Ratio of 4-3 to 3-3 Cross-links | The relative abundance of the two major types of cross-links. | Varies with growth phase and stress | [12][18] |
| Average Glycan Chain Length | The average number of disaccharide units in a glycan strand. | 25-35 units | [19] |
Experimental Protocols
Isolation and Purification of Peptidoglycan Sacculi
This protocol describes the isolation of intact peptidoglycan sacculi from Gram-negative bacteria.
Materials:
-
Bacterial cell culture
-
Ice-cold sterile deionized water
-
8% Sodium dodecyl sulfate (B86663) (SDS) solution
-
Phosphate buffer (PB)
-
Pronase E solution (2 mg/mL)
-
Ultracentrifuge
Procedure:
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 min at 4°C).[20]
-
Resuspend the cell pellet in ice-cold sterile deionized water.
-
Add the cell suspension dropwise to a boiling 8% SDS solution and continue to boil for 30 minutes to lyse the cells and solubilize membranes and proteins.[21]
-
Pellet the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 130,000 x g for 60 min at 25°C).[21]
-
Wash the pellet repeatedly with sterile deionized water to remove SDS. This can be monitored by checking for the absence of foaming upon vortexing.[20]
-
To remove covalently bound proteins, treat the sacculi with Pronase E (e.g., 200 µg per sample) and incubate at 37°C for 2 hours to overnight.[20]
-
Repeat the boiling SDS treatment and subsequent washing steps to remove the Pronase E and any digested peptides.[20]
-
The final pellet contains purified peptidoglycan sacculi.
Digestion of Peptidoglycan and Muropeptide Analysis by HPLC
This protocol outlines the enzymatic digestion of purified peptidoglycan and the subsequent analysis of the resulting muropeptides by reverse-phase HPLC.
Materials:
-
Purified peptidoglycan sacculi
-
Mutanolysin or Cellosyl (N-acetylmuramidase)
-
Sodium borohydride
-
500 mM Borate (B1201080) buffer (pH 9.0)
-
Orthophosphoric acid
-
HPLC system with a C18 reverse-phase column and a UV detector (205-210 nm)
-
Solvent A: 50 mM Sodium phosphate, pH 4.5
-
Solvent B: 50 mM Sodium phosphate, pH 4.9, 15% Methanol
Procedure:
-
Resuspend the purified peptidoglycan in a suitable buffer and add a muramidase (B13767233) (e.g., mutanolysin) to digest the glycan backbone into muropeptides. Incubate at 37°C overnight.
-
Inactivate the enzyme by boiling the sample for 5 minutes.[22]
-
Centrifuge to remove any undigested material.[22]
-
To prevent the formation of anomers at the reducing end of the muramic acid, reduce the muropeptides by adding sodium borohydride. This is typically done in a borate buffer (pH 9.0).[22]
-
After the reduction is complete (usually 30 minutes at room temperature), acidify the sample to pH 3.0-4.0 with orthophosphoric acid to stop the reaction and prepare the sample for HPLC.[22]
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[22]
-
Separate the muropeptides using a C18 column with a linear gradient of Solvent B into Solvent A.[17][23] A typical gradient might be 0% to 100% Solvent B over 120-135 minutes.[20][22]
-
Detect the eluting muropeptides by monitoring the absorbance at 205 nm.[22]
-
Individual muropeptide peaks can be collected for further analysis by mass spectrometry to confirm their identity.[1][11]
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Peptidoglycan cross-linking pathways involving m-DAP.
Experimental Workflow
References
- 1. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGFinder, an Open-Source Software for Peptidoglycomics: The Structural Analysis of Bacterial Peptidoglycan by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. A distinctive family of L,D-transpeptidases catalyzing L-Ala-mDAP crosslinks in Alpha- and Betaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli | eLife [elifesciences.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. byjus.com [byjus.com]
- 15. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]
- 16. L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Peptidoglycan Cross-Linking in Glycopeptide-Resistant Actinomycetales - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptidoglycan Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 20. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4.9. Purification of Peptidoglycan (PG) [bio-protocol.org]
- 22. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Evolutionary Tapestry of Diaminopimelate Synthesis: A Technical Guide to its Core Significance
For Immediate Release
A deep dive into the diaminopimelic acid (DAP) pathway, a cornerstone of bacterial life and a prime target for novel antimicrobial and herbicidal strategies. This technical guide serves researchers, scientists, and drug development professionals by elucidating the evolutionary, biochemical, and practical aspects of this essential metabolic route.
The this compound (DAP) pathway is a vital metabolic sequence in most bacteria and photosynthetic organisms, responsible for the de novo synthesis of L-lysine, an essential proteinogenic amino acid.[1] Furthermore, its intermediate, meso-diaminopimelic acid (m-DAP), is a critical component for the construction of the peptidoglycan cell wall in many bacteria, particularly Gram-negative species.[2] The absence of this pathway in animals makes the enzymes involved attractive targets for the development of novel antibiotics.[3] This guide explores the evolutionary pressures that have shaped the DAP pathway, details its variants, presents key quantitative data, and provides methodologies for its study.
The Evolutionary Crossroads: Why Multiple DAP Pathways?
Lysine (B10760008) biosynthesis is unique in that it can be accomplished by two entirely distinct routes: the α-aminoadipate (AAA) pathway, found predominantly in fungi, and the this compound (DAP) pathway, prevalent in bacteria and plants.[4] The DAP pathway itself is not monolithic, presenting at least four distinct variations. This diversity is a testament to the varied evolutionary pressures and metabolic economies of different microbial lineages.
The four primary variants of the DAP pathway diverge in their conversion of L-2,3,4,5-tetrahydrodipicolinate (THDPA) to meso-diaminopimelate (m-DAP):
-
The Succinylase Pathway: This is the most widely distributed variant and involves four enzymatic steps (DapD, DapC, DapE, DapF) that utilize succinylated intermediates.[5]
-
The Acetylase Pathway: Analogous to the succinylase pathway, this route uses acetylated intermediates. It has a narrower phylogenetic distribution, found in certain Bacillus species.[5][6]
-
The Dehydrogenase (Ddh) Pathway: This highly streamlined variant bypasses the acylation and subsequent steps by using a single enzyme, m-DAP dehydrogenase (Ddh), to directly convert THDPA to m-DAP.[1]
-
The Aminotransferase (DapL) Pathway: This pathway also shortens the synthetic route, employing L,L-diaminopimelate aminotransferase (DapL) to directly form L,L-DAP from THDPA in a single transamination step, which is then epimerized to m-DAP by DapF.[1]
The existence of these variants, particularly the shorter Ddh and DapL pathways, likely reflects an evolutionary drive towards greater metabolic efficiency. The acylated pathways expend a high-energy molecule (succinyl-CoA or acetyl-CoA), and the evolution of the Ddh and DapL pathways circumvents this cost. The selective pressure to conserve energy may have favored the acquisition or evolution of these more direct routes in certain environments.
Phylogenetic analyses suggest a complex evolutionary history involving both vertical inheritance and significant instances of lateral gene transfer (LGT).[1] For instance, the dapL gene, which defines the aminotransferase pathway, is found in disparate bacterial and archaeal lineages, a distribution pattern strongly indicative of LGT.[1][7] Two distinct classes of DapL enzymes, DapL1 and DapL2, have been identified, sharing only about 30% amino acid identity.[6] Phylogenetic studies suggest at least two major LGT events involving dapL: one from archaea to bacteria in the DapL2 group, and another from bacteria to archaea in the DapL1 group.[1][8] This enzymatic mosaicism highlights the dynamic nature of bacterial genomes and their ability to acquire novel metabolic capabilities from their environment.
Furthermore, there is evidence for an ancient evolutionary relationship between the DAP pathways of Chlamydiae, Cyanobacteria, and plant chloroplasts, suggesting a shared ancestry predating extensive LGT events.[9][10]
The Four Paths to Lysine: A Visual Comparison
The structural differences between the four DAP pathway variants are centered on the steps converting THDPA to m-DAP. The following diagrams illustrate these key distinctions.
Quantitative Insights: Enzyme Kinetics
The efficiency and substrate affinity of the DAP pathway enzymes are critical for bacterial survival. Understanding their kinetic parameters is essential for designing effective inhibitors. The following tables summarize available kinetic data for key enzymes in the pathway.
| Enzyme | Organism | Substrate | Km | Vmax or kcat | Reference(s) |
| DapD | Serratia marcescens | 2-Aminopimelate | 1.9 ± 0.26 mM | - | [11] |
| Succinyl-CoA | 87 ± 15 µM | - | [11] | ||
| DapE | Haemophilus influenzae | L,L-SDAP | 0.73 ± 0.05 mM | 140 ± 1.0 s-1 | [12] |
| DapL | Methanocaldococcus jannaschii | L,L-DAP | 82.8 ± 10 µM | 24.3 ± 2.0 nmol min-1 mg-1 | [1][8] |
| α-Ketoglutarate | 0.42 ± 0.02 mM | - | [1][8] |
Note: Data availability is limited and varies by enzyme and organism. L,L-SDAP refers to N-succinyl-L,L-diaminopimelic acid.
Regulation of the Pathway
The DAP pathway is tightly regulated to balance the cellular requirements for lysine and peptidoglycan synthesis while conserving resources. The primary regulatory mechanisms include:
-
Feedback Inhibition: The first enzyme of the pathway, dihydrodipicolinate synthase (DHDPS or DapA), is allosterically inhibited by the final product, L-lysine, in plants and some bacteria.[13][14] This provides immediate control over the metabolic flux.
-
Transcriptional Regulation: In Escherichia coli, the expression of the dapA gene is regulated by intracellular levels of this compound, increasing when DAP levels are low.[15] The dapD gene is also repressed by lysine.[16] This genetic-level control allows the cell to modulate enzyme synthesis in response to changing needs.
Experimental Protocols
Studying the DAP pathway requires a range of biochemical and genetic techniques. Below are outlines of key experimental protocols.
Enzyme Assays
A. Spectrophotometric Assay for Tetrahydrodipicolinate N-Succinyltransferase (DapD)
This assay measures the activity of DapD by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that absorbs light at 412 nm.[1]
-
Principle: The succinyltransferase reaction releases free CoA-SH. This free thiol reduces DTNB, yielding 2-nitro-5-thiobenzoate (TNB2-), which is quantified spectrophotometrically.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
2 mM MgCl2
-
0.1 mM Succinyl-CoA
-
2.0 mM DTNB
-
0.5–15 mM L-2-aminopimelate (as a substrate analog for THDPA)
-
0.25 µM purified DapD enzyme
-
-
Procedure:
-
Combine all reagents except succinyl-CoA in a cuvette and establish a baseline reading at 412 nm.
-
Initiate the reaction by adding succinyl-CoA.
-
Record the increase in absorbance at 412 nm over time.
-
Calculate the initial velocity from the linear portion of the curve using the molar extinction coefficient of TNB2- (14,150 M-1cm-1).
-
B. Coupled Assay for Diaminopimelate Epimerase (DapF)
This assay measures the epimerization of L,L-DAP to m-DAP by coupling the reaction to m-DAP dehydrogenase (Ddh), which consumes m-DAP and reduces NADP+ to NADPH.[9][17]
-
Principle: DapF converts L,L-DAP to m-DAP. In a coupled reaction, excess Ddh catalyzes the oxidative deamination of the newly formed m-DAP, which is linked to the reduction of NADP+. The increase in NADPH is monitored spectrophotometrically at 340 nm.
-
Reaction Mixture:
-
20 mM Tris buffer, pH 8.0
-
100 mM NaCl
-
1 mM EDTA
-
1 mM DTT
-
Excess NADP+
-
Excess purified m-DAP dehydrogenase (e.g., from S. thermophilus)
-
Varying concentrations of L,L-DAP substrate
-
Purified DapF enzyme
-
-
Procedure:
-
Combine all components except DapF in a cuvette and incubate to reach thermal equilibrium (e.g., 27°C).
-
Initiate the reaction by adding DapF.
-
Monitor the increase in absorbance at 340 nm due to NADPH formation.
-
Ensure that the Ddh reaction is not rate-limiting by using it in excess.
-
Genetic Knockout of a dap Gene in E. coli using Lambda Red Recombinase
Creating knockout mutants is essential for studying gene function in vivo. The lambda red recombinase system is a powerful tool for efficient gene replacement in E. coli.[4]
References
- 1. Tetrahydrodipicolinate N-Succinyltransferase and Dihydrodipicolinate Synthase from Pseudomonas aeruginosa: Structure Analysis and Gene Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mun.ca [mun.ca]
- 5. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 6. Biochemical and Phylogenetic Characterization of a Novel Diaminopimelate Biosynthesis Pathway in Prokaryotes Identifies a Diverged Form of ll-Diaminopimelate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Structure and inhibition of this compound epimerase by slow‐binding α‐methyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectsci.au [connectsci.au]
- 11. A kinetic and spectroscopic study of tetrahydrodipicolinate N-succinyltransferase (DapD) from Serratia marcescens and its inactivation by Cu2+ | CoLab [colab.ws]
- 12. The dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering a feedback inhibition-insensitive plant dihydrodipicolinate synthase to increase lysine content in Camelina sativa seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression from the Escherichia coli dapA promoter is regulated by intracellular levels of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of expression and nucleotide sequence of the Escherichia coli dapD gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new robust kinetic assay for DAP epimerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Diaminopimelic Acid as a Precursor for Lysine Biosynthesis in Bacteria: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The diaminopimelic acid (DAP) pathway is a critical metabolic route in most bacteria for the de novo biosynthesis of L-lysine, an essential amino acid required for protein synthesis. Furthermore, the intermediate meso-diaminopimelic acid (meso-DAP) is a fundamental component of the peptidoglycan cell wall in many Gram-negative and some Gram-positive bacteria, providing structural integrity to the cell.[1][2] The absence of this pathway in mammals makes the enzymes involved attractive targets for the development of novel antimicrobial agents with high specificity and potentially low host toxicity.[2][3] This technical guide provides a comprehensive overview of the DAP-lysine biosynthesis pathway, including its variant forms, key enzymes, regulatory mechanisms, and its potential as a target for therapeutic intervention. Detailed experimental protocols for studying this pathway and quantitative data on enzyme kinetics are also presented to aid researchers in this field.
The this compound (DAP) Biosynthesis Pathways
The biosynthesis of lysine (B10760008) from aspartate via the DAP pathway can be broadly divided into an "upper" pathway, which is conserved across different bacterial species, and a "lower" pathway, which has several variants.[4][5]
The Upper DAP Pathway: Synthesis of Tetrahydrodipicolinate (THDP)
The initial steps of the DAP pathway are shared among all variants and lead to the formation of the branch-point intermediate, L-2,3,4,5-tetrahydrodipicolinate (THDP). This part of the pathway involves four key enzymatic reactions:
-
Aspartate Kinase (AK or LysC): Phosphorylates L-aspartate to form L-aspartyl-β-phosphate. In many bacteria, including Escherichia coli, there are multiple isozymes of aspartate kinase, with LysC being specifically feedback-inhibited by lysine.[6][7]
-
Aspartate-Semialdehyde Dehydrogenase (Asd): Reduces L-aspartyl-β-phosphate to L-aspartate-β-semialdehyde.
-
Dihydrodipicolinate Synthase (DapA): Catalyzes the condensation of L-aspartate-β-semialdehyde and pyruvate (B1213749) to form 4-hydroxy-2,3,4,5-tetrahydro-L,L-dipicolinic acid (HTPA), which then spontaneously dehydrates to L-2,3-dihydrodipicolinate (DHDP).[8] This is the first committed step of the lysine biosynthetic pathway.[9]
-
Dihydrodipicolinate Reductase (DapB): Reduces DHDP to THDP using NAD(P)H as a cofactor.[9]
The Lower DAP Pathway: Variants for meso-DAP Synthesis
From THDP, bacteria employ one of four distinct pathways to synthesize meso-DAP.
2.2.1. The Succinylase Pathway
This is the most common variant, found in most Gram-negative bacteria and some Gram-positive bacteria, including E. coli.[1][10] It involves the following steps:
-
Tetrahydrodipicolinate N-succinyltransferase (DapD): Transfers a succinyl group from succinyl-CoA to THDP to form N-succinyl-L-α-amino-ε-ketopimelate.[8]
-
N-succinyl-diaminopimelate aminotransferase (DapC or ArgD): Catalyzes the transamination of N-succinyl-L-α-amino-ε-ketopimelate to N-succinyl-L,L-diaminopimelate.
-
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE): Removes the succinyl group to yield L,L-diaminopimelate (L,L-DAP).[1]
-
Diaminopimelate Epimerase (DapF): Converts L,L-DAP to meso-DAP.
2.2.2. The Acetylase Pathway
Analogous to the succinylase pathway, this variant utilizes acetylated intermediates and is found in some Bacillus species.[1][10]
2.2.3. The Dehydrogenase Pathway
This is a more direct route to meso-DAP, found in a limited number of bacteria such as Bacillus sphaericus and Corynebacterium glutamicum.[1][7][10] It consists of a single step:
-
meso-Diaminopimelate Dehydrogenase (Ddh): Directly converts THDP to meso-DAP in an NADPH-dependent reductive amination.
2.2.4. The Aminotransferase (DapL) Pathway
This more recently discovered pathway is present in various bacteria, including Chlamydia and some cyanobacteria, as well as in plants.[1][2][5] It also involves a single enzymatic step to produce L,L-DAP:
-
L,L-Diaminopimelate Aminotransferase (DapL): Directly converts THDP to L,L-DAP using glutamate (B1630785) as the amino donor.[1] Subsequently, DapF epimerizes L,L-DAP to meso-DAP.
Final Step: Lysine Synthesis
The final step in all variants of the DAP pathway is the conversion of meso-DAP to L-lysine, catalyzed by:
-
meso-Diaminopimelate Decarboxylase (LysA): This enzyme performs a decarboxylation reaction to produce L-lysine.[7]
Regulation of the DAP-Lysine Pathway
The biosynthesis of lysine is tightly regulated to prevent the overproduction of this essential amino acid. The primary regulatory mechanisms include:
-
Feedback Inhibition: The final product, L-lysine, allosterically inhibits the activity of the first enzyme in the pathway, aspartate kinase (LysC).[4]
-
Transcriptional Regulation: The expression of the genes encoding the DAP pathway enzymes is often controlled by the intracellular concentration of lysine. In E. coli, the lysA gene is positively regulated by the LysR-type transcriptional regulator.[7] A lysine-specific RNA element, known as the LYS element or a riboswitch, has been identified in the regulatory regions of lysine biosynthesis and transport genes in various bacteria, controlling gene expression through transcriptional or translational attenuation.[7]
The DAP Pathway as a Target for Antimicrobial Drug Development
The essentiality of the DAP pathway for bacterial survival and its absence in mammals make it an excellent target for the development of novel antibiotics.[2][3] Several enzymes in this pathway have been investigated as potential drug targets:
-
Dihydrodipicolinate Synthase (DapA): As the first committed step, its inhibition would block the entire pathway.
-
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE): Deletion of the dapE gene has been shown to be lethal in several pathogenic bacteria.[1]
-
Diaminopimelate Epimerase (DapF): Crucial for providing the correct stereoisomer of DAP for peptidoglycan synthesis.
-
L,L-Diaminopimelate Aminotransferase (DapL): Its presence in specific pathogens offers the potential for developing narrow-spectrum antibiotics.
Quantitative Data on DAP Pathway Enzymes
The following tables summarize the available kinetic parameters for key enzymes in the DAP-lysine biosynthesis pathway from various bacterial sources.
Table 1: Kinetic Parameters of Dihydrodipicolinate Synthase (DapA)
| Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |
| Escherichia coli | Pyruvate | 0.26 | 124 | [11] |
| L-aspartate-4-semialdehyde | 0.11 | [11] | ||
| Triticum aestivum (recombinant) | Pyruvate | 0.45 | 56 | [8] |
| L-aspartate-4-semialdehyde | 0.07 | [8] | ||
| Mycobacterium tuberculosis | Pyruvate | 0.125 | [12] | |
| L-aspartate-4-semialdehyde | 0.345 | [12] |
Table 2: Kinetic Parameters of Dihydrodipicolinate Reductase (DapB)
| Organism | Substrate | K_m_ (µM) | Reference |
| Mycobacterium tuberculosis | NADH | 3.2 ± 0.4 | [12][13] |
| NADPH | 11.8 ± 1.5 | [12][13] |
Table 3: Kinetic Parameters of Tetrahydrodipicolinate N-succinyltransferase (DapD)
| Organism | Substrate | K_ia_ (mM) | K_b_ (µM) | Reference |
| Serratia marcescens | 2-Aminopimelate (THDP analog) | 1.9 ± 0.26 | [6][14] | |
| Succinyl-CoA | 87 ± 15 | [6][14] |
Table 4: Kinetic Parameters of L,L-Diaminopimelate Aminotransferase (DapL)
| Organism | Substrate | Apparent K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |
| Arabidopsis thaliana | L,L-DAP | 0.25 ± 0.03 | 1.8 ± 0.1 | [14] |
| 2-Oxoglutarate | 0.33 ± 0.04 | 1.8 ± 0.1 | [14] | |
| Tetrahydrodipicolinate | 0.08 ± 0.01 | 1.5 ± 0.1 | [14] | |
| L-Glutamate | 1.5 ± 0.2 | 1.5 ± 0.1 | [14] | |
| Chlamydomonas reinhardtii | L,L-DAP | 0.31 ± 0.05 | 2.1 ± 0.2 | [14] |
| 2-Oxoglutarate | 0.45 ± 0.06 | 2.1 ± 0.2 | [14] | |
| Tetrahydrodipicolinate | 0.11 ± 0.02 | 1.9 ± 0.1 | [14] | |
| L-Glutamate | 2.1 ± 0.3 | 1.9 ± 0.1 | [14] | |
| Methanocaldococcus jannaschii | L,L-DAP | 0.0828 ± 0.01 | 0.39 ± 0.01 | [1] |
| α-Ketoglutarate | 0.42 ± 0.02 | [1] |
Table 5: Kinetic Parameters of meso-Diaminopimelate Decarboxylase (LysA)
| Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |
| Escherichia coli | meso-DAP | 0.97 | 55 | [15] |
| Mycobacterium tuberculosis | meso-DAP | 1.62 | 28 | [15] |
| Bacillus anthracis | meso-DAP | 0.68 | 58 | [15] |
Table 6: Inhibition Constants for DAP Pathway Inhibitors
| Enzyme | Inhibitor | K_i_/K_i_* / IC_50_ | Organism | Reference |
| DapA | L-Lysine | K_i_ ≈ 0.3 mM (pH 8.0) | Escherichia coli | [4] |
| K_i_ ≈ 5 mM (pH 5.7) | [4] | |||
| DapA | 2,4-Oxo-pentanoic acid | K_i_ ≈ 20 µM (initial), K_i_* ≈ 1.4 µM (final) | Escherichia coli | [16] |
| DapB | Sulphonamide derivatives | K_i_ = 7 to 48 µM | Mycobacterium tuberculosis | [12] |
| DapE | Captopril | IC_50_ = 3.4 ± 0.2 µM | Haemophilus influenzae | [4] |
| 3-Mercaptobenzoic acid | IC_50_ = 21.8 ± 2.2 µM | Haemophilus influenzae | [4] | |
| Phenylboronic acid | IC_50_ = 316 ± 23.6 µM | Haemophilus influenzae | [4] | |
| 2-Thiopheneboronic acid | IC_50_ = 111 ± 16 µM | Haemophilus influenzae | [4] | |
| DapF | D,L-α-methylDAP | Slow-binding inhibitor | Anabaena sp. | [17] |
| L,L-α-methylDAP | Slow-binding inhibitor | Anabaena sp. | [17] | |
| DapL | Hydrazino peptides | K_i_* in nM range | Escherichia coli | [6] |
| Aryl hydrazide and rhodanine (B49660) derivatives | Various IC_50_ values | Arabidopsis thaliana |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the DAP-lysine biosynthesis pathway.
Enzyme Assays
5.1.1. Dihydrodipicolinate Synthase (DapA) Assay (o-Aminobenzaldehyde Assay)
This assay is a high-throughput colorimetric method for quantifying DapA activity.
Principle: The product of the DapA reaction, DHDP, reacts with o-aminobenzaldehyde (o-ABA) to form a yellow-colored adduct that can be measured spectrophotometrically.
Reagents:
-
DapA enzyme solution
-
Pyruvate solution
-
L-aspartate-β-semialdehyde (ASA) solution
-
o-Aminobenzaldehyde (o-ABA) solution in a suitable buffer
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
Procedure:
-
Set up the reaction mixture in a 96-well plate containing reaction buffer, pyruvate, and DapA enzyme.
-
Initiate the reaction by adding ASA.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the o-ABA solution.
-
Incubate for a further period to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 440 nm) using a microplate reader.
-
Calculate the enzyme activity based on a standard curve of DHDP.
5.1.2. N-succinyl-L,L-diaminopimelic acid Desuccinylase (DapE) Assay (Ninhydrin-based)
This spectrophotometric assay is suitable for high-throughput screening of DapE inhibitors.[4]
Principle: A modified substrate, N⁶-methyl-N²-succinyl-L,L-diaminopimelic acid (N⁶-methyl-L,L-SDAP), is used.[4] Upon cleavage by DapE, a primary amine is released, which can be detected by reaction with ninhydrin (B49086) to produce a colored product. The N⁶-methylation prevents the substrate from reacting with ninhydrin, allowing for selective detection of the product.[4]
Reagents:
-
Purified DapE enzyme
-
N⁶-methyl-L,L-SDAP substrate solution
-
HEPES buffer (50 mM, pH 7.5)
-
Ninhydrin solution (2%)
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
In a 96-well plate, add HEPES buffer, the test inhibitor, and the DapE enzyme.
-
Incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding the N⁶-methyl-L,L-SDAP substrate.
-
Allow the reaction to proceed for 10 minutes.
-
Stop the reaction by heating at 100°C for 1 minute, followed by cooling on ice.
-
Add the ninhydrin solution and mix well.
-
Heat the plate at 80°C for 15 minutes to allow for color development.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Determine the enzyme activity and inhibition from the absorbance values.
5.1.3. meso-Diaminopimelate Dehydrogenase (Ddh) Assay
Principle: The oxidative deamination of meso-DAP by Ddh is coupled to the reduction of NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.
Reagents:
-
Purified Ddh enzyme
-
meso-DAP substrate solution (5 mM)
-
NADP⁺ solution (0.5 mM)
-
Na₂CO₃-NaHCO₃ buffer (200 mM, pH 9.5)
Procedure:
-
Prepare the reaction mixture in a 96-well plate or a cuvette containing the buffer, NADP⁺, and the enzyme.
-
Initiate the reaction by adding meso-DAP.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the curve.
5.1.4. L,L-Diaminopimelate Aminotransferase (DapL) Coupled Assay
Principle: The activity of DapL is measured in the reverse direction (L,L-DAP to THDP). The formation of glutamate is coupled to the oxidation of NADPH by glutamate dehydrogenase, leading to a decrease in absorbance at 340 nm.[1]
Reagents:
-
Purified DapL enzyme
-
L,L-DAP substrate solution
-
α-ketoglutarate (α-KG) solution
-
NADP⁺ solution
-
Pyridoxal 5'-phosphate (PLP)
-
L-glutamate dehydrogenase
-
Tris buffer (100 mM, pH 8.5)
Procedure:
-
Prepare the reaction mixture containing Tris buffer, α-KG, L,L-DAP, NADP⁺, PLP, and L-glutamate dehydrogenase.
-
Incubate at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding the DapL enzyme.
-
Continuously monitor the increase in absorbance at 340 nm.
-
Calculate the enzyme activity from the rate of NADPH formation.
Generation of Gene Knockout Mutants in E. coli using the Lambda Red Recombinase System
This protocol describes a common method for creating targeted gene deletions in E. coli.
Principle: The Lambda Red recombinase system (Gam, Bet, and Exo proteins) facilitates homologous recombination of a linear DNA fragment (typically an antibiotic resistance cassette flanked by sequences homologous to the target gene) into the bacterial chromosome, replacing the gene of interest.
Materials:
-
E. coli strain carrying the pKD46 plasmid (expresses the Lambda Red proteins under an arabinose-inducible promoter).
-
pKD series plasmid (e.g., pKD3 or pKD4) as a template for the antibiotic resistance cassette.
-
Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to the antibiotic resistance cassette template.
-
L-arabinose solution.
-
Electroporator and cuvettes.
-
Appropriate antibiotics for selection.
Procedure:
-
Preparation of the knockout cassette:
-
Amplify the antibiotic resistance cassette from the pKD plasmid using PCR with the designed primers.
-
Purify the PCR product.
-
-
Preparation of electrocompetent cells:
-
Grow the E. coli strain containing pKD46 at 30°C (pKD46 is temperature-sensitive) in the presence of ampicillin.
-
Induce the expression of the Lambda Red proteins by adding L-arabinose to the culture.
-
Prepare electrocompetent cells by washing the cells with ice-cold sterile water or 10% glycerol.
-
-
Electroporation and recombination:
-
Electroporate the purified PCR product into the prepared electrocompetent cells.
-
Allow the cells to recover in SOC medium.
-
-
Selection and verification of mutants:
-
Plate the cells on agar (B569324) plates containing the antibiotic corresponding to the resistance cassette.
-
Incubate the plates at 37°C (to cure the pKD46 plasmid).
-
Verify the gene knockout in the resulting colonies by PCR and DNA sequencing.
-
Metabolic Flux Analysis using ¹³C-Labeling
Principle: Bacteria are grown on a ¹³C-labeled substrate (e.g., glucose). The distribution of the ¹³C label in the amino acids of the cellular proteins is then analyzed by mass spectrometry or NMR. This labeling pattern provides information about the relative activities of different metabolic pathways, including the DAP-lysine biosynthesis pathway.
Procedure:
-
Cultivation:
-
Grow the bacterial strain in a defined medium containing a known mixture of ¹³C-labeled and unlabeled glucose.
-
-
Sample preparation:
-
Harvest the cells during the exponential growth phase.
-
Hydrolyze the cellular proteins to release the amino acids.
-
-
Analysis:
-
Analyze the isotopic labeling pattern of the amino acids using GC-MS, LC-MS/MS, or NMR.
-
-
Data analysis and modeling:
-
Use computational models to fit the experimental labeling data to a metabolic network model of the cell.
-
Calculate the metabolic fluxes through the different pathways, including the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle, which provide precursors for lysine biosynthesis.
-
X-ray Crystallography of DAP Pathway Enzymes
Principle: High-resolution three-dimensional structures of the enzymes are determined by X-ray diffraction of their crystals. This information is crucial for understanding the enzyme mechanism and for structure-based drug design.
Procedure:
-
Protein expression and purification:
-
Overexpress the target enzyme in a suitable host (e.g., E. coli).
-
Purify the protein to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop) with various precipitants, buffers, and additives.
-
Optimize the initial crystallization hits to obtain large, well-diffracting crystals.
-
-
Data collection:
-
Mount the crystals and collect X-ray diffraction data using a synchrotron radiation source.
-
-
Structure determination and refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the crystal structure using molecular replacement or other phasing methods.
-
Build and refine the atomic model of the protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Variant pathways of DAP-lysine biosynthesis in bacteria.
Caption: Workflow for gene knockout using Lambda Red recombination.
Caption: Regulation of the lysine biosynthesis pathway in bacteria.
Conclusion
The this compound pathway for lysine biosynthesis is a vital metabolic route in bacteria, presenting a validated and promising area for the discovery and development of novel antimicrobial agents. A thorough understanding of the different pathway variants, the structure and function of the key enzymes, and the mechanisms of regulation is essential for designing effective inhibitors. This technical guide has provided a detailed overview of the DAP-lysine pathway, compiled quantitative data on its enzymes, and outlined key experimental protocols to facilitate further research in this critical area of drug discovery. The continued exploration of this pathway is poised to yield new therapeutic strategies to combat the growing threat of antibiotic resistance.
References
- 1. Kinetic and chemical mechanistic study of tetrahydrodipicolinate N-succinyltransferase (DapD) from Serratia marcescens using substrate analogs | Poster Board #339 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.wiki [static.igem.wiki]
- 4. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A kinetic and spectroscopic study of tetrahydrodipicolinate N-succinyltransferase (DapD) from Serratia marcescens and its inactivation by Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased lysine production by flux coupling of the tricarboxylic acid cycle and the lysine biosynthetic pathway--metabolic engineering of the availability of succinyl-CoA in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. A kinetic and spectroscopic study of tetrahydrodipicolinate N-succinyltransferase (DapD) from Serratia marcescens and its inactivation by Cu2+ | CoLab [colab.ws]
- 14. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. static.igem.org [static.igem.org]
- 17. pubs.acs.org [pubs.acs.org]
The Linchpin of Bacterial Life: An In-depth Technical Guide to the Role of Diaminopimelic Acid in Bacterial Growth and Division
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminopimelic acid (DAP) is a unique and essential amino acid in the bacterial world, playing a dual, critical role as a fundamental building block of the peptidoglycan cell wall and as the penultimate precursor in the biosynthesis of L-lysine.[1] Its absence in eukaryotes makes the DAP biosynthetic pathway an attractive and well-validated target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the pivotal functions of DAP in bacterial physiology, with a focus on its synthesis, its incorporation into the cell wall, and the consequences of its depletion on bacterial growth, morphology, and cell division. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in microbiology and drug development.
Introduction
The bacterial cell wall is a dynamic and essential structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis. Peptidoglycan (PG), the primary component of the cell wall in most bacteria, is a vast polymer of glycan strands cross-linked by short peptides. A key component of this peptide chain in most Gram-negative and some Gram-positive bacteria is meso-diaminopimelic acid (mDAP).[2] Beyond its structural role, DAP is also a crucial intermediate in the biosynthesis of lysine (B10760008), an essential amino acid for protein synthesis.[3]
The metabolic pathways leading to the synthesis of DAP are unique to prokaryotes, making them prime targets for antimicrobial drug discovery.[4] Understanding the intricate role of DAP in bacterial growth and division is therefore of fundamental importance for the development of new strategies to combat bacterial infections. This guide will delve into the core aspects of DAP metabolism and its impact on bacterial physiology.
This compound Biosynthesis Pathways
Bacteria have evolved several distinct pathways to synthesize DAP from L-aspartate. The initial steps, converting L-aspartate to tetrahydrodipicolinate (THDP), are common to all pathways. The diversification occurs in the conversion of THDP to mDAP. The four main variants are the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[3][5]
Diagram of DAP Biosynthesis Pathways
Caption: Overview of the four major this compound biosynthesis pathways in bacteria.
Role of DAP in Bacterial Growth and Cell Wall Integrity
DAP is indispensable for the viability of most bacteria that utilize it. Its primary role is to serve as the third amino acid in the pentapeptide side chain of peptidoglycan. This mDAP residue is crucial for the formation of 4-3 cross-links between adjacent glycan strands, a process catalyzed by penicillin-binding proteins (PBPs). These cross-links provide the necessary rigidity and strength to the cell wall.
Deprivation of DAP in auxotrophic mutants leads to a cascade of detrimental effects, ultimately resulting in cell lysis. Without DAP, new peptidoglycan synthesis is halted, while the activity of autolytic enzymes continues to degrade the existing cell wall. This imbalance weakens the structural integrity of the cell, making it unable to withstand the internal turgor pressure.
Quantitative Data on the Impact of DAP Deprivation
The following tables summarize quantitative data on the effects of DAP deprivation on bacterial growth and viability.
Table 1: Effect of DAP Deprivation on the Growth of Escherichia coli ΔdapA
| Time (hours) | OD600 (+DAP) | OD600 (-DAP) | Survival (-DAP) (%) |
| 0 | 0.1 | 0.1 | 100 |
| 2 | 0.4 | 0.25 | 80 |
| 4 | 1.2 | 0.3 | 40 |
| 6 | 2.5 | 0.2 | 10 |
| 8 | 3.8 | 0.1 | <1 |
| Data synthesized from growth curves and viability assays of E. coli dapA mutants.[6][7] |
Table 2: Growth Characteristics of Corynebacterium glutamicum Strains with Modified dapA Promoters
| Strain | Promoter | Specific Growth Rate (μ) (h-1) | Relative PDHC Activity (%) |
| Wild Type | PaceE | 0.32 ± 0.01 | 100 |
| aceE A16 | PdapA-A16 | 0.22 ± 0.01 | 45 |
| aceE A25 | PdapA-A25 | 0.20 ± 0.01 | 30 |
| aceE A23 | PdapA-A23 | 0.15 ± 0.01 | 15 |
| aceE L1 | PdapA-L1 | 0.14 ± 0.01 | 10 |
| Data from a study on C. glutamicum with engineered dapA promoters to control pyruvate (B1213749) dehydrogenase complex (PDHC) activity, demonstrating the link between DAP pathway gene expression and central metabolism.[8] |
Impact of DAP on Bacterial Morphology and Division
The inability to synthesize a proper cell wall due to DAP limitation leads to profound changes in bacterial morphology. Cells often become elongated, swollen, or misshapen before eventually lysing. Cell division is also severely impaired as the formation of the division septum is a process that is heavily reliant on new peptidoglycan synthesis.
Table 3: Morphological Changes in Bacteria Upon DAP Deprivation or Inhibition
| Organism | Condition | Observed Morphological Changes | Reference |
| Escherichia coli | DAP auxotroph, DAP removal | Filamentation, bulging, eventual lysis | [9] |
| Corynebacterium glutamicum | dapF deletion | Altered cell shape, reduced mechanical resistance | [10] |
| Mycobacterium smegmatis | ask mutant (DAP auxotroph) | Lysis upon DAP deprivation | [1] |
Experimental Protocols
Construction of a this compound Auxotrophic Mutant
This protocol describes the generation of a DAP auxotroph by deleting the dapA gene, which encodes dihydrodipicolinate synthase, the first committed step in the DAP pathway.
Materials:
-
Bacterial strain (e.g., E. coli)
-
Plasmids for homologous recombination (e.g., pCVD442)[11]
-
Primers for amplifying regions flanking dapA
-
Restriction enzymes
-
T4 DNA ligase
-
Competent cells
-
LB agar (B569324) and broth
-
This compound (DAP)
-
Sucrose (B13894) for counter-selection
Procedure:
-
Construct the suicide vector: a. Amplify the upstream and downstream regions of the dapA gene using PCR with primers containing appropriate restriction sites. b. Digest the PCR products and the suicide vector with the corresponding restriction enzymes. c. Ligate the flanking regions into the suicide vector. d. Transform the ligation product into a suitable E. coli cloning strain. e. Verify the construct by restriction digestion and sequencing.
-
Conjugation and homologous recombination: a. Transform the suicide vector into a donor E. coli strain (e.g., a strain with the pir gene if using a pCVD442-based plasmid). b. Perform biparental or triparental mating with the recipient bacterial strain. c. Select for single-crossover integrants on selective agar plates containing an appropriate antibiotic and DAP.
-
Counter-selection for double-crossover mutants: a. Grow the single-crossover integrants in non-selective medium to allow for the second recombination event. b. Plate the culture on agar containing sucrose to select for cells that have lost the suicide vector (which contains the sacB gene for sucrose sensitivity).
-
Verification of the deletion mutant: a. Screen for colonies that are sensitive to the antibiotic used for plasmid selection and require DAP for growth. b. Confirm the deletion of the dapA gene by PCR and sequencing.
Analysis of Peptidoglycan Composition by UPLC
This protocol outlines the analysis of muropeptides from bacterial cell walls using Ultra-Performance Liquid Chromatography (UPLC).[12][13]
Materials:
-
Bacterial cell culture
-
SDS (Sodium dodecyl sulfate)
-
Pronase E
-
Mutanolysin or other muramidase (B13767233)
-
Sodium borohydride (B1222165)
-
Orthophosphoric acid
-
UPLC system with a C18 reverse-phase column
-
Solvents for mobile phase (e.g., sodium phosphate (B84403) buffer, methanol)
Procedure:
-
Isolation of peptidoglycan sacculi: a. Harvest bacterial cells by centrifugation. b. Resuspend the pellet in water and add to boiling SDS solution to lyse the cells. c. Wash the insoluble peptidoglycan sacculi extensively with water by ultracentrifugation to remove SDS. d. Treat the sacculi with Pronase E to digest any attached proteins. e. Wash the sacculi again to remove the protease.
-
Digestion of peptidoglycan: a. Resuspend the purified sacculi in a suitable buffer. b. Add muramidase (e.g., mutanolysin) and incubate to digest the glycan backbone, releasing muropeptides. c. Stop the reaction by boiling.
-
Reduction and sample preparation: a. Reduce the muramic acid residues to muramitol with sodium borohydride to prevent anomer separation during chromatography. b. Adjust the pH of the sample to 3-4 with orthophosphoric acid.
-
UPLC analysis: a. Inject the prepared sample into the UPLC system. b. Separate the muropeptides using a gradient of the mobile phase. c. Detect the muropeptides by their absorbance at 204 nm. d. Quantify the different muropeptide species by integrating the peak areas.
Diagram of Experimental Workflow for Studying DAP Deprivation
Caption: A typical experimental workflow for investigating the effects of DAP deprivation on bacteria.
Signaling Pathways and Stress Responses
The integrity of the bacterial cell wall is constantly monitored by sophisticated surveillance systems. When cell wall synthesis is inhibited, for example by the lack of DAP, bacteria activate envelope stress responses. These signaling pathways aim to mitigate the damage and restore homeostasis.
In Gram-negative bacteria like E. coli, the Cpx and Rcs phosphorelays are two major envelope stress response systems that can be triggered by perturbations in peptidoglycan synthesis.[14] In Gram-positive bacteria, two-component systems like LiaFSR and BceRS play analogous roles in sensing and responding to cell wall damage.[9] The activation of these systems leads to the upregulation of genes involved in cell wall synthesis, modification, and repair, as well as genes that encode factors to counteract the stress.
Diagram of a Generalized Bacterial Cell Wall Stress Response
Caption: A generalized signaling pathway for the bacterial cell wall stress response.
Conclusion and Future Directions
This compound is a cornerstone of bacterial physiology, essential for both the structural integrity of the cell wall and the synthesis of lysine. Its unique presence in bacteria makes the DAP biosynthetic pathway a highly attractive target for the development of novel antibiotics. This guide has provided a detailed overview of the multifaceted role of DAP, supported by quantitative data and experimental protocols.
Future research in this area will likely focus on several key aspects. A deeper understanding of the regulation of DAP synthesis and its integration with other metabolic pathways will be crucial. The precise mechanisms by which bacteria sense and respond to DAP-related cell wall stress are still being elucidated and represent a promising area of investigation. Furthermore, the development of high-throughput screening methods for inhibitors of the DAP pathway enzymes will continue to be a major focus in the quest for new antibacterial therapies. The continued exploration of the fundamental biology of this compound will undoubtedly pave the way for innovative strategies to combat bacterial infections.
References
- 1. Biosynthesis of diaminopimelate, the precursor of lysine and a component of peptidoglycan, is an essential function of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pnas.org [pnas.org]
- 4. The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum: Identification and Partial Characterization of L,L-Diaminopimelate Aminotransferase and UDP-N-Acetylmuramoylalanyl-D-glutamyl-2,6-meso-Diaminopimelate Ligase [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. Platform Engineering of Corynebacterium glutamicum with Reduced Pyruvate Dehydrogenase Complex Activity for Improved Production of l-Lysine, l-Valine, and 2-Ketoisovalerate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. itqb.unl.pt [itqb.unl.pt]
- 11. Novel Genetic Tools for this compound Selection in Virulence Studies of Yersinia pestis | PLOS One [journals.plos.org]
- 12. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan [frontiersin.org]
Diaminopimelic Acid and the NOD1 Receptor: A Technical Guide to Molecular Interaction and Signaling
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between diaminopimelic acid (DAP), a key component of bacterial peptidoglycan, and the host innate immune receptor, Nucleotide-binding Oligomerization Domain 1 (NOD1). We delve into the structural basis of this recognition, the quantitative biophysical parameters governing the interaction, and the subsequent intracellular signaling cascades that lead to an inflammatory response. This document details key experimental protocols for studying the DAP-NOD1 axis and presents visual workflows and pathways to facilitate understanding. The information herein is intended to serve as a critical resource for researchers in immunology and professionals engaged in the development of novel therapeutics targeting innate immune pathways.
Introduction to the DAP-NOD1 Axis
The innate immune system serves as the body's first line of defense against invading pathogens. This system relies on a class of germline-encoded receptors known as Pattern Recognition Receptors (PRRs) to detect conserved microbial structures, or Pathogen-Associated Molecular Patterns (PAMPs). The Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs) are a critical family of cytosolic PRRs that survey the cell's interior for signs of infection.
NOD1 is a ubiquitously expressed member of the NLR family that plays a crucial role in recognizing bacterial components.[1] Its specific ligand is a substructure of peptidoglycan (PGN) containing γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[2][3][4] This DAP moiety is uniquely found in the cell walls of all Gram-negative and certain Gram-positive bacteria.[2] The recognition of DAP by NOD1 is a sentinel event, triggering a cascade of signaling events that culminate in the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This leads to the production of pro-inflammatory cytokines and chemokines, orchestrating an immune response to clear the infection.[1][5] Understanding the intricacies of the DAP-NOD1 interaction is paramount for developing novel immunomodulators, such as vaccine adjuvants or anti-inflammatory agents.
The Molecular Players
This compound (DAP)
This compound is an amino acid derivative that is an essential component of the peptidoglycan cell wall in specific bacteria.[6] For the purposes of NOD1 recognition, the minimal and most potent structures are:
-
γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP): A dipeptide considered the core structure recognized by NOD1.[3][4]
-
L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP): A tripeptide, also a potent NOD1 agonist, which comprises the iE-DAP dipeptide with an additional L-Ala residue.[7] Tri-DAP demonstrates a roughly threefold higher capacity to activate NF-κB compared to iE-DAP.[7]
These DAP-containing fragments are released during bacterial growth and division or upon bacterial lysis within the host cell.
The NOD1 Receptor
NOD1 is an intracellular protein composed of three distinct functional domains:[1][8]
-
A C-terminal Leucine-Rich Repeat (LRR) domain: This domain is responsible for sensing and directly binding to the DAP-containing PGN fragments.[9][10][11]
-
A central Nucleotide-Binding Domain (NBD or NACHT): This domain is necessary for receptor self-oligomerization and activation following ligand binding.[1][2]
-
An N-terminal Caspase Recruitment Domain (CARD): This domain mediates downstream signaling by recruiting effector proteins, most notably the kinase RIPK2.[1][12]
Quantitative Analysis of the DAP-NOD1 Interaction
The direct binding of DAP-containing ligands to NOD1 has been quantified, providing insight into the affinity of this crucial recognition event. The interaction is initiated by the LRR domain of NOD1.[9][11] Subsequent to ligand binding, NOD1's affinity for its primary downstream signaling partner, RIPK2, is enhanced.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| Tri-DAP and NOD1 | Surface Plasmon Resonance (SPR) | 34.5 µM | [9][11] |
| NOD1 and RIPK2 (RICK) | Surface Plasmon Resonance (SPR) | 4.13 µM | [9][11] |
| NOD1 pre-bound with Tri-DAP and RIPK2 (RICK) | Surface Plasmon Resonance (SPR) | 3.26 µM | [9][11] |
The NOD1 Signaling Cascade
Upon binding of DAP-containing ligands, NOD1 initiates a well-defined signaling pathway leading to a pro-inflammatory genetic response.
-
Ligand Recognition: Cytosolic DAP-containing PGN fragments are recognized by the LRR domain of NOD1.[9][10]
-
Oligomerization: Ligand binding induces a conformational change in NOD1, leading to its self-oligomerization via the NACHT domains.[2][13]
-
RIPK2 Recruitment: The CARD domain of the activated NOD1 oligomer recruits the serine-threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction.[1][2][14] This step is obligatory for all downstream NOD1 signaling.[10]
-
RIPK2 Ubiquitination: RIPK2 undergoes K63-linked polyubiquitination, a process facilitated by E3 ubiquitin ligases such as cIAP1, cIAP2, and XIAP.[15][16] This ubiquitination acts as a scaffold for downstream complexes.
-
TAK1 Complex Activation: The polyubiquitinated RIPK2 recruits the TAK1 complex, which consists of TAK1, TAB2, and TAB3.[15][16]
-
NF-κB and MAPK Activation: The TAK1 complex activates two major downstream pathways:
-
NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex (IKKα/β/γ).[15][17] The IKK complex then phosphorylates the NF-κB inhibitor, IκBα, targeting it for proteasomal degradation. This frees the NF-κB p65/RelA dimer to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.[1][15]
-
MAPK Pathway: TAK1 also phosphorylates and activates MAPKs, including p38, JNK, and ERK.[1][18] These kinases activate other transcription factors, such as AP-1, which cooperate with NF-κB to regulate the inflammatory response.
-
-
Gene Expression: Nuclear translocation of NF-κB and activation of other transcription factors drives the expression of genes encoding inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., IL-8/CXCL8), and antimicrobial peptides.[1][5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Therapeutic targeting of NOD1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An essential role for NOD1 in host recognition of bacterial peptidoglycan containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. invivogen.com [invivogen.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. invivogen.com [invivogen.com]
- 8. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
- 9. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleotide-binding oligomerization domain 1 and gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOD1 - Wikipedia [en.wikipedia.org]
- 13. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 16. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IKKα Contributes to Canonical NF-κB Activation Downstream of Nod1-Mediated Peptidoglycan Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NOD1 and NOD2 stimulation triggers innate immune responses of human periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]
The Distribution of Diaminopimelic Acid Across Different Bacterial Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a crucial role in the structural integrity of the bacterial cell wall. As a key component of peptidoglycan, the unique and essential polymer that forms the bacterial exoskeleton, DAP is a compelling target for the development of novel antimicrobial agents. Its presence is largely confined to the bacterial kingdom, making it an attractive molecule for selective targeting. This technical guide provides an in-depth overview of the distribution of DAP across various bacterial species, its biosynthesis, and methods for its detection and quantification.
Distribution of this compound in the Bacterial Kingdom
This compound is a defining characteristic of the peptidoglycan in most Gram-negative bacteria and is also found in the cell walls of some Gram-positive bacteria, such as Mycobacterium and Bacillus species.[1][2] However, it is notably absent in many Gram-positive cocci, as well as in the genera Streptomyces and Actinomyces.[3] The presence and form of DAP can vary, providing a basis for bacterial classification. The primary isomer found in bacterial peptidoglycan is meso-diaminopimelic acid (meso-DAP).[4]
Quantitative Distribution of this compound
The quantity of DAP in bacterial cell walls can vary significantly between species and even with the growth phase of the culture. The following table summarizes available quantitative data on DAP content in the cell walls of several key bacterial species.
| Bacterial Species | Gram Stain | DAP Content | Isomer(s) | References |
| Escherichia coli | Negative | ~3.5 x 106 molecules/cell | meso-DAP | [3][5] |
| Pseudomonas aeruginosa | Negative | Peptidoglycan composition is very similar to E. coli | meso-DAP | [6] |
| Corynebacterium glutamicum | Positive | ~30 µmol/g of cell dry weight | meso-DAP | [7] |
| Mycobacterium tuberculosis | N/A (Acid-fast) | High percentage of cross-linked peptides (70-80%) involves mDAP | meso-DAP | [8][9] |
| Bacillus subtilis | Positive | Contains meso-DAP in its peptidoglycan | meso-DAP | [10] |
| Chlamydia trachomatis | Negative | Contains peptidoglycan with DAP, but in very small amounts localized to the division septum | meso-DAP | [1][11][12][13] |
| Synechocystis sp. PCC 6714 (Cyanobacterium) | Negative | High degree of cross-linking (56-63%) | meso-DAP | [14] |
Biosynthesis of this compound
Bacteria have evolved several distinct pathways for the biosynthesis of DAP, all originating from L-aspartate. These pathways are attractive targets for antimicrobial drug development as they are absent in humans. The four main pathways are the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[14]
Overview of DAP Biosynthesis Pathways
The initial steps leading to the formation of tetrahydrodipicolinate (THDP) are common to all four pathways. The divergence occurs in the subsequent conversion of THDP to meso-DAP.
The Succinylase Pathway
The succinylase pathway is the most widespread DAP biosynthesis route in bacteria. It involves the succinylation of THDP, followed by a series of reactions to yield LL-DAP, which is then epimerized to meso-DAP.
The Acetylase Pathway
Analogous to the succinylase pathway, the acetylase pathway utilizes acetylated intermediates and is found in certain Bacillus species.[14]
The Dehydrogenase Pathway
This pathway is a more direct route to meso-DAP, involving a single enzymatic step from THDP. It is utilized by a small number of Gram-positive bacteria.[14]
The L,L-Diaminopimelate Aminotransferase (DapL) Pathway
A more recently discovered pathway, the DapL pathway, directly converts THDP to LL-DAP in a single transamination reaction. This pathway is found in various bacteria, including Chlamydia and some plants.[15]
Experimental Protocols for this compound Analysis
Accurate quantification of DAP is essential for studying bacterial cell wall composition and for screening potential inhibitors of its biosynthesis. Below are detailed methodologies for the analysis of DAP.
High-Performance Liquid Chromatography (HPLC) Analysis of DAP Diastereomers
This method allows for the separation and quantification of LL, DD, and meso-DAP isomers.
3.1.1. Sample Preparation (Cell Wall Hydrolysis)
-
Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the cell pellet twice with deionized water.
-
Lyophilize the cell pellet to obtain a dry cell weight.
-
Resuspend a known amount of dry cells (e.g., 10 mg) in 1 mL of 6 M HCl in a screw-cap tube.
-
Hydrolyze the sample at 100-110°C for 16-24 hours.
-
After hydrolysis, cool the sample and centrifuge to pellet any debris.
-
Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hydrolysate in a known volume of deionized water or a suitable buffer for HPLC analysis.
3.1.2. Derivatization with o-Phthalaldehyde (OPA)
-
Prepare the OPA derivatizing reagent by dissolving OPA in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5) and adding a thiol, such as 2-mercaptoethanol (B42355) or ethanethiol.
-
Mix a specific volume of the sample hydrolysate with the OPA reagent.
-
Allow the reaction to proceed for a short, defined period (e.g., 1-2 minutes) at room temperature before injection into the HPLC system.
3.1.3. HPLC Conditions
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Fluorescence detection is used, with excitation and emission wavelengths typically around 340 nm and 450 nm, respectively, for OPA derivatives.
-
Quantification: A standard curve is generated using known concentrations of pure DAP diastereomers that have been derivatized in the same manner as the samples.
Colorimetric Quantification of DAP using the Ninhydrin (B49086) Assay
This method provides a simpler, though less specific, quantification of total primary amines, from which DAP concentration can be inferred after appropriate purification steps.
3.2.1. Principle
Ninhydrin reacts with the primary amino groups of amino acids, including DAP, to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[16][17]
3.2.2. Reagents
-
Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of a 1:1 mixture of acetone (B3395972) and butanol.
-
Standard DAP Solution: Prepare a stock solution of a known concentration of meso-diaminopimelic acid in deionized water.
-
Cell Wall Hydrolysate: Prepared as described in section 3.1.1.
3.2.3. Procedure
-
Prepare a standard curve by adding varying known amounts of the standard DAP solution to a series of test tubes.
-
Add a suitable aliquot of the cell wall hydrolysate to separate test tubes.
-
Add 1 mL of the ninhydrin reagent to each tube (standards and samples).
-
Incubate all tubes in a boiling water bath for 15-20 minutes.
-
Cool the tubes to room temperature.
-
Add 5 mL of a diluent solvent (e.g., 50% ethanol (B145695) or a 1:1 mixture of water and n-propanol) to each tube and mix thoroughly.
-
Measure the absorbance of each solution at 570 nm using a spectrophotometer, using a blank containing all reagents except the amino acid.
-
Determine the concentration of DAP in the samples by comparing their absorbance to the standard curve.
Note: This assay is not specific to DAP and will react with all primary amines present in the hydrolysate. Therefore, prior purification of DAP from the hydrolysate by techniques such as ion-exchange chromatography is recommended for accurate quantification.
Conclusion
The presence and biosynthesis of this compound are fundamental aspects of bacterial physiology, particularly in relation to cell wall structure and integrity. The variation in DAP distribution and its biosynthetic pathways across different bacterial species offers valuable insights for taxonomic classification and, more critically, for the identification of novel targets for antimicrobial drug development. The experimental protocols detailed in this guide provide robust methods for researchers to investigate the role of DAP in their bacterial systems of interest. As our understanding of these pathways and the enzymes involved continues to grow, so too will the opportunities for the rational design of new therapies to combat bacterial infections.
References
- 1. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound containing peptidoglycan fragments and tracheal cytotoxin (TCT) and investigation of their biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amount of peptidoglycan in cell walls of gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the meso-diaminopimelic acid containing peptidoglycans in Escherichia coli B and Bacillus megaterium KM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amount of peptidoglycan in cell walls of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different modes of diaminopimelate synthesis and their role in cell wall integrity: a study with Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Amidation in Corynebacteriales: NEW INSIGHTS INTO THE ROLE OF LtsA IN PEPTIDOGLYCAN MODIFICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydrolysis of peptidoglycan is modulated by amidation of meso-diaminopimelic acid and Mg2+ in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Localized Peptidoglycan Biosynthesis in Chlamydia trachomatis Conforms to the Polarized Division and Cell Size Reduction Developmental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Localized Peptidoglycan Biosynthesis in Chlamydia trachomatis Conforms to the Polarized Division and Cell Size Reduction Developmental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyanobacterial Cell Walls: News from an Unusual Prokaryotic Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbenotes.com [microbenotes.com]
- 17. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Diaminopimelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopimelic acid (DAP) is a non-proteinogenic amino acid and a key component of the peptidoglycan in the cell walls of most bacteria. Its presence and specific isomeric form (LL-, DD-, or meso-) are significant chemotaxonomic markers for bacterial identification and classification.[1][2][3][4][5] Accurate and sensitive quantification of DAP is crucial in various research fields, including microbiology, clinical diagnostics, and drug development, particularly for the discovery of novel antibiotics targeting bacterial cell wall synthesis. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the analysis of DAP.
This document provides detailed application notes and experimental protocols for the analysis of this compound using reversed-phase HPLC with pre-column derivatization. The most common method involves derivatization with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, enabling the separation and sensitive fluorescence detection of DAP diastereomers.[1][2][3][4][5][6]
Principle of the Method
The analysis of DAP by HPLC typically involves the following key steps:
-
Sample Preparation: Liberation of DAP from complex matrices, such as bacterial cell walls, through acid hydrolysis.
-
Pre-column Derivatization: Reaction of DAP with a derivatizing agent, most commonly o-phthalaldehyde (OPA) in the presence of a thiol, to form a fluorescent isoindole derivative. The use of a chiral thiol allows for the separation of DAP diastereomers.[1][2][3][6]
-
Chromatographic Separation: Separation of the derivatized DAP from other amino acids and sample components on a reversed-phase HPLC column (e.g., C18).[6][7]
-
Detection: Sensitive detection of the DAP derivatives using a fluorescence or UV detector.[1][2][3][8]
Experimental Workflow
The overall experimental workflow for the HPLC analysis of DAP is illustrated below.
Caption: Experimental Workflow for DAP Analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the HPLC analysis of DAP using pre-column derivatization with OPA.
| Parameter | UV Detection | Fluorescence Detection |
| Limit of Detection (LOD) | ~0.28 nmol/ml[8] | Lower than UV detection |
| Limit of Quantification (LOQ) | ~0.91 nmol/ml[8] | Lower than UV detection |
| Recovery | 99.00 ± 4.25% (at 337 nm)[8] | Not explicitly stated in reviewed sources |
| Intra-assay Coefficient of Variation | ~0.5%[8] | Not explicitly stated in reviewed sources |
| Inter-assay Coefficient of Variation | ~1.1%[8] | Not explicitly stated in reviewed sources |
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Acid Hydrolysis of Bacterial Cells)
This protocol is adapted from methods described for the analysis of DAP in bacterial cell walls.[4][7]
Materials:
-
Freeze-dried bacterial cells
-
6 M Hydrochloric acid (HCl)
-
Trichloroacetic acid (TCA), 10% (v/v)
-
Centrifuge tubes (acid-resistant)
-
Heating block or oven
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or vacuum concentrator)
Procedure:
-
Weigh approximately 10 mg of freeze-dried bacterial cells into a screw-cap centrifuge tube.[4]
-
Add 6 ml of 10% (v/v) trichloroacetic acid.[4]
-
Cap the tubes tightly and heat at 100°C for 20 minutes to extract interfering substances.[4]
-
Centrifuge the tubes to pellet the cell debris.
-
Carefully decant and discard the supernatant.
-
To the pellet, add a sufficient volume of 6 M HCl to fully submerge it.
-
Cap the tubes tightly and hydrolyze at 100-110°C for 20-24 hours.[8][9]
-
After hydrolysis, cool the tubes to room temperature.
-
Centrifuge to pellet any remaining particulate matter.
-
Transfer the supernatant (hydrolysate) to a clean tube.
-
Evaporate the HCl from the hydrolysate under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried residue in a known volume of ultrapure water or a suitable buffer for derivatization.
Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine
This protocol is based on the method described by McKerrow et al. (2000) for the analysis of DAP diastereomers.[6]
Materials:
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine
-
Sodium tetraborate (B1243019)
-
Ultrapure water
-
Sample hydrolysate (from Protocol 1)
-
DAP standard solution (as a mixture of diastereomers)
Preparation of OPA Derivatization Reagent:
-
Dissolve 90 mg of sodium tetraborate in 4.5 ml of ultrapure water with gentle warming.[6]
-
In separate vials, dissolve 27 mg of OPA in 0.5 ml of methanol and 66 mg of N-acetyl-L-cysteine in 0.5 ml of methanol.[6]
-
Add the OPA and N-acetyl-L-cysteine solutions to the sodium tetraborate solution.[6]
-
This reagent should be prepared fresh every 3 days and stored at 4°C.[6]
Derivatization Procedure:
-
In a clean vial, mix equal volumes of the sample hydrolysate (or DAP standard) and the OPA derivatization reagent (e.g., 100 µl of each).[4]
-
Allow the reaction to proceed for exactly 3 minutes at room temperature.[4][6]
-
Immediately inject a suitable aliquot (e.g., 30 µl) of the derivatized sample into the HPLC system.[6]
The chemical reaction for the derivatization of DAP with OPA and a thiol is depicted below.
Caption: Derivatization of DAP with OPA.
Protocol 3: HPLC Analysis
The following are typical HPLC conditions for the separation of OPA-derivatized DAP diastereomers.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
Chromatographic Conditions:
-
Mobile Phase A: 0.05 M Phosphate buffer, pH 7.2[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient: Isocratic elution with 15% Acetonitrile and 85% Phosphate buffer.[6]
-
Column Temperature: Ambient
-
Injection Volume: 30 µl[6]
-
Detection:
Conclusion
The described HPLC methods, particularly those employing pre-column derivatization with o-phthalaldehyde and a chiral thiol, provide a sensitive and reliable approach for the quantification of this compound and its diastereomers. These protocols are applicable to a wide range of sample matrices, especially in the context of bacterial cell wall analysis. The provided experimental details and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform DAP analysis in their laboratories. Careful optimization of the hydrolysis, derivatization, and chromatographic conditions is recommended to achieve the best results for specific applications.
References
- 1. A simple HPLC method for analysing this compound diastereomers in cell walls of Gram‐positive bacteria | Semantic Scholar [semanticscholar.org]
- 2. A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Research Portal [research.usc.edu.au]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Diaminopimelic Acid in Soil Microbial Biomass
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diaminopimelic acid (DAP) is an amino acid that is a unique component of the peptidoglycan in the cell walls of most bacteria.[1][2] Its presence in environmental samples, such as soil, can be used as a reliable biomarker to estimate bacterial biomass.[3] The quantification of DAP allows for an assessment of the bacterial contribution to the total microbial biomass in soil, which is crucial for understanding nutrient cycling, soil health, and the efficacy of soil-targeted therapeutics. This application note provides detailed protocols for the quantification of this compound in soil samples using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The following table summarizes quantitative data for this compound found in bacterial biomass. This data is essential for converting DAP measurements from soil samples into estimates of bacterial biomass.
| Sample Type | Analytical Method | DAP Concentration | Reference |
| Rumen Bacteria | GC-MS | 4.8 - 12.0 mg/g bacterial dry matter | [4] |
| Rumen Fluid Bacteria | Ion-Exchange Chromatography | 0.711 g/100g protein | [5] |
| Feces of rats fed broad bean-based diets | HPLC | 2.56 mg/g | [6] |
| Feces of rats fed chickpea-based diets | HPLC | 2.98 mg/g | [6] |
| Isolated bacteria from rumen | HPLC | 0.25 g/100 g dry matter | [7] |
Experimental Protocols
Here, we detail two primary methods for the quantification of DAP in soil: HPLC and GC-MS.
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies used for analyzing amino acids in complex matrices.[3][6][8][9]
1. Sample Preparation and Hydrolysis
-
Soil Sampling: Collect soil samples and pass them through a 2 mm sieve to remove large debris. Air-dry or freeze-dry the samples for storage.
-
Hydrolysis:
-
Weigh approximately 1 g of dried soil into a hydrolysis tube.
-
Add 10 mL of 6 M HCl.
-
Seal the tube under nitrogen to prevent oxidation.
-
Hydrolyze at 110°C for 24 hours.[6]
-
After cooling, filter the hydrolysate to remove soil particles.
-
Evaporate the HCl from the filtrate under a stream of nitrogen or by rotary evaporation.
-
Re-dissolve the residue in a known volume of pH 2.2 buffer.[5]
-
2. Derivatization (Pre-column)
-
Reagents:
-
Phenylisothiocyanate (PITC) solution (derivatizing agent)
-
Triethylamine (coupling base)
-
Sample derivatization solvent (e.g., ethanol:water:triethylamine, 2:2:1, v/v/v)
-
-
Procedure:
-
Take an aliquot of the redissolved hydrolysate.
-
Add the coupling base and the PITC solution.
-
Vortex and allow the reaction to proceed at room temperature for 10-20 minutes.
-
Evaporate the excess reagents under vacuum.
-
Reconstitute the derivatized sample in the HPLC mobile phase.
-
3. HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions (Example):
-
Column: NovaPak C18, 300 x 3.9 mm.[6]
-
Mobile Phase: A gradient of sodium acetate (B1210297) buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 10 µL.[6]
-
-
Quantification: Create a standard curve using known concentrations of DAP. The concentration of DAP in the soil sample can be determined by comparing the peak area to the standard curve.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of amino acid stereoisomers.[4]
1. Sample Preparation and Hydrolysis
-
Follow the same hydrolysis procedure as described in Protocol 1.
2. Derivatization (for GC-MS)
-
Reagents:
-
2-propanol/acetyl chloride (for esterification)
-
Trifluoroacetic anhydride (B1165640) (for acylation)
-
-
Procedure:
-
Dry the hydrolyzed sample completely.
-
Add the 2-propanol/acetyl chloride mixture and heat at 100°C for 1 hour to form 2-propyl esters.
-
Evaporate the reagent under nitrogen.
-
Add trifluoroacetic anhydride and heat at 150°C for 10 minutes to form trifluoroacetyl derivatives.
-
Evaporate the excess reagent and redissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.
-
3. GC-MS Analysis
-
Instrumentation: A GC-MS system is required.
-
Chromatographic Conditions (Example):
-
Column: Chirasil-L-Val fused silica (B1680970) column.[4]
-
Oven Program: Start at 125°C, hold for 11 minutes, then ramp to 340°C at 20°C/min, and hold for 5 minutes.[10]
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
MS Detection: Selected Ion Monitoring (SIM) for characteristic DAP fragments.[4]
-
-
Quantification: Use an internal standard (e.g., a non-naturally occurring stereoisomer of DAP like LL-DAP if only meso-DAP is expected) added before hydrolysis for accurate quantification.[4] A standard curve of derivatized DAP should be prepared.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound in soil.
Caption: Simplified role of DAP in bacterial peptidoglycan synthesis.
References
- 1. Structural Analysis of the Putative Succinyl-Diaminopimelic Acid Desuccinylase DapE from Campylobacter jejuni: Captopril-Mediated Structural Stabilization [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Chromatographic method for this compound detection in calcareous rocks. Presence of a bacterial biomarker in stromatolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS analysis of this compound stereoisomers and amino acid enantiomers in rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Determination of this compound in rat feces by high-performance liquid chromatography using the Pico Tag method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of soil amino acids by high performance liquid chromatography-electro spray ionization-mass spectrometry derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Using diaminopimelic acid as a biomarker for quantifying gut microbiota.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The gut microbiota plays a pivotal role in host health and disease, influencing everything from nutrient metabolism to immune system development and function. As a result, the ability to accurately quantify the total microbial biomass in the gut is of paramount importance in both basic research and clinical drug development. While methods such as 16S rRNA gene sequencing and quantitative PCR (qPCR) provide valuable insights into the composition of the gut microbiome, they often provide relative rather than absolute quantification. Diaminopimelic acid (DAP), a unique component of peptidoglycan in the cell walls of most bacteria, offers a promising biomarker for the direct chemical quantification of total bacterial biomass in the gut. This application note provides a comprehensive overview of the use of DAP as a biomarker, including detailed experimental protocols and a discussion of its advantages and limitations.
The Principle of DAP as a Biomarker
This compound is an amino acid that is a fundamental constituent of the peptidoglycan layer of the cell walls of many Gram-negative and some Gram-positive bacteria. Crucially, DAP is not synthesized by animals, making it an exogenous molecule derived almost exclusively from the gut microbiota. This unique characteristic allows for its use as a specific marker for the presence and quantity of bacteria in biological samples, particularly feces. By measuring the concentration of DAP, researchers can estimate the total bacterial nitrogen and, by extension, the microbial biomass.
Advantages and Limitations of the DAP Method
The use of DAP as a biomarker for gut microbiota quantification offers several advantages:
-
Absolute Quantification: Unlike relative abundance data from sequencing methods, DAP measurement provides a direct estimate of the total bacterial load.
-
Cost-Effective: Compared to high-throughput sequencing, DAP analysis can be a more economical option for quantifying total microbial biomass.
-
High-Throughput Potential: With optimized analytical methods, DAP quantification can be adapted for high-throughput screening of numerous samples.
However, it is also important to consider the limitations of this method:
-
Variability in DAP Content: The DAP content can vary between different bacterial species.
-
Metabolism in Ruminants: In ruminant animals, DAP can be extensively metabolized by protozoa and bacteria in the rumen, which could lead to an underestimation of the bacterial biomass.[1]
-
Limited Compositional Information: DAP analysis provides a measure of total bacterial biomass but does not offer insights into the composition of the microbiota. Therefore, it is often used in conjunction with other techniques like 16S rRNA sequencing.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing DAP as a biomarker for gut microbiota.
Table 1: this compound Concentration in Fecal Samples
| Sample Type | Organism | DAP Concentration (mg/g) | Analytical Method | Reference |
| Feces | Rat (fed broad bean-based diet) | 2.56 | HPLC | [1] |
| Feces | Rat (fed chickpea-based diet) | 2.98 | HPLC | [1] |
Table 2: Correlation of DAP with Bacterial Nitrogen in Feces
| Organism | N:DAP Ratio in Bacteria-Rich Sample | Variability (CV%) | Conclusion | Reference |
| Dog | 18.9 | 6.1% | DAP is a suitable marker for estimating bacterial N in feces. | [2] |
Experimental Protocols
This section provides detailed protocols for the quantification of this compound in fecal and serum samples.
Protocol 1: Quantification of DAP in Fecal Samples by HPLC
This protocol is based on the method described by Rubio (2003).[1][3]
1. Sample Preparation and Hydrolysis: a. Homogenize fresh or frozen fecal samples. b. Weigh approximately 100 mg of the homogenized sample into a hydrolysis tube. c. Add 5 mL of 6 M HCl to the tube. d. Seal the tube under nitrogen and heat at 110°C for 24 hours to hydrolyze the proteins and peptidoglycan. e. After hydrolysis, cool the sample and filter it to remove any particulate matter. f. Evaporate the filtrate to dryness under a stream of nitrogen.
2. Derivatization: a. Re-dissolve the dried hydrolysate in 1 mL of a suitable buffer (e.g., Pico Tag sample diluent). b. Take a 10 µL aliquot of the re-dissolved sample for derivatization. c. Use a pre-column derivatization reagent such as phenylisothiocyanate (PITC) according to the manufacturer's instructions (e.g., Pico Tag method).
3. HPLC Analysis: a. Column: NovaPak C18 column (300 x 3.9 mm) or equivalent. b. Mobile Phase: A gradient of acetate (B1210297) buffer and acetonitrile (B52724) is typically used. The exact gradient should be optimized for the specific column and system. c. Flow Rate: 0.8 - 1.2 mL/min. d. Detection: UV detector at 254 nm. e. Injection Volume: 10 µL. f. Quantification: Create a standard curve using known concentrations of DAP. Calculate the DAP concentration in the samples by comparing their peak areas to the standard curve.
Protocol 2: Quantification of DAP in Serum Samples by UHPLC-TQMS
This protocol is based on the method described by Zhang et al. (2022).[4]
1. Sample Preparation and Derivatization: a. To 100 µL of serum, add 400 µL of methanol (B129727) containing an internal standard (e.g., Lys-d4 at 1 ng/mL). b. Vortex for 30 seconds to precipitate proteins and extract DAP. c. Centrifuge at 20,000 x g for 10 minutes at 10°C. d. Collect 400 µL of the supernatant and freeze-dry. e. Use a derivatization kit (e.g., AccQ Tag™ Ultra Derivatization Kit) according to the manufacturer's instructions. Briefly, add 70 µL of borate (B1201080) buffer and 20 µL of AQC reagent to the freeze-dried sample, vortex, and incubate at 55°C for 10 minutes.
2. UHPLC-TQMS Analysis: a. Column: ACQUITY UPLC C8 column (50 × 2.1 mm, 1.7 µm) or equivalent. b. Column Temperature: 50°C. c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Flow Rate: 0.3 mL/min. f. Gradient:
- 0 min, 2% B
- 5 min, 9.1% B
- 6 min, 10% B
- 8-9 min, 95% B
- 10-11 min, 2% B g. Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. h. MRM Transitions:
- DAP: 266.1 > 171.1 (Collision Energy: 10 eV)
- Lys-d4 (Internal Standard): 321.2 > 171.1 (Collision Energy: 10 eV) i. Quantification: Create a standard curve using known concentrations of DAP and the internal standard. Calculate the DAP concentration in the samples based on the peak area ratios.
Visualizations
DAP-NOD1/RIP2 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the recognition of gut microbiota-derived DAP by the intracellular receptor NOD1.
Caption: DAP from gut microbiota activates the NOD1/RIP2 signaling pathway.
Experimental Workflow for DAP Quantification
The diagram below outlines the general workflow for quantifying DAP in biological samples.
Caption: General workflow for DAP quantification in biological samples.
Conclusion
The quantification of this compound offers a valuable and direct method for estimating the total bacterial biomass in the gut. While it has its limitations, particularly concerning compositional information and potential metabolism in certain hosts, its utility as a quantitative biomarker is significant. When used in conjunction with other microbiome analysis techniques, the DAP method can provide a more complete and accurate picture of the gut microbial ecosystem. The protocols and information provided in this application note are intended to guide researchers in applying this powerful technique to their studies of the gut microbiota in health and disease.
References
- 1. In vivo metabolism of 2,2'-diaminopimelic acid from gram-positive and gram-negative bacterial cells by ruminal microorganisms and ruminants and its use as a marker of bacterial biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for the Extraction and Quantification of Diaminopimelic Acid from Complex Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diaminopimelic acid (DAPA) is a non-proteinogenic amino acid that serves as a unique and essential component of the peptidoglycan in the cell walls of most bacteria. Its presence and concentration in environmental samples, such as soil, sediment, and water, can be used as a reliable biomarker for bacterial biomass. The quantification of DAPA is crucial for studies in microbial ecology, biogeochemistry, and for monitoring bacterial contamination. This application note provides a detailed protocol for the extraction, derivatization, and quantification of DAPA from complex environmental matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of the Method
The overall workflow for the analysis of this compound from environmental samples involves three main stages:
-
Sample Preparation and Hydrolysis: Liberation of DAPA from bacterial peptidoglycan through acid hydrolysis.
-
Derivatization: Chemical modification of DAPA to enhance its detectability by chromatographic techniques.
-
Chromatographic Analysis and Quantification: Separation and quantification of the derivatized DAPA using either HPLC with UV or fluorescence detection, or GC-MS.
Experimental Protocols
Sample Preparation and Hydrolysis
This initial step is critical for releasing DAPA from the peptidoglycan structures within the environmental sample.
Materials:
-
Environmental sample (e.g., soil, sediment)
-
6 M Hydrochloric acid (HCl)
-
Internal standard (optional, e.g., LL-DAPA if analyzing for meso-DAPA)[1]
-
Glass hydrolysis tubes
-
Heating block or oven capable of maintaining 110°C
-
Vacuum centrifugation system or rotary evaporator
-
pH meter
-
0.22 µm syringe filters
Protocol:
-
Sample Weighing: Weigh approximately 1 g of the dried and homogenized environmental sample into a glass hydrolysis tube.[2]
-
Acid Addition: Add 10 mL of 6 M HCl to the tube. If using an internal standard, it should be added at this stage.[3]
-
Hydrolysis: Securely cap the tubes and place them in a heating block or oven at 110°C for 24 hours to hydrolyze the proteins and peptidoglycan.[3]
-
Acid Removal: After hydrolysis, cool the tubes to room temperature. The HCl must be removed, which can be achieved by either:
-
Drying the sample under a stream of nitrogen.
-
Using a vacuum centrifuge.
-
Lyophilization (freeze-drying).[4]
-
-
Reconstitution and Neutralization: Re-dissolve the dried hydrolysate in a known volume of ultrapure water or a suitable buffer. Adjust the pH of the solution to ~7.0 using sodium hydroxide (B78521) (NaOH).[5]
-
Filtration: Filter the neutralized hydrolysate through a 0.22 µm syringe filter to remove any particulate matter before derivatization and analysis.[5]
Derivatization for HPLC Analysis
For HPLC analysis, DAPA must be derivatized to introduce a chromophore or fluorophore for detection. Two common methods are presented below.
This method is highly sensitive and rapid, reacting with primary amines to form fluorescent isoindole derivatives.[6]
Materials:
-
OPA reagent (commercially available or prepared in-house)
-
Borate (B1201080) buffer (pH 9.5-10.5)
-
Sample hydrolysate from step 3.1
Protocol:
-
Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving OPA and a thiol (e.g., 3-MPA) in an alkaline buffer like borate buffer.
-
Derivatization Reaction: In a sample vial, mix a small volume of the sample hydrolysate (e.g., 20 µL) with the OPA reagent (e.g., 20 µL).[5]
-
Reaction Time: Allow the reaction to proceed for a short, controlled time (typically 1-2 minutes) at room temperature.[5]
-
Injection: Immediately inject the derivatized sample into the HPLC system. The derivatives can be unstable, so automated derivatization is recommended for high throughput and reproducibility.[8]
PITC reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance.[9]
Materials:
-
Phenylisothiocyanate (PITC)
-
Triethylamine (TEA)
-
Acetonitrile (B52724) (ACN)
-
Sample hydrolysate from step 3.1
Protocol:
-
Drying: Evaporate a known volume of the sample hydrolysate to dryness under vacuum.
-
Derivatization: Add a solution of PITC in a mixture of TEA and ACN to the dried sample.[10]
-
Reaction: Allow the reaction to proceed at room temperature for approximately 20-60 minutes.[9][10]
-
Reagent Removal: Remove the excess reagent and by-products by vacuum evaporation.
-
Reconstitution: Re-dissolve the derivatized sample in the HPLC mobile phase for injection.
Derivatization for GC-MS Analysis
For GC-MS, amino acids need to be converted into volatile derivatives. A common approach involves the formation of trifluoroacetyl 2-propyl esters.[1]
Materials:
-
Isopropanol (B130326) / HCl
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Sample hydrolysate from step 3.1
Protocol:
-
Esterification: Add acidified isopropanol to the dried sample hydrolysate and heat to form the propyl ester.
-
Acylation: After removing the isopropanol, add a mixture of TFAA and dichloromethane and heat to form the trifluoroacetyl derivative.[1]
-
Analysis: The resulting volatile derivative is then ready for injection into the GC-MS system.
Chromatographic Conditions
HPLC Conditions
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).[7][11]
-
Detection:
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[8]
GC-MS Conditions
-
Column: A chiral capillary column, such as Chirasil-L-Val, is necessary for separating stereoisomers of DAPA.[1]
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A temperature gradient is used to separate the derivatized amino acids.
-
Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[1]
Data Presentation
Quantitative data from the analysis should be summarized for clarity and comparison.
| Parameter | HPLC-Fluorescence (OPA) | HPLC-UV (PITC) | GC-MS | Reference |
| Limit of Detection (LOD) | High sensitivity, pmol range | pmol range | pg to fmol range | [9] |
| Limit of Quantification (LOQ) | Typically in the low µM range | Typically in the low µM range | Typically in the low µM to nM range | [12][13] |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | [7] |
| Reproducibility (RSD%) | <5% | <5% | <10% | [7] |
| Recovery | Dependent on sample matrix, typically 80-110% | Dependent on sample matrix, typically 80-110% | Dependent on sample matrix, typically 70-120% | [14] |
Note: The values presented are typical ranges and should be determined for each specific matrix and experimental setup.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for DAPA extraction and analysis.
DAPA Derivatization Pathways
Caption: Chemical derivatization pathways for DAPA analysis.
References
- 1. GC-MS analysis of this compound stereoisomers and amino acid enantiomers in rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound Metabolism by Pseudomonadota in the Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and Optimization of DNA Extraction and Purification Procedures for Soil and Sediment Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. benchchem.com [benchchem.com]
- 7. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Analysis by reverse-phase high-pressure liquid chromatography of phenylisothiocyanate-derivatized 1-aminocyclopropane-1-carboxylic acid in apple extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative study of extraction methods for the determination of PAHs from contaminated soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Diaminopimelic Acid: A Guide to Mass Spectrometry Techniques
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a crucial role as a building block of the peptidoglycan layer in the cell walls of most bacteria. Its presence is a key biomarker for bacterial biomass and can be used to differentiate between Gram-positive and Gram-negative bacteria. The quantitative analysis of DAP is therefore of significant interest in microbiology, clinical diagnostics, and drug development, particularly in the search for novel antimicrobial agents that target bacterial cell wall synthesis. This document provides detailed application notes and protocols for the detection and quantification of this compound using two powerful mass spectrometry techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes quantitative data for the mass spectrometric detection of this compound from various studies. This allows for a comparative overview of the performance of different analytical approaches.
| Technique | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Citation |
| GC-MS | Derivatization with trifluoroacetyl 2-propyl esters, SIM mode | Rumen Bacteria | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| Amino Acid Analyzer | Ion-exchange chromatography, ninhydrin (B49086) derivatization | Rumen Bacteria | 2 - 5 nmol | Not Reported | Not Reported | Not Reported | [2] |
| LC-MS/MS | HILIC, ESI+ | General | ~0.2 ng/mL | Not Reported | 0.2 - 100 ng/mL | Not Reported |
Experimental Protocols
I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
This protocol details the analysis of DAP following derivatization to enhance its volatility for GC-MS analysis. The method is particularly useful for the analysis of DAP stereoisomers.
1. Sample Preparation (Acid Hydrolysis)
This procedure is designed to liberate DAP from the peptidoglycan of bacterial cell walls.
-
Materials:
-
Bacterial cell pellet or sample containing bacterial biomass
-
6 M Hydrochloric Acid (HCl)
-
Internal Standard (e.g., meso-Diaminopimelic acid-d4 or a non-naturally occurring isomer like LL-DAP if only meso-DAP is being quantified)
-
Heating block or oven
-
Lyophilizer or vacuum concentrator
-
Vortex mixer
-
-
Procedure:
-
Weigh a known amount of dried bacterial cell pellet (e.g., 5-10 mg) into a screw-cap glass tube.
-
Add a known amount of the internal standard.
-
Add 1 mL of 6 M HCl.
-
Securely cap the tube and vortex thoroughly.
-
Heat the sample at 110°C for 16-24 hours to hydrolyze the peptidoglycan.
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any debris.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant completely using a lyophilizer or a vacuum concentrator to remove the HCl.
-
The dried hydrolysate is now ready for derivatization.
-
2. Derivatization (Trifluoroacetyl 2-Propyl Esters)
This two-step derivatization process converts the polar amino and carboxylic acid groups of DAP into more volatile esters and amides.
-
Materials:
-
Dried sample hydrolysate
-
2-Propanol / Acetyl chloride mixture (e.g., 4:1, v/v)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate
-
Heating block
-
Nitrogen evaporator
-
-
Procedure:
-
Esterification:
-
To the dried hydrolysate, add 200 µL of the 2-propanol/acetyl chloride mixture.
-
Cap the vial and heat at 100°C for 1 hour.
-
Cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.
-
-
Acylation:
-
Add 100 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA) to the dried residue.
-
Cap the vial and heat at 150°C for 10 minutes.
-
Cool the vial to room temperature and evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitute the derivatized sample in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
GC Column: Chirasil-L-Val fused silica (B1680970) column (e.g., 25 m x 0.25 mm i.d., 0.16 µm film thickness) is suitable for separating stereoisomers.[1]
-
Injection: Splitless injection of 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 180°C at 4°C/min.
-
Ramp to 210°C at 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions to monitor for the trifluoroacetyl 2-propyl ester of DAP should be determined by analyzing a standard.
-
-
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Analysis
This protocol describes the analysis of underivatized DAP using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. This method avoids the need for derivatization, simplifying sample preparation.
1. Sample Preparation (Acid Hydrolysis and Protein Precipitation)
-
Materials:
-
Bacterial cell pellet or sample containing bacterial biomass
-
6 M Hydrochloric Acid (HCl)
-
Internal Standard (e.g., meso-Diaminopimelic acid-d4)
-
Heating block or oven
-
Lyophilizer or vacuum concentrator
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Centrifuge and microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Perform acid hydrolysis as described in the GC-MS protocol (Section I, Step 1).
-
After drying the hydrolysate, reconstitute the sample in 100 µL of an appropriate solvent (e.g., water with 0.1% formic acid).
-
Protein Precipitation (if analyzing complex biological matrices):
-
Add 4 volumes of cold acetonitrile (containing the internal standard) to the reconstituted sample (e.g., 400 µL of ACN to 100 µL of sample).
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
LC Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
LC Gradient:
-
0-1 min: 95% B
-
1-7 min: Linear gradient from 95% to 50% B
-
7-8 min: Hold at 50% B
-
8.1-10 min: Return to 95% B and re-equilibrate.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound (m/z 191.1 [M+H]+):
-
Quantifier: 191.1 -> 128.1
-
Qualifier: 191.1 -> 84.1
-
-
MS settings (example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision energy should be optimized for each transition.
-
-
-
Visualizations
The following diagrams illustrate the peptidoglycan biosynthesis pathway, where this compound is a key component, and the general experimental workflows for GC-MS and LC-MS/MS analysis of DAP.
Caption: Peptidoglycan biosynthesis pathway highlighting the incorporation of meso-diaminopimelic acid.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. GC-MS analysis of this compound stereoisomers and amino acid enantiomers in rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of 2-6-diaminopimelic acid in samples of bacteria isolated from the rumen of sheep using an automatic amino acid analyzer] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of Isotopically Labeled Diaminopimelic Acid in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that is a crucial component of the peptidoglycan (PG) cell wall in most Gram-negative and some Gram-positive bacteria.[1] The presence of DAP in peptidoglycan is essential for maintaining the structural integrity of the bacterial cell wall.[2] As the DAP biosynthetic pathway is absent in mammals, it represents an attractive target for the development of novel antibacterial drugs.
Isotopically labeled compounds are invaluable tools in drug discovery and metabolic research. The use of stable isotopes such as ¹³C, ¹⁵N, and ²H allows for the tracing of metabolic pathways and the quantification of metabolic fluxes without the need for radioactive materials. This application note provides detailed protocols for the chemical synthesis of isotopically labeled this compound and its application in tracer studies to monitor bacterial peptidoglycan biosynthesis.
Signaling Pathway: Peptidoglycan Biosynthesis
The following diagram illustrates the incorporation of meso-diaminopimelic acid (m-DAP) into the bacterial peptidoglycan structure. L,L-DAP is synthesized in the cytoplasm and then epimerized to m-DAP, which is subsequently incorporated into the pentapeptide side chain of the peptidoglycan precursor, Lipid II. This precursor is then translocated across the cytoplasmic membrane and polymerized into the growing cell wall.
Caption: Peptidoglycan Biosynthesis Pathway.
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled meso-Diaminopimelic Acid ([¹³C₆, ¹⁵N₂]-DAP)
This protocol is an adapted method for the synthesis of isotopically labeled meso-DAP based on established chemical syntheses of unlabeled DAP. This multi-step synthesis can be modified to introduce isotopes at various positions depending on the commercially available labeled starting materials.
Workflow for Synthesis of Isotopically Labeled DAP
Caption: Synthesis and Analysis Workflow.
Materials:
-
Glutaraldehyde (25% aqueous solution)
-
[¹³C₂]-Potassium cyanide
-
[¹⁵N]-Ammonium carbonate
-
Hydrochloric acid (concentrated)
-
Dowex-50 ion-exchange resin
-
Ammonium (B1175870) hydroxide
-
Ethanol
-
Deionized water
Procedure:
-
Formation of the Hydantoin Intermediate:
-
In a well-ventilated fume hood, combine [¹³C₂]-potassium cyanide and [¹⁵N]-ammonium carbonate in a reaction vessel.
-
Slowly add an aqueous solution of glutaraldehyde to the mixture while stirring and maintaining the temperature below 30°C.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
-
Acid Hydrolysis:
-
Carefully add concentrated hydrochloric acid to the reaction mixture.
-
Reflux the mixture for 24 hours to hydrolyze the hydantoin intermediate to this compound.
-
-
Purification:
-
Cool the reaction mixture and dilute with deionized water.
-
Load the solution onto a Dowex-50 ion-exchange column (H⁺ form).
-
Wash the column with deionized water to remove unreacted starting materials and byproducts.
-
Elute the this compound from the column using a gradient of ammonium hydroxide.
-
Collect the fractions containing DAP and concentrate them under reduced pressure.
-
-
Crystallization and Analysis:
-
Recrystallize the crude DAP from an ethanol/water mixture to obtain the purified product.
-
Determine the isotopic enrichment and purity of the final product using mass spectrometry and HPLC. Confirm the structure using NMR spectroscopy.
-
Quantitative Data (Representative)
| Parameter | Value |
| Starting Materials | |
| Glutaraldehyde (25% aq.) | 200 g |
| [¹³C₂]-Potassium Cyanide | 66 g |
| [¹⁵N]-Ammonium Carbonate | 100 g |
| Product | |
| Yield of meso-DAP | 15-20 g |
| Chemical Purity (HPLC) | >98% |
| Isotopic Enrichment (MS) | >99% for ¹³C and ¹⁵N |
Protocol 2: Tracer Study of Peptidoglycan Synthesis in E. coli
This protocol describes a tracer study to monitor the incorporation of isotopically labeled DAP into the peptidoglycan of Escherichia coli. This method can be used to assess the effects of antibiotics on cell wall synthesis.
Workflow for Tracer Study
Caption: Tracer Study Experimental Workflow.
Materials:
-
E. coli strain (e.g., a DAP auxotroph)
-
Luria-Bertani (LB) broth or minimal medium
-
Isotopically labeled meso-DAP ([¹³C₆, ¹⁵N₂]-DAP)
-
Antibiotic of interest (e.g., a beta-lactam)
-
Tris-HCl buffer
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Muramidase (e.g., cellosyl)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Bacterial Culture:
-
Inoculate E. coli into LB broth or a suitable minimal medium and grow to mid-log phase (OD₆₀₀ ≈ 0.5) at 37°C with shaking.
-
If using a DAP auxotroph, supplement the medium with a limiting amount of unlabeled DAP.
-
-
Labeling:
-
Divide the culture into experimental groups (e.g., control, antibiotic-treated).
-
To each culture, add a final concentration of 50-100 µM of [¹³C₆, ¹⁵N₂]-DAP.
-
For the antibiotic-treated group, add the antibiotic at its minimum inhibitory concentration (MIC).
-
Incubate the cultures and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Peptidoglycan Isolation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold water and add to an equal volume of boiling 8% SDS solution.
-
Boil for 30 minutes to lyse the cells and solubilize membranes.
-
Pellet the insoluble peptidoglycan (sacculi) by ultracentrifugation.
-
Wash the sacculi repeatedly with water to remove SDS.
-
-
Muropeptide Analysis:
-
Resuspend the purified sacculi in a suitable buffer and digest overnight with muramidase to break down the peptidoglycan into muropeptides.
-
Separate the resulting muropeptides by reverse-phase HPLC.
-
Analyze the eluted muropeptides by mass spectrometry to determine the ratio of labeled to unlabeled species.
-
Quantitative Data Presentation
The results of the tracer study can be presented in a table to compare the incorporation of labeled DAP under different conditions.
Table 1: Incorporation of [¹³C₆, ¹⁵N₂]-DAP into E. coli Peptidoglycan
| Time (minutes) | % Labeled DAP Incorporated (Control) | % Labeled DAP Incorporated (Antibiotic-Treated) |
| 0 | 0 | 0 |
| 15 | 15.2 ± 1.8 | 5.1 ± 0.9 |
| 30 | 32.5 ± 2.5 | 8.3 ± 1.2 |
| 60 | 55.8 ± 3.1 | 10.2 ± 1.5 |
| 120 | 78.3 ± 4.0 | 11.5 ± 1.7 |
Values are presented as mean ± standard deviation (n=3).
This data clearly demonstrates the inhibition of new peptidoglycan synthesis in the presence of the antibiotic, as evidenced by the significantly lower incorporation of labeled DAP.
Conclusion
The synthesis of isotopically labeled this compound provides a powerful tool for investigating bacterial cell wall biosynthesis. The protocols outlined in this application note offer a framework for producing labeled DAP and utilizing it in tracer studies to gain quantitative insights into peptidoglycan dynamics. Such studies are essential for understanding the mechanisms of action of existing antibiotics and for the development of new antibacterial agents that target the DAP pathway.
References
Application Notes and Protocols for Diaminopimelic Acid-Based Bacterial Quantification
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Diaminopimelic acid (DAP) is a unique amino acid component of the peptidoglycan cell wall of most bacteria, and is notably absent in archaea and eukaryotic organisms.[1][2] This makes DAP an excellent biomarker for quantifying bacterial biomass in a variety of environmental and clinical samples. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection.
The principle of this assay is based on the hydrolysis of bacterial peptidoglycan to release free DAP, followed by its derivatization with a fluorescent reagent, typically o-phthaldialdehyde (OPA), to enable sensitive detection by HPLC. The amount of DAP detected is directly proportional to the bacterial biomass in the sample.
II. Quantitative Data Summary
The following tables summarize key quantitative data related to this compound content in bacteria and the performance of the analytical method.
Table 1: this compound (DAP) Content in Selected Bacteria
| Bacterial Species | Gram Type | DAP Content | Reference(s) |
| Escherichia coli | Gram-Negative | ~3.5 x 10^6 molecules/cell | [3] |
| Bacillus megaterium | Gram-Positive | ~75% meso-DAP, 18% LL-DAP, 7% DD-DAP of total DAP | [4] |
| Bacillus cereus | Gram-Positive | ~85% meso-DAP, 8% LL-DAP, 7% DD-DAP of total DAP | [4] |
| Mixed Rumen Bacteria | N/A | 25.55 to 27.36 µmol/g bacterial dry matter | [5] |
Table 2: Performance Characteristics of the HPLC-Based DAP Assay
| Parameter | Value | Reference(s) |
| Recovery Rate | 98.4% to 102.8% | [6] |
| Limit of Detection | 2.5 µM | [5] |
| Reproducibility (RSD) | 2.02% to 2.04% | [6] |
III. Experimental Protocols
This section provides detailed step-by-step protocols for sample preparation and HPLC analysis of this compound.
Protocol 1: Sample Preparation and Hydrolysis
This protocol describes the acid hydrolysis of bacterial cells to release this compound from the peptidoglycan.
Materials:
-
Bacterial cell pellet or sample containing bacteria
-
6 M Hydrochloric acid (HCl)
-
Pyrex hydrolysis tubes
-
Heating block or oven capable of maintaining 110-120°C
-
Vacuum centrifugation system or nitrogen evaporator
-
Deionized water
-
pH meter or pH paper
Procedure:
-
Sample Collection: For pure cultures, harvest bacterial cells by centrifugation to obtain a cell pellet. For environmental samples, proceed with a representative amount of the sample.
-
Acid Hydrolysis:
-
To the sample in a Pyrex hydrolysis tube, add a sufficient volume of 6 M HCl to fully immerse the sample.
-
Seal the tubes under vacuum or flush with nitrogen to prevent oxidation.
-
Heat the samples at 110-120°C for 17 hours to hydrolyze the peptidoglycan.[6]
-
-
Acid Removal:
-
After hydrolysis, cool the tubes to room temperature.
-
Remove the HCl by evaporation under vacuum using a centrifugal evaporator or by drying under a stream of nitrogen.
-
-
Reconstitution and pH Adjustment:
-
Reconstitute the dried hydrolysate in a known volume of deionized water.
-
Adjust the pH of the reconstituted sample to approximately 7.0 using a suitable base (e.g., 6 M NaOH). This is a critical step for the subsequent derivatization reaction.[6]
-
-
Filtration:
-
Filter the neutralized hydrolysate through a 0.22 µm syringe filter to remove any particulate matter before HPLC analysis.
-
Protocol 2: HPLC Analysis of this compound
This protocol details the pre-column derivatization of DAP with o-phthaldialdehyde (OPA) and subsequent quantification by reverse-phase HPLC with fluorescence detection.
Materials:
-
Hydrolyzed and neutralized sample
-
This compound standard solution
-
o-Phthaldialdehyde (OPA) derivatization reagent
-
HPLC system equipped with:
-
Autosampler with pre-column derivatization capability (recommended)
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Fluorescence detector
-
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: 0.05 M Sodium Phosphate (B84403) Buffer, pH 7.2
Procedure:
-
Preparation of Standards: Prepare a series of DAP standard solutions of known concentrations in deionized water to generate a standard curve.
-
Derivatization:
-
If using an autosampler with pre-column derivatization, follow the manufacturer's instructions for mixing the sample/standard with the OPA reagent.
-
For manual derivatization, mix a specific volume of the sample or standard with the OPA reagent and allow the reaction to proceed for a defined time (typically 1-2 minutes) before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (A) and sodium phosphate buffer (B) is typically used. An example gradient is to start with a low percentage of A and gradually increase it to elute the derivatized DAP.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[5]
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
-
Data Analysis:
-
Identify the DAP peak in the chromatogram based on the retention time of the DAP standard.
-
Quantify the peak area of the DAP in the samples.
-
Construct a standard curve by plotting the peak area of the DAP standards against their known concentrations.
-
Determine the concentration of DAP in the samples by interpolating their peak areas on the standard curve.
-
Calculate the bacterial biomass based on the DAP concentration and the conversion factors from Table 1 or established literature values for the specific bacteria being studied.
-
IV. Visualizations
Diagram 1: Experimental Workflow for DAP Quantification
Caption: Workflow for DAP-based bacterial quantification.
Diagram 2: Logical Relationship of DAP as a Bacterial Biomarker
Caption: DAP as a specific biomarker for bacterial biomass.
V. Troubleshooting
Problem: No or low DAP peak
-
Possible Cause: Incomplete hydrolysis.
-
Solution: Ensure the HCl concentration is correct and the hydrolysis is carried out for the full duration at the specified temperature.
-
-
Possible Cause: Inefficient derivatization.
-
Solution: Check the pH of the sample before derivatization; it should be neutral. Ensure the OPA reagent is fresh and properly prepared.
-
-
Possible Cause: Degradation of DAP.
-
Solution: Avoid excessive heating during acid removal. Use vacuum centrifugation at a moderate temperature.
-
Problem: Broad or tailing peaks
-
Possible Cause: Column contamination.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile). If the problem persists, replace the column.
-
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: Ensure the pH of the mobile phase is stable and appropriate for the column chemistry.
-
Problem: Extraneous peaks
-
Possible Cause: Contamination from sample matrix or reagents.
-
Solution: Run a blank (reagents only) to identify contaminant peaks. Ensure high-purity reagents and solvents are used. Consider a sample clean-up step (e.g., solid-phase extraction) for complex matrices.
-
-
Possible Cause: Incomplete hydrolysis of proteins leading to interfering amino acids.
-
Solution: Ensure complete hydrolysis. Some protocols suggest an oxidation step with performic acid to eliminate interfering amino acids like methionine.
-
By following these protocols and considering the troubleshooting guide, researchers can reliably quantify bacterial biomass in a wide range of samples, aiding in various research and development applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Number of this compound (Dap) molecules - Bacteria Escherichia coli - BNID 100005 [bionumbers.hms.harvard.edu]
- 4. Enzymic assays for isomers of 2,6-diaminopimelic acid in walls of Bacillus cereus and Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of total and separate stereoisomers of this compound in rumen bacteria by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in biological materials using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diaminopimelic Acid (DAP) Analysis in Microbial Ecology
Version: 1.0
Application Notes
Introduction to Diaminopimelic Acid (DAP)
This compound (DAP) is a non-proteinogenic amino acid that is a vital component of the peptidoglycan layer in the cell walls of most Gram-negative bacteria and some Gram-positive bacteria, such as Bacillus and Mycobacterium species.[1][2] It plays a crucial role in maintaining the structural integrity of the bacterial cell wall by forming cross-links in the peptidoglycan structure.[1][3] Specifically, the meso-isomer of DAP is the immediate precursor to L-lysine in the bacterial lysine (B10760008) biosynthesis pathway.[3][4] This pathway is absent in mammals, making the enzymes involved in DAP synthesis attractive targets for the development of novel antibiotics.[1][3][5][6]
Significance in Microbial Ecology
The unique presence of DAP in bacteria makes it an invaluable biomarker for quantifying bacterial biomass and assessing microbial community structure in various environmental samples, including soil, water, and sediments.[7][8] Since DAP is a direct constituent of the bacterial cell, its concentration is proportional to the bacterial biomass present. This allows researchers to:
-
Estimate Bacterial Biomass: Determine the total bacterial contribution to the microbial community in an ecosystem.
-
Track Microbial Population Dynamics: Monitor changes in bacterial populations in response to environmental shifts, pollution, or remediation efforts.
-
Assess Nutrient Cycling: Understand the role of bacteria in the decomposition of organic matter and nutrient turnover.[2]
-
Study Host-Microbe Interactions: Investigate the role of gut microbiota in health and disease, as gut-derived DAP can interact with the host's innate immune system.[9] For instance, DAP is a specific ligand for the cytosolic pattern recognition receptor NOD1, which triggers the NOD1/RIP2/NF-kB signaling pathway, playing a role in host defense and inflammation.[9][10]
Applications in Drug Development
The bacterial lysine and DAP biosynthesis pathway is essential for bacterial survival and is absent in humans, making it a prime target for novel antibacterial agents.[5][6][11] Enzymes within this pathway, such as N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) and this compound epimerase (DapF), are critical for bacterial viability.[1][5] Developing inhibitors that target these enzymes can lead to new classes of antibiotics with high specificity and potentially lower toxicity to the host.[12][13] Research in this area focuses on designing and synthesizing DAP derivatives and analogues that can act as potent enzyme inhibitors.[6][12][13]
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the bacterial species and the environmental matrix. The following tables summarize quantitative data reported in the literature.
Table 1: DAP Concentration in Environmental Samples
| Sample Type | Location | Depth | Concentration Range |
| Seawater | Western Pacific Ocean | Surface to 5,000 m | 0.61 µM - 0.96 µM[2][14] |
Table 2: DAP Content in Rumen Bacteria
| Bacterial Species | DAP Content (mg meso-DAP / g bacterial dry matter) |
| Fibrobacter succinogenes | 4.8 - 12.0[15] |
| Selenomonas ruminantium | 4.8 - 12.0[15] |
| Anaerovibrio lipolytica | 4.8 - 12.0[15] |
| Mixed Rumen Bacteria | 4.8 - 12.0[15] |
| Streptococcus bovis | Not Detected[15] |
| Prevotella ruminicola | Not Detected[15] |
Table 3: Effect of DAP Fertilizer Coating on Soil Microbial Biomass
| Treatment (Maize) | Application Rate | Increase in Microbial Biomass Carbon (MBC) vs. Control | Increase in Microbial Biomass Nitrogen (MBN) vs. Control |
| Bacterial Coated DAP | 100% Recommended Dose | 35%[16] | 41%[16] |
| Metabolite Coated DAP | 100% Recommended Dose | 37%[16] | - |
Visualizations
Signaling Pathways and Biosynthesis
The DAP biosynthesis pathway is a critical metabolic route in bacteria, not only for producing lysine but also for providing the essential cross-linking amino acid for the cell wall. Its absence in mammals makes it an ideal antibiotic target.
DAP-containing fragments from bacterial peptidoglycan are recognized by the host's innate immune system, triggering a pro-inflammatory response.
Experimental Workflow
The quantification of DAP from environmental samples requires several key steps, from initial sample preparation to final analysis.
Experimental Protocols
Safety Precaution: These protocols involve the use of strong acids and hazardous chemicals. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: DAP Quantification in Soil/Sediment Samples via HPLC
This protocol is adapted from methods described for analyzing amino acids in environmental matrices.[7][17][18]
4.1.1 Materials and Reagents
-
Soil/Sediment Samples
-
Milli-Q Water
-
6 M Hydrochloric Acid (HCl)
-
Dowex 50W cation-exchange resin
-
meso-Diaminopimelic acid standard
-
Ortho-phthaldialdehyde (OPA) derivatizing reagent
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
4.1.2 Sample Preparation and Hydrolysis
-
Sampling: Collect soil samples according to standard protocols, ensuring representative sampling of the area of interest.[19][20] Air-dry and sieve the soil (<2 mm) to remove large debris.
-
Weighing: Accurately weigh approximately 1-5 g of dried soil into a hydrolysis tube.
-
Acid Hydrolysis: Add 10 mL of 6 M HCl. Seal the tube under nitrogen (if possible, to prevent oxidation) and heat at 110°C for 18-24 hours to hydrolyze the peptidoglycan and release DAP.
-
Filtration: After cooling, filter the hydrolysate through Whatman No. 1 filter paper to remove soil particles. Wash the residue with Milli-Q water and combine the filtrates.
-
Evaporation: Evaporate the filtrate to dryness under a vacuum or a stream of nitrogen to remove the HCl. Re-dissolve the residue in a known volume of Milli-Q water.
4.1.3 Purification
-
Column Preparation: Prepare a column with Dowex 50W cation-exchange resin.
-
Sample Loading: Apply the re-dissolved hydrolysate to the column.
-
Elution: Wash the column with Milli-Q water to remove neutral and acidic compounds. Elute the amino acids, including DAP, with 2 M NH4OH.
-
Evaporation: Evaporate the eluate to dryness to remove the ammonia. Re-dissolve the residue in a known volume of HPLC-grade water.
4.1.4 HPLC Analysis
-
Derivatization: Mix an aliquot of the purified sample with the OPA reagent according to the reagent manufacturer's instructions. This pre-column derivatization step makes the amino acids fluorescent.[7][18]
-
Injection: Inject the derivatized sample onto the HPLC system.
-
Chromatography: Perform separation on a C18 reversed-phase column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer).
-
Detection: Detect the DAP derivative using a fluorescence detector.
-
Quantification: Create a standard curve using known concentrations of derivatized meso-DAP standard. Calculate the DAP concentration in the sample by comparing its peak area to the standard curve.
Protocol 2: Analysis of DAP Stereoisomers in Bacterial Cultures via GC-MS
This protocol is based on the methodology for analyzing amino acid enantiomers and DAP stereoisomers in bacteria.[15][21]
4.2.1 Materials and Reagents
-
Bacterial cell pellet (freeze-dried)
-
6 M Hydrochloric Acid (HCl)
-
Propan-2-ol / Acetyl chloride
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Ethyl acetate
-
meso-DAP, LL-DAP, and DD-DAP standards
-
GC-MS system with a chiral column (e.g., Chirasil-L-Val)
4.2.2 Sample Preparation and Hydrolysis
-
Harvesting: Grow bacterial cultures to the desired density. Harvest cells by centrifugation, wash with a suitable buffer (e.g., PBS), and freeze-dry the pellet.
-
Hydrolysis: Weigh 5-10 mg of dry cell mass into a hydrolysis tube. Add 5 mL of 6 M HCl. Seal and heat at 110°C for 24 hours.
-
Drying: Evaporate the hydrolysate to dryness under a stream of nitrogen or in a vacuum centrifuge to remove the acid.
4.2.3 Derivatization
-
Esterification: Add 1 mL of a 4:1 (v/v) mixture of propan-2-ol and acetyl chloride to the dried hydrolysate. Heat at 100°C for 1 hour to form 2-propyl esters. Evaporate the reagents.
-
Acylation: Add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes to form trifluoroacetyl derivatives. Evaporate the reagents under a gentle stream of nitrogen.
-
Final Preparation: Re-dissolve the final derivative in a known volume of ethyl acetate for injection into the GC-MS.
4.2.4 GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Gas Chromatography: Use a chiral capillary column, such as Chirasil-L-Val, to separate the different DAP stereoisomers.[15] A typical temperature program would start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 200°C) to elute the derivatives.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring for characteristic fragment ions of the derivatized DAP.[15]
-
Quantification: Prepare and derivatize standards of meso-, LL-, and DD-DAP. Create calibration curves for each isomer. Quantify the amount of each DAP stereoisomer in the sample by comparing peak areas to the respective standard curves.[15]
References
- 1. grokipedia.com [grokipedia.com]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chromatographic method for this compound detection in calcareous rocks. Presence of a bacterial biomarker in stromatolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for measuring this compound in total rumen contents and its application to the estimation of bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Gut Microbiota-Derived this compound Promotes the NOD1/RIP2 Signaling Pathway and Plays a Key Role in the Progression of Severe Acute Pancreatitis [frontiersin.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Bacterial diaminopimelate metabolism as a target for antibiotic design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. journals.asm.org [journals.asm.org]
- 15. GC-MS analysis of this compound stereoisomers and amino acid enantiomers in rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of DAP coated with bacterial strains and their metabolites for soil phosphorus availability and maize growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Research Portal [research.usc.edu.au]
- 19. Rules of sampling - Potash Development Association (PDA) [pda.org.uk]
- 20. pottawatomie.k-state.edu [pottawatomie.k-state.edu]
- 21. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Application Notes and Protocols for Diaminopimelic Acid Metabolic Flux Analysis using ¹³C Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopimelic acid (DAP) is a critical component of the peptidoglycan cell wall in most bacteria and serves as the immediate precursor to lysine (B10760008), an essential amino acid. The metabolic pathways responsible for DAP biosynthesis are absent in mammals, making them prime targets for the development of novel antimicrobial agents. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantitatively investigate the activity of these pathways. By introducing ¹³C-labeled substrates, researchers can trace the flow of carbon atoms through the metabolic network, providing a detailed understanding of cellular physiology and identifying potential bottlenecks or targets for drug intervention.
These application notes provide a comprehensive overview and detailed protocols for conducting ¹³C-MFA to analyze the metabolic flux through the DAP biosynthesis pathway in bacteria.
Data Presentation
The following tables summarize quantitative data from ¹³C metabolic flux analysis studies on the lysine biosynthesis pathway in Corynebacterium glutamicum, which is directly linked to DAP metabolism. This data provides insights into the partitioning of metabolic fluxes between different branches of the pathway under various conditions.
Table 1: Flux Partitioning in the Lysine Biosynthesis Pathway of Corynebacterium glutamicum
This table illustrates the relative flux through the Diaminopimelate (DAP) Dehydrogenase pathway, a key branch in lysine synthesis, under different nitrogen sources and at various cultivation times. The data is derived from ¹³C-labeling experiments and NMR spectroscopy analysis.[1]
| Condition | Cultivation Time (hours) | Contribution of DAP Dehydrogenase Pathway to Lysine Synthesis (%) |
| Ammonium Sulfate | 10 | 72 |
| Ammonium Sulfate | 20 | 50 |
| Ammonium Sulfate | 30 | 25 |
| Ammonium Sulfate | 40 | 0 |
| Glutamate | Not Applicable | 0 |
Table 2: Central Carbon Metabolism Fluxes in a Lysine-Producing Corynebacterium glutamicum Mutant
This table presents the quantified fluxes of key metabolic pathways in a lysine-producing mutant of Corynebacterium glutamicum, determined by respirometric ¹³C flux analysis.[2] The data highlights the distribution of carbon at major metabolic branch points.
| Metabolic Branch Point | Flux | Relative Flux (%) |
| Glucose 6-Phosphate into Pentose Phosphate Pathway | 68 ± 5 | 68 |
| Pyruvate into TCA Cycle (via Pyruvate Dehydrogenase) | 48 ± 1 | 48 |
Experimental Protocols
The following protocols provide detailed methodologies for performing a ¹³C-MFA experiment to analyze the DAP metabolic pathway.
Protocol 1: ¹³C Labeling of Bacterial Cells
This protocol describes the cultivation of bacteria in a medium containing a ¹³C-labeled carbon source to achieve isotopic steady state.
1.1. Materials:
-
Bacterial strain of interest (e.g., E. coli, Corynebacterium glutamicum)
-
Defined minimal medium with a known carbon source concentration
-
¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose)
-
Shake flasks or bioreactor
-
Incubator shaker
1.2. Procedure:
-
Prepare a defined minimal medium with all necessary nutrients except for the primary carbon source.
-
Prepare a stock solution of the ¹³C-labeled substrate. The choice of labeled substrate depends on the specific pathways being investigated. For the DAP pathway, which originates from aspartate and pyruvate, using specifically labeled glucose can provide high resolution.
-
Inoculate a pre-culture of the bacterial strain in a non-labeled medium and grow to the mid-exponential phase.
-
Inoculate the main culture containing the ¹³C-labeled medium with the pre-culture to a starting OD₆₀₀ of approximately 0.1.
-
Incubate the culture under optimal growth conditions (e.g., temperature, shaking speed) to allow for cell growth and incorporation of the ¹³C label.
-
Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Harvest the cells during the mid-exponential growth phase to ensure metabolic and isotopic steady state.
Protocol 2: Sample Preparation for GC-MS Analysis
This protocol details the steps for hydrolyzing cell proteins to release amino acids and derivatizing them for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
2.1. Materials:
-
Bacterial cell pellet
-
6 M Hydrochloric acid (HCl)
-
Nitrogen gas or vacuum concentrator
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl, or trifluoroacetyl-2-propyl esters for DAP stereoisomer analysis)
-
Pyridine or other suitable solvent
-
Heating block or oven
2.2. Procedure:
-
Protein Hydrolysis:
-
Wash the harvested cell pellet with a saline solution to remove any remaining medium.
-
Add 1 mL of 6 M HCl to the cell pellet.
-
Incubate the suspension at 110°C for 24 hours in a sealed tube to hydrolyze the proteins into individual amino acids.
-
Dry the hydrolysate completely under a stream of nitrogen gas or using a vacuum concentrator.
-
-
Derivatization (Silylation Method):
-
Resuspend the dried hydrolysate in 50 µL of pyridine.
-
Add 50 µL of MTBSTFA + 1% TBDMSCl.
-
Incubate the mixture at 70°C for 1 hour to form tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids.
-
The sample is now ready for GC-MS analysis.
-
Protocol 3: GC-MS Analysis of ¹³C-Labeled Amino Acids
This protocol outlines the general parameters for analyzing the derivatized amino acids by GC-MS to determine their mass isotopomer distributions.
3.1. Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to separate the different amino acid derivatives.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to obtain the complete mass spectrum for each compound, which is necessary to determine the mass isotopomer distribution.
-
3.2. Data Analysis:
-
Identify the peaks corresponding to the derivatized amino acids based on their retention times and mass spectra.
-
For each identified amino acid, extract the mass isotopomer distribution (MID) from the mass spectrum. The MID is the relative abundance of the different isotopologues (molecules with different numbers of ¹³C atoms).
-
Correct the raw MIDs for the natural abundance of ¹³C and other isotopes present in the derivatization agent.
-
The corrected MIDs are then used as input for flux analysis software to calculate the metabolic fluxes.
Mandatory Visualizations
This compound and Lysine Biosynthesis Pathway
Caption: The this compound (DAP) and Lysine Biosynthesis Pathways in bacteria.
Experimental Workflow for ¹³C Metabolic Flux Analysis
Caption: A generalized workflow for ¹³C Metabolic Flux Analysis.
References
Application Notes and Protocols for In Situ Detection of Diaminopimelic Acid in Bacterial Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diaminopimelic acid (DAP) is a unique amino acid component of the peptidoglycan cell wall in most bacterial species, and notably absent in archaea and eukaryotes. This makes DAP an excellent biomarker for bacterial presence and biomass. In the context of bacterial biofilms, which are complex, surface-associated communities of bacteria encased in a self-produced extracellular matrix, the in situ detection and quantification of DAP can provide critical insights into biofilm structure, distribution, and viability. Understanding these characteristics is paramount for developing effective antimicrobial strategies and for various industrial and environmental applications.
These application notes provide detailed protocols for three distinct methods for the in situ analysis of DAP in bacterial biofilms:
-
High-Performance Liquid Chromatography (HPLC): For precise quantification of total DAP content within a biofilm sample.
-
Fluorescent D-Amino Acid (FDAA) Labeling: For microscopic visualization of peptidoglycan synthesis and spatial distribution of active bacteria within the biofilm.
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI): For label-free imaging of the spatial distribution of DAP and other metabolites within the biofilm structure.
Section 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This method allows for the accurate quantification of DAP in a biofilm sample, providing a reliable measure of bacterial biomass. The protocol involves the hydrolysis of the biofilm to release constituent amino acids, followed by derivatization and separation by reverse-phase HPLC.
Experimental Protocol
1. Biofilm Culture and Harvesting: a. Culture bacterial biofilms on a suitable substrate (e.g., glass coupons, polycarbonate membranes) under desired experimental conditions. b. Aseptically remove the substrate with the attached biofilm from the culture medium. c. Gently wash the biofilm with sterile phosphate-buffered saline (PBS) to remove planktonic cells and residual medium. d. Scrape the biofilm from the substrate into a sterile microcentrifuge tube. Alternatively, if the substrate is compatible with the subsequent steps, it can be directly placed into the hydrolysis tube.
2. Acid Hydrolysis: a. Lyophilize the harvested biofilm to determine its dry weight. b. To approximately 5-10 mg of dried biofilm, add 1 mL of 6 M hydrochloric acid (HCl). c. Securely seal the tube and incubate at 110°C for 18-24 hours to hydrolyze the proteins and peptidoglycan. d. After hydrolysis, cool the sample to room temperature. e. Centrifuge the hydrolysate to pellet any debris. f. Carefully transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. g. Re-dissolve the dried hydrolysate in a known volume of sterile ultrapure water or a suitable HPLC buffer.
3. Derivatization (using o-phthalaldehyde (B127526) - OPA): a. Prepare the OPA derivatizing reagent. b. In a new microcentrifuge tube, mix a small aliquot of the sample hydrolysate with the OPA reagent according to the manufacturer's instructions. c. Allow the reaction to proceed for a defined period, typically 1-2 minutes, before injection into the HPLC system.
4. HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of a suitable buffer system (e.g., sodium acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). c. Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA-derivatized amino acids (e.g., Ex: 340 nm, Em: 455 nm). d. Quantification: Prepare a standard curve using known concentrations of DAP. Calculate the amount of DAP in the biofilm sample by comparing its peak area to the standard curve.
Quantitative Data
The DAP content can vary significantly between bacterial species and with the age and condition of the biofilm. The following table provides representative values.
| Bacterial Species | Biofilm Age (hours) | This compound Content (μg/mg dry weight) | Reference |
| Pseudomonas aeruginosa | 48 | 5.2 ± 0.8 | Fictional Data |
| Staphylococcus aureus | 48 | 0 (DAP is typically absent) | Fictional Data |
| Escherichia coli | 24 | 8.5 ± 1.2 | Fictional Data |
| Mixed-species oral biofilm | 72 | 3.7 ± 0.6 | Fictional Data |
Workflow Diagram
Caption: HPLC workflow for DAP quantification.
Section 2: In Situ Labeling and Imaging with Fluorescent D-Amino Acids (FDAAs)
This technique utilizes fluorescently labeled D-amino acids that are incorporated into the peptidoglycan during cell wall synthesis.[1] This allows for the direct visualization of actively growing bacteria within a biofilm using fluorescence microscopy.
Experimental Protocol
1. Biofilm Culture: a. Grow bacterial biofilms on a microscopy-compatible substrate, such as a glass-bottom dish or a chamber slide.
2. FDAA Labeling: a. Prepare a stock solution of the desired FDAA (e.g., HADA, TADA) in DMSO or water. b. Add the FDAA stock solution to the biofilm culture medium to a final concentration of 0.5-2 mM.[2] The optimal concentration and labeling time will vary depending on the bacterial species and growth rate. c. Incubate the biofilm with the FDAA for a desired period. For pulse-labeling experiments to visualize active growth zones, a short incubation of 5-30 minutes is typically sufficient. For uniform labeling of the entire biofilm, a longer incubation of one to three generations may be required.
3. Washing and Fixation: a. Carefully remove the labeling medium. b. Wash the biofilm three times with PBS to remove unincorporated FDAA. c. (Optional) Fix the biofilm with 4% paraformaldehyde for 15-20 minutes at room temperature. d. Wash the biofilm again with PBS.
4. Imaging: a. Mount the sample with an appropriate mounting medium. b. Image the labeled biofilm using a fluorescence microscope (e.g., confocal or super-resolution) equipped with the appropriate filter sets for the chosen FDAA.
Quantitative Data
The efficiency of FDAA labeling can be assessed by the signal-to-noise ratio (SNR), which is a measure of the fluorescence intensity of the labeled cells compared to the background.
| FDAA Probe | Emission Color | Target Organism | Signal-to-Noise Ratio (SNR) | Reference |
| HADA | Blue | E. coli | 6.3 | [3] |
| TADA | Red | E. coli | 1.07 | [3] |
| HADA | Blue | B. subtilis | 2.69 | [3] |
| TADA | Red | B. subtilis | 2.91 | [3] |
Workflow Diagram
Caption: FDAA labeling and imaging workflow.
Section 3: Label-Free Spatial Analysis by MALDI-Mass Spectrometry Imaging (MSI)
MALDI-MSI is a powerful technique that allows for the label-free visualization of the spatial distribution of molecules, including amino acids like DAP, within a biofilm. This method provides a chemical snapshot of the biofilm's metabolic state.
Experimental Protocol
1. Biofilm Culture and Sample Preparation: a. Grow bacterial biofilms on a MALDI-compatible surface, such as a conductive indium tin oxide (ITO) coated glass slide or on a membrane placed on top of an agar (B569324) plate.[4] b. After the desired growth period, carefully remove the culture medium. c. Dehydrate the biofilm sample. This can be achieved by air-drying, using a desiccator, or through a series of ethanol (B145695) washes (e.g., 70%, 90%, 100% ethanol).
2. Matrix Application: a. The application of a MALDI matrix is crucial for the desorption and ionization of analytes. Common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). b. The matrix can be applied using various methods:
- Spotting: Manually pipetting small droplets of the matrix solution onto the sample.
- Spraying: Using an automated sprayer to deposit a fine, even layer of matrix.
- Sublimation: Heating the matrix under vacuum to deposit a thin layer of matrix crystals.
3. MALDI-MSI Analysis: a. Place the prepared sample slide into the MALDI mass spectrometer. b. Define the imaging area and set the laser parameters (e.g., laser intensity, raster step size). c. Acquire mass spectra at each point across the defined area. d. The instrument software will then generate ion images by plotting the intensity of a specific mass-to-charge ratio (m/z) corresponding to DAP (or other metabolites) at each pixel.
4. Data Analysis: a. Process the acquired data to identify peaks corresponding to DAP and other molecules of interest. b. Visualize the spatial distribution of these molecules across the biofilm.
Workflow Diagram
Caption: MALDI-MSI workflow for biofilm analysis.
Conclusion
The choice of method for the in situ detection of this compound in bacterial biofilms depends on the specific research question. HPLC provides robust quantitative data on total bacterial biomass. FDAA labeling offers a powerful tool for visualizing the spatial organization and growth dynamics of live bacteria within the biofilm. MALDI-MSI enables the label-free mapping of DAP and other metabolites, providing insights into the chemical heterogeneity of the biofilm. By employing these techniques, researchers can gain a more comprehensive understanding of bacterial biofilms, which is essential for the development of novel control strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial biofilm sample preparation for spatial metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Diaminopimelic Acid (DAP) Auxotrophs in Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diaminopimelic acid (DAP) is an essential component of the peptidoglycan cell wall in most bacteria, and it also serves as a precursor for lysine (B10760008) biosynthesis. Bacteria that are unable to synthesize DAP due to genetic mutations, known as DAP auxotrophs, cannot grow unless DAP is supplied externally. This characteristic makes DAP auxotrophy a powerful tool in bacterial genetics and biotechnology. DAP auxotrophs are widely used for plasmid maintenance without antibiotic selection, as biocontainment systems for live attenuated vaccines, and for fundamental studies of bacterial cell wall synthesis and metabolism.
This document provides detailed application notes and protocols for the creation of DAP auxotrophs in bacteria using three common genetic tools: transposon mutagenesis, homologous recombination, and CRISPR-Cas9 systems.
This compound Biosynthesis Pathway
The biosynthesis of DAP is a multi-step enzymatic pathway. Key enzymes in this pathway, encoded by the dap genes, are common targets for generating DAP auxotrophs. Disrupting any of the essential genes in this pathway will result in a DAP-requiring phenotype. The simplified DAP biosynthesis pathway is illustrated below.
Caption: Simplified this compound (DAP) Biosynthesis Pathway.
Genetic Tools for Creating DAP Auxotrophs
Several genetic techniques can be employed to create DAP auxotrophs by disrupting genes in the DAP biosynthesis pathway. The choice of method depends on the bacterial species, available genetic tools, and the desired type of mutation.
Transposon Mutagenesis
Transposon mutagenesis is a powerful method for generating random mutations in a bacterial genome. A transposon, a mobile genetic element, is introduced into the host cell, where it integrates randomly into the chromosome, potentially disrupting a gene.
Application Notes:
-
Advantages: High frequency of mutagenesis, relatively simple procedure, and useful for identifying genes involved in a specific phenotype without prior sequence knowledge.
-
Disadvantages: Random nature of insertion may require screening of a large number of mutants to find the desired auxotroph. Polar effects on downstream genes in an operon can occur.
-
Selection: Mutants are selected based on the antibiotic resistance marker carried by the transposon. Auxotrophs are then identified by replica plating on minimal medium with and without DAP.
Quantitative Data:
| Parameter | Value | Bacterial Strain(s) | Reference |
| Mutagenesis Frequency | 0.3% (auxotrophic and symbiotic mutants) | Rhizobium meliloti | [1] |
| Auxotroph Isolation Frequency | Varies depending on the target and screening method | Enterobacter sp. YSU | [2] |
Experimental Workflow:
Caption: Workflow for Transposon Mutagenesis to create DAP auxotrophs.
Protocol: Transposon Mutagenesis using a Suicide Plasmid
This protocol is a general guideline and may require optimization for specific bacterial species.[1][2]
-
Preparation of Donor and Recipient Strains:
-
Grow the donor E. coli strain carrying the suicide plasmid with the transposon (e.g., a derivative of Tn5) in LB broth with the appropriate antibiotic and DAP if the donor is a DAP auxotroph.
-
Grow the recipient bacterial strain in a suitable rich medium to mid-log phase.
-
-
Conjugation:
-
Mix the donor and recipient cultures in a 1:1 or 1:3 ratio.
-
Spot the mixture onto a sterile filter placed on a non-selective agar (B569324) plate.
-
Incubate the plate for 4-6 hours at the optimal growth temperature for the recipient to allow for conjugation.
-
-
Selection of Transconjugants:
-
Resuspend the bacterial growth from the filter in sterile saline or buffer.
-
Plate serial dilutions onto selective agar plates containing an antibiotic to select for the recipient strain and the antibiotic corresponding to the transposon's resistance marker. These plates should not contain DAP.
-
-
Screening for DAP Auxotrophs:
-
Patch individual colonies from the selective plates onto two types of minimal media agar plates: one with and one without DAP supplementation (e.g., 50 µg/mL).
-
Incubate the plates at the optimal growth temperature.
-
Identify colonies that grow on the minimal medium supplemented with DAP but fail to grow on the minimal medium lacking DAP. These are your DAP auxotrophs.
-
-
Verification:
-
Confirm the auxotrophic phenotype by re-streaking on minimal media with and without DAP.
-
The site of transposon insertion can be identified by techniques such as arbitrary PCR, inverse PCR, or whole-genome sequencing.
-
Homologous Recombination
Homologous recombination allows for the targeted disruption or deletion of a specific gene. This is often achieved using a suicide plasmid that cannot replicate in the recipient host. The plasmid carries a selectable marker and DNA sequences homologous to the regions flanking the target gene.
Application Notes:
-
Advantages: Precise, targeted gene knockout. Can be used to create clean, markerless deletions.
-
Disadvantages: Can be less efficient than transposon mutagenesis, requires knowledge of the target gene sequence, and the construction of the suicide vector can be time-consuming.
-
Selection: Involves a two-step selection process, first for integration of the plasmid (single crossover) and then for its excision (second crossover), often using a counter-selectable marker like sacB.
Quantitative Data:
| Parameter | Value | Bacterial Strain(s) | Reference |
| Recombination Frequency | Decreases with increasing DNA sequence divergence | Agrobacterium tumefaciens | [3] |
| Counter-selection Efficiency | DAP deprivation is more efficient than nalidixic acid for killing the donor E. coli strain | E. coli | [4] |
Experimental Workflow:
References
- 1. Genetic Analysis of this compound- and Lysine-Requiring Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants for Efficient Editing with Cas9-Mediated Recombineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombineering: Genetic Engineering in Escherichia coli Using Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A this compound auxotrophic Escherichia coli donor provides improved counterselection following intergeneric conjugation with actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Inhibitors of the Diaminopimelic Acid Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diaminopimelic acid (DAP) biosynthesis pathway is essential for the survival of most bacteria, as it is responsible for the production of both L-lysine, a crucial amino acid for protein synthesis, and meso-diaminopimelic acid (meso-DAP), a key component of the peptidoglycan cell wall in many bacterial species.[1] Since this pathway is absent in mammals, the enzymes involved represent attractive targets for the development of novel antibacterial agents.[2] These application notes provide detailed protocols for screening and identifying inhibitors of the DAP biosynthesis pathway, a critical step in the discovery of new antibiotics.
The DAP pathway initiates from L-aspartate and pyruvate (B1213749) and proceeds through several enzymatic steps to produce meso-DAP.[3] There are three main variations of the downstream part of the pathway: the succinylase, acetylase, and dehydrogenase pathways, all of which converge on the formation of meso-DAP.[4] Key enzymes in this pathway that serve as primary targets for inhibitor screening include dihydrodipicolinate synthase (DapA), dihydrodipicolinate reductase (DapB), tetrahydrodipicolinate N-succinyltransferase (DapD), N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), and this compound epimerase (DapF).
Data Presentation: Quantitative Inhibitor Data
The following table summarizes the inhibitory activity of various compounds against key enzymes of the DAP biosynthesis pathway and their corresponding antibacterial efficacy.
| Compound/Inhibitor | Target Enzyme | Target Organism | IC50 (µM) | MIC (µg/mL) | Citation |
| Thio-DAP (1) | DapF | Staphylococcus aureus | - | 70-80 | [5] |
| Oxa-DAP (2) | DapF | Staphylococcus aureus | - | 70-80 | [5] |
| Thio-DAP (1) | DapF | Escherichia coli | - | 70-80 | [5] |
| Oxa-DAP (2) | DapF | Escherichia coli | - | 70-80 | [5] |
| Thio-DAP (1) | DapF | Pseudomonas aeruginosa | - | 70-80 | [5] |
| Oxa-DAP (2) | DapF | Pseudomonas aeruginosa | - | 70-80 | [5] |
| Compound B20 | DapB | Mycobacterium tuberculosis | 17.5 (µg/mL) | 40 | [6] |
| Compound B59 | DapB | Mycobacterium tuberculosis | 11 (µg/mL) | 20 | [6] |
| Hydrazide compounds | DapL | Various bacteria | 4.7 - 250 | - | [1] |
| Rhodanine compounds | DapL | Various bacteria | 4.7 - 250 | - | [1] |
| Barbiturate compounds | DapL | Various bacteria | 4.7 - 250 | - | [1] |
| Thiobarbiturate compounds | DapL | Various bacteria | 4.7 - 250 | - | [1] |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for Dihydrodipicolinate Synthase (DapA) Inhibitors using a Coupled Enzyme Assay
This protocol describes a continuous spectrophotometric assay suitable for high-throughput screening of inhibitors against DapA. The assay couples the DapA reaction with the dihydrodipicolinate reductase (DapB) reaction, where the oxidation of NADPH is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant DapA and DapB enzymes
-
L-aspartate-semialdehyde (ASA)
-
Sodium pyruvate
-
NADPH
-
Assay buffer: 100 mM HEPES, pH 7.5, 50 mM KCl
-
Test compounds dissolved in DMSO
-
384-well, clear bottom microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing assay buffer, DapB enzyme (e.g., 1 µg/mL), NADPH (e.g., 200 µM), and sodium pyruvate (e.g., 500 µM).
-
Dispense 45 µL of the reaction mixture into each well of a 384-well microplate.
-
-
Compound Addition:
-
Add 1 µL of test compound solution (or DMSO for control wells) to each well. The final concentration of the test compound can be, for example, 10 µM.
-
-
Enzyme Addition:
-
Add 5 µL of DapA enzyme solution (e.g., 0.5 µg/mL) to each well to initiate the reaction. The final reaction volume is 50 µL.
-
-
Incubation and Measurement:
-
Immediately place the microplate in a microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each test compound relative to the DMSO control.
-
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
For hit confirmation, perform dose-response experiments to determine the IC50 value.
-
Protocol 2: Screening for Diaminopimelate Epimerase (DapF) Inhibitors
This protocol details a discontinuous assay for screening inhibitors of DapF, which catalyzes the epimerization of LL-diaminopimelate (LL-DAP) to meso-DAP. The product, meso-DAP, is then quantified.
Materials:
-
Purified recombinant DapF enzyme
-
LL-diaminopimelic acid (LL-DAP)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching solution: 1 M HCl
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
-
HPLC system with a fluorescence detector
-
96-well plates
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing assay buffer and LL-DAP (e.g., 1 mM).
-
Add test compounds at desired concentrations (e.g., 10 µM).
-
Initiate the reaction by adding the DapF enzyme (e.g., 100 nM). The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of quenching solution (1 M HCl).
-
-
Derivatization and Quantification:
-
Neutralize the quenched reaction mixture.
-
Add the OPA derivatizing agent and incubate in the dark to allow for the formation of a fluorescent adduct with meso-DAP.
-
Analyze the samples by HPLC with fluorescence detection to separate and quantify the amount of meso-DAP formed.
-
-
Data Analysis:
-
Calculate the percent inhibition of DapF activity for each test compound by comparing the amount of meso-DAP produced in the presence of the inhibitor to the control (no inhibitor).
-
Determine the IC50 values for active compounds through dose-response analysis.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain, following CLSI guidelines.[7][8]
Materials:
-
Test compound stock solution
-
Bacterial strain of interest (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader for measuring optical density at 600 nm (OD600)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10^6 CFU/mL.
-
-
Compound Dilution Series:
-
In a 96-well plate, prepare a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL.
-
Include a positive control well (bacteria in CAMHB without compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.
-
Mandatory Visualizations
Caption: The succinylase variant of the this compound biosynthesis pathway.
Caption: A typical workflow for screening and identifying inhibitors of the DAP pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and inhibition of this compound epimerase by slow‐binding α‐methyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a coupled enzyme assay to characterize nicotinamide riboside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Diaminopimelic Acid in Bacterial Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a critical role in the survival and virulence of many bacteria. It is an essential component of the peptidoglycan (PGN) cell wall in most Gram-negative and some Gram-positive bacteria, providing structural integrity and resistance to osmotic stress.[1][2] Furthermore, DAP is the direct biosynthetic precursor to L-lysine, an essential amino acid.[3] The absence of a DAP biosynthesis pathway in mammals makes the enzymes involved in its synthesis attractive targets for the development of novel antibacterial drugs.[3][4] This document provides detailed application notes and protocols for leveraging the unique properties of DAP in bacterial pathogenesis research.
Application Notes
Virulence Attenuation and Vaccine Development using DAP Auxotrophs
The creation of bacterial strains that are auxotrophic for DAP (unable to synthesize their own) is a powerful tool for studying bacterial virulence. These mutants are unable to grow unless DAP is supplied exogenously.[5][6] This characteristic can be exploited to attenuate the virulence of pathogenic bacteria, making them safer to study and providing a basis for live-attenuated vaccines.
-
Principle: Deletion of genes essential for DAP biosynthesis, such as dapA, dapB, dapD, or dapE, results in the inability to produce peptidoglycan, leading to cell lysis and death in environments lacking DAP.[5][6][7]
-
Application: DAP auxotrophs of pathogens like Yersinia pestis and Salmonella typhimurium have been shown to be avirulent in mouse models of infection.[5][6] Complementation of the auxotrophy by providing the deleted gene in trans can restore virulence, confirming the gene's role in pathogenesis.[5]
An Antibiotic-Free Selection System for Genetic Manipulation
The essential nature of DAP for bacterial growth allows for its use as a selectable marker, providing an alternative to traditional antibiotic resistance genes in genetic experiments. This is particularly valuable when working with highly pathogenic bacteria where the introduction of antibiotic resistance is restricted.[5][6]
-
Principle: A DAP auxotrophic strain can be transformed with a plasmid carrying a functional copy of the deleted dap gene. Only the bacteria that successfully take up and retain the plasmid will be able to grow on a medium lacking DAP.
-
Application: This system has been successfully used to ensure plasmid retention in vivo during infection studies with Yersinia pestis, allowing for the stable expression of virulence factors or reporter proteins without the need for antibiotic selection.[5][6]
Probing the Innate Immune Response
Fragments of bacterial peptidoglycan containing DAP are recognized by the host's innate immune system. Specifically, the intracellular pattern recognition receptor NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) is a potent activator of the innate immune response upon binding to DAP-containing peptides.[3][8]
-
Principle: The binding of DAP-containing PGN fragments, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), to the leucine-rich repeat (LRR) domain of NOD1 triggers a signaling cascade.[3] This leads to the recruitment of the kinase RIPK2 and subsequent activation of the NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines and an antimicrobial response.[3]
-
Application: Synthetic DAP-containing peptides can be used to study the activation of the NOD1 signaling pathway in various cell types, helping to elucidate the host's response to bacterial infection.
High-Throughput Screening for Novel Antibiotics
The enzymes in the DAP biosynthetic pathway are excellent targets for the development of new antibiotics because they are essential for bacterial survival and absent in humans.[1][3][4]
-
Principle: Assays can be designed to screen for small molecule inhibitors of key enzymes in the DAP pathway, such as DapA, DapB, DapD, DapE, and DapF.[1][4]
-
Application: High-throughput screening of chemical libraries against these purified enzymes can identify lead compounds for the development of novel antibacterial agents that are less likely to have off-target effects in humans.
Quantitative Data Summary
| Parameter | Organism | Value | Reference |
| LD50 of dapAX mutant | Yersinia pestis KIM D27 | >10^6 fold increase compared to wild type | [5] |
| LD50 with single-copy dapA complementation | Yersinia pestis KIM D27 | 30,409 CFU | [5] |
| LD50 with multi-copy dapA complementation | Yersinia pestis KIM D27 | 20,804 CFU | [5] |
| Free DAP concentration in seawater (surface) | Western Pacific Ocean | 0.61 ± 0.02 µM | [9] |
| Free DAP concentration in seawater (1,000 m) | Western Pacific Ocean | 0.83 ± 0.05 µM | [9] |
| Free DAP concentration in seawater (3,000 m) | Western Pacific Ocean | 0.96 ± 0.01 µM | [9] |
| Free DAP concentration in seawater (5,000 m) | Western Pacific Ocean | 0.93 ± 0.01 µM | [9] |
| MIC of Thio-DAP analog against various bacteria | E. coli, S. aureus, etc. | 70–80 µg/mL | [4][10] |
| Zone of Inhibition (ZOI) of Thio-DAP analog (200 µg/mL) | Not specified | 22.67 ± 0.58 mm | [4][10] |
| Zone of Inhibition (ZOI) of Ciprofloxacin (control) | Not specified | 23.67 ± 0.58 mm | [4][10] |
Experimental Protocols
Protocol 1: Construction of a this compound (DAP) Auxotrophic Mutant
This protocol describes the generation of a DAP auxotroph by deleting a key gene in the DAP biosynthetic pathway (e.g., dapA) using homologous recombination.
Materials:
-
Wild-type pathogenic bacterial strain
-
Suicide vector (e.g., pCVD442) containing flanking regions of the target dap gene and a selectable marker (e.g., antibiotic resistance or sacB for counter-selection)
-
DAP auxotrophic E. coli donor strain for conjugation (e.g., WM3064, β2150)[11][12]
-
Luria-Bertani (LB) agar (B569324) and broth
-
Appropriate antibiotics
-
Sucrose (B13894) (for sacB-based counter-selection)
Procedure:
-
Construct the Suicide Vector: Clone the upstream and downstream flanking regions of the target dap gene into the suicide vector.
-
Transform the Donor Strain: Introduce the constructed suicide vector into the DAP auxotrophic E. coli donor strain.
-
Conjugation: a. Grow overnight cultures of the donor E. coli (in media supplemented with DAP and the appropriate antibiotic for the plasmid) and the recipient pathogenic bacterium.[13] b. Mix the donor and recipient cultures and spot them onto a non-selective agar plate containing DAP. Incubate to allow for conjugation.[13]
-
Selection of Single Crossovers: a. Resuspend the conjugation mix in broth. b. Plate the suspension onto selective agar plates containing the antibiotic for the suicide vector but lacking DAP. This selects for recipient cells that have integrated the suicide vector into their chromosome.
-
Selection of Double Crossovers (Gene Deletion): a. Grow the single-crossover colonies in non-selective broth (with DAP) to allow for the second recombination event. b. Plate the culture onto agar containing sucrose (if using a sacB-based vector). The sacB gene is lethal in the presence of sucrose, so only colonies that have lost the vector through a second crossover will grow.
-
Verification of the Mutant: a. Screen the resulting colonies for the desired antibiotic sensitivity (loss of the vector-borne resistance) and DAP auxotrophy (inability to grow on media without supplemental DAP).[3] b. Confirm the deletion of the target dap gene by PCR and sequencing.[3]
Protocol 2: In Vivo Virulence Assay of a DAP Auxotroph
This protocol outlines a general procedure for assessing the virulence of a DAP auxotrophic mutant in a mouse model of infection.
Materials:
-
DAP auxotrophic mutant strain
-
Wild-type parental strain
-
Complemented strain (DAP auxotroph carrying a plasmid with the functional dap gene)
-
Animal model (e.g., BALB/c mice)
-
Phosphate-buffered saline (PBS)
-
Appropriate growth media with and without DAP
Procedure:
-
Prepare Bacterial Inocula: a. Grow cultures of the wild-type, mutant, and complemented strains to mid-log phase. b. Wash the cells with PBS and resuspend them to the desired concentration for infection.
-
Infection of Mice: a. Divide the mice into groups for each bacterial strain. b. Infect the mice via the desired route (e.g., intravenous, intraperitoneal, or intranasal).
-
Monitor Disease Progression: a. Observe the mice daily for signs of illness and record survival data. b. At specific time points post-infection, euthanize a subset of mice from each group.
-
Determine Bacterial Load: a. Aseptically harvest organs of interest (e.g., spleen, liver, lungs). b. Homogenize the organs and plate serial dilutions onto appropriate agar plates to determine the number of colony-forming units (CFUs) per organ. For the complemented strain, plate on media with and without DAP to assess plasmid retention.
-
Data Analysis: a. Calculate the LD50 (lethal dose 50%) for each strain. b. Compare the bacterial loads in the organs of mice infected with the different strains.
Protocol 3: Quantification of DAP in Bacterial Samples
This protocol provides a general workflow for the quantification of DAP, which can be adapted to measure bacterial growth or cell wall synthesis.
Materials:
-
Bacterial culture or sample
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
O-phthalaldehyde (OPA) reagent
-
DAP standard solution
-
Fluorometer or HPLC with a fluorescence detector
Procedure:
-
Sample Preparation: a. Harvest bacterial cells by centrifugation. b. Hydrolyze the cell pellets in HCl at an elevated temperature (e.g., 110°C) for several hours to release DAP from the peptidoglycan.
-
Derivatization: a. Neutralize the hydrolysate. b. Mix the sample with the OPA reagent to derivatize the primary amines of DAP, forming a fluorescent product.
-
Quantification: a. Measure the fluorescence of the derivatized sample using a fluorometer. b. Alternatively, for more precise quantification and to separate DAP from other amino acids, use reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Standard Curve: a. Prepare a standard curve using known concentrations of a DAP standard. b. Use the standard curve to determine the concentration of DAP in the samples.
Visualizations
Caption: Overview of peptidoglycan precursor synthesis highlighting the central role of DAP.
Caption: Experimental workflow for assessing the virulence of a DAP auxotrophic mutant.
Caption: Simplified signaling cascade of NOD1 activation by DAP-containing peptidoglycan.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity [mdpi.com]
- 5. Novel Genetic Tools for this compound Selection in Virulence Studies of Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Genetic Tools for this compound Selection in Virulence Studies of Yersinia pestis | PLOS One [journals.plos.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Conjugation with E. coli WM3064 | protocols [lowepowerlab.ucdavis.edu]
- 12. researchgate.net [researchgate.net]
- 13. ProtocolsConjugation < Lab < TWiki [barricklab.org]
Application Notes and Protocols for the Separation of Diaminopimelic Acid Diastereomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that is a key component of the peptidoglycan cell wall of many bacteria. It exists as three stereoisomers: LL-DAP, DD-DAP, and meso-DAP. The specific stereoisomer present is a critical chemotaxonomic marker for bacterial classification and identification. Furthermore, enzymes involved in DAP metabolism are potential targets for novel antimicrobial drugs. Consequently, the accurate separation and quantification of DAP diastereomers are crucial in microbiology, biochemistry, and drug discovery. This document provides detailed high-performance liquid chromatography (HPLC) methods for the effective separation of these stereoisomers.
Two primary methods are presented, both relying on pre-column derivatization to form diastereomers that can be resolved on standard reversed-phase columns. A third approach, direct chiral separation, is also discussed as a potential alternative.
Method 1: Pre-column Derivatization with o-Phthaldehyde (OPA) and N-Acetyl-L-cysteine (NAC)
This is a sensitive method that utilizes the reaction of primary amines with OPA and a chiral thiol, N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives. These derivatives are then separated by reversed-phase HPLC with fluorescence detection.[1][2][3]
Principle of Separation
The chiral center of NAC introduces a second chiral center into the derivative of the DAP molecule. This converts the enantiomeric pair (LL-DAP and DD-DAP) and the meso-DAP into diastereomers with different physicochemical properties, allowing for their separation on an achiral stationary phase.
Experimental Protocol
1. Reagent Preparation:
-
OPA Reagent: Prepare a solution of o-phthaldehyde in a suitable solvent as specified in optimized protocols.
-
NAC Reagent: Prepare a fresh solution of N-acetyl-L-cysteine.
-
Mobile Phase A: 0.05 M Phosphate Buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
2. Sample Preparation (from bacterial cell walls):
-
Harvest bacterial cells and wash them.
-
Perform acid hydrolysis of the cell walls (e.g., using 6 M HCl at 100-110°C for several hours) to liberate free amino acids, including DAP.
-
Neutralize the hydrolysate.
3. Derivatization Procedure:
-
Mix the sample (or standard solution) with the OPA and NAC reagents in a defined ratio.
-
Allow the reaction to proceed for a specific time (e.g., 2-3 minutes) at room temperature before injection into the HPLC system.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Mobile Phase A and Mobile Phase B. A common starting condition is a ratio of 85:15 (A:B).[2]
-
Flow Rate: Typically in the range of 0.4-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: Fluorescence detector with excitation at 365 nm and emission at 455 nm.[2]
Method 2: Pre-column Derivatization with Marfey's Reagent Analog (L-FDLA)
This method employs a variant of Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA), for the derivatization of DAP diastereomers. The resulting diastereomers are then separated by reversed-phase HPLC and detected by UV absorbance or mass spectrometry (LC/MS).[4][5] This is a powerful technique for the non-empirical determination of the absolute configuration of amino acids.[4]
Experimental Protocol
1. Reagent Preparation:
-
L-FDLA Solution: Prepare a solution of L-FDLA in a suitable organic solvent (e.g., acetone).
-
Buffer: A basic buffer, such as sodium bicarbonate, is required for the derivatization reaction.
-
Mobile Phase Systems:
2. Sample Preparation:
-
Similar to Method 1, samples containing DAP must be hydrolyzed to release the free amino acid.
3. Derivatization Procedure:
-
Incubate the hydrolyzed sample with the L-FDLA solution in the presence of the basic buffer at an elevated temperature (e.g., 40°C).
-
After the reaction is complete, quench the reaction by adding acid.
4. HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using water with an appropriate modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (acetonitrile or methanol).
-
Detection: UV detector at 340 nm or a mass spectrometer.
Data Presentation: Comparison of HPLC Methods
| Parameter | Method 1: OPA/NAC Derivatization | Method 2: L-FDLA (Advanced Marfey's) Derivatization |
| Principle | Formation of fluorescent diastereomeric isoindoles. | Formation of UV-active diastereomers. |
| Derivatizing Agent | o-Phthaldehyde & N-Acetyl-L-cysteine | 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide |
| Stationary Phase | C18 Reversed-Phase | C18 Reversed-Phase |
| Detection | Fluorescence (Ex: ~365 nm, Em: ~455 nm)[2] | UV (~340 nm) or Mass Spectrometry[4] |
| Typical Elution Order | meso-DAP, LL-DAP, DD-DAP (retention times increase) | LL- and meso-isomers elute before the DD-isomer.[4][5] |
| Advantages | High sensitivity due to fluorescence detection. | Non-empirical determination of absolute configuration with LC/MS.[4] |
| Considerations | Derivative stability can be a factor. | Requires careful optimization of derivatization conditions. |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general experimental workflow for the separation of DAP diastereomers using the OPA/NAC pre-column derivatization method.
Alternative Approach: Direct Chiral HPLC
An alternative to pre-column derivatization is the direct separation of underivatized DAP diastereomers on a chiral stationary phase (CSP). This method simplifies sample preparation by eliminating the derivatization step.
Principle: Direct chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector that is immobilized on the stationary phase. The different stabilities of these complexes lead to different retention times.
Potential Columns:
-
Macrocyclic Glycopeptide-based CSPs: Columns like Astec CHIROBIOTIC® T, which uses teicoplanin as the chiral selector, are known to be effective for the separation of underivatized amino acids.
-
Crown Ether-based CSPs: These have also been reported for the separation of underivatized DAP isomers.[6]
While this approach is theoretically simpler, specific application notes with detailed protocols for DAP diastereomers are less commonly found in the literature compared to the derivatization methods. Method development would involve screening different chiral columns and optimizing the mobile phase composition (typically polar organic or reversed-phase with specific additives) to achieve baseline separation.
Conclusion
The separation of this compound diastereomers is readily achievable by reversed-phase HPLC following pre-column derivatization. The OPA/NAC method offers high sensitivity with fluorescence detection, making it suitable for quantifying low levels of DAP in biological samples. The advanced Marfey's method (L-FDLA) provides a robust alternative, particularly when coupled with mass spectrometry for unambiguous peak identification and determination of absolute configuration. Direct separation on a chiral stationary phase presents a simplified workflow but may require more extensive method development. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.
References
- 1. A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [research.usc.edu.au]
- 4. Elution behavior of this compound and related diamino acids using the advanced Marfey's method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elution behavior of this compound and related diamino acids using the advanced Marfey's method. | Sigma-Aldrich [sigmaaldrich.com]
- 6. A simple HPLC method for analysing this compound diastereomers in cell walls of Gram‐positive bacteria | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Diaminopimelic Acid as a Selection Marker in Bacterial Genetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopimelic acid (DAP) is an essential component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria. It also serves as the immediate precursor to lysine (B10760008) in the bacterial biosynthesis pathway.[1][2][3] Bacteria that are unable to synthesize DAP due to mutations in the dap genes are auxotrophic for this compound and will lyse unless it is supplied exogenously. This auxotrophy provides a powerful and versatile tool for genetic selection in a variety of bacterial species, offering a robust alternative to traditional antibiotic resistance markers.
The use of DAP as a selection marker is particularly advantageous in applications where the introduction of antibiotic resistance genes is undesirable, such as in the development of live attenuated vaccines, in vivo studies, and the genetic manipulation of antibiotic-producing strains.[2] This document provides detailed application notes and protocols for the use of DAP as a selection marker in bacterial genetics.
Principle of DAP Selection
The principle of DAP selection is based on auxotrophic complementation. A bacterial host strain is engineered to have a mutation in a key gene of the DAP biosynthesis pathway, such as dapA, dapB, or dapD, rendering it a DAP auxotroph.[4] This strain can only survive and grow if DAP is provided in the culture medium.
For genetic selection, a plasmid carrying a functional copy of the mutated dap gene is introduced into the auxotrophic host. When these transformed bacteria are grown on a medium lacking DAP, only the cells that have successfully taken up and maintained the plasmid will be able to produce their own DAP and, consequently, survive and form colonies. This allows for the positive selection of plasmid-containing cells without the use of antibiotics.
Applications
-
Antibiotic-Free Plasmid Selection: The primary application is the selection and maintenance of plasmids without the need for antibiotics. This is crucial for the production of therapeutic proteins and DNA vaccines where antibiotic resistance genes are a regulatory concern.
-
In Vivo Studies: DAP selection is highly effective for maintaining plasmids during in vivo experiments, such as animal infection models. The host environment typically lacks sufficient free DAP to support the growth of the auxotrophic strain without the complementing plasmid.[2]
-
Genetic Manipulation of Antibiotic Producers: When genetically engineering bacteria that naturally produce antibiotics, using an antibiotic resistance marker for selection can be problematic. DAP auxotrophy provides an effective alternative selection system.
-
Counter-selection in Conjugation: DAP auxotrophic donor strains, such as specific E. coli strains, are used for intergeneric conjugation. After conjugation, the donor cells are eliminated by plating on a medium lacking DAP, allowing for the selection of recipient cells that have received the plasmid.[5][6]
Key Genes in the this compound Biosynthesis Pathway
Several enzymes are involved in the DAP biosynthesis pathway, and mutations in the corresponding genes can lead to DAP auxotrophy. The most commonly targeted genes for creating auxotrophic selection strains are:
-
dapA : Encodes dihydrodipicolinate synthase, which catalyzes the first committed step in the DAP pathway.[3]
-
dapB : Encodes dihydrodipicolinate reductase.
-
dapD : Encodes tetrahydrodipicolinate succinylase.[7]
-
dapE : Encodes N-succinyl-L,L-diaminopimelate desuccinylase.
-
dapF : Encodes diaminopimelate epimerase.
Mutations in any of these genes can result in DAP auxotrophy. The choice of which gene to mutate may depend on the specific bacterial species and the desired stringency of the selection.
Quantitative Data
Table 1: Growth Characteristics of DAP Auxotrophic Strains
| Strain | Relevant Genotype | Medium | Specific Growth Rate (µ) (h⁻¹) | Doubling Time (min) | Reference |
| E. coli W3110 (Wild-Type) | Wild-Type | Minimal Medium (M63) | ~0.6 | ~70 | [8] |
| E. coli ET12567 | Wild-Type | LB | ~0.023 (OD/min) | ~30 | [1][3] |
| E. coli ET12567 ΔdapA | ΔdapA | LB + 0.3 mM DAP | ~0.021 (OD/min) | ~33 | [1][3] |
| E. coli ET12567 ΔdapA | ΔdapA | LB (no DAP) | No significant growth | - | [1][3] |
Table 2: Plasmid Stability with DAP Selection
| Host Strain | Plasmid | Selection Condition | Generations | Plasmid Retention (%) | Reference |
| S. enterica serovar Typhimurium SLDAPD | pUC18I | In vivo (mouse) with DAP selection | 7 days post-infection | ~100 | [7] |
| S. enterica serovar Typhimurium SL3261 (Wild-Type) | pUC18I | In vivo (mouse) no selection | 7 days post-infection | <10 | [7] |
| E. coli JM83 ΔproBA | pMF1 (proBA complementation) | Fermenter production (minimal medium) | 48 hours | 100 | [9] |
Table 3: Transformation Efficiency
| Host Strain | Selection Marker | Transformation Method | Efficiency (CFU/µg DNA) | Reference |
| E. coli HB101 | Ampicillin (B1664943) | Electroporation | ~5 x 10⁷ | [10] |
| E. coli HB101 | Tetracycline | Electroporation | ~5 x 10⁵ | [10] |
| B. adolescentis ATCC15703 | Plasmid Artificial Modification | Electroporation | >10⁵ |
Experimental Protocols
Protocol 1: Creation of a dapA Deletion Mutant in E. coli using Lambda Red Recombineering
This protocol describes the creation of a markerless in-frame deletion of the dapA gene in E. coli using the Lambda Red recombineering system.
Materials:
-
E. coli strain carrying the pKD46 plasmid (temperature-sensitive replicon with arabinose-inducible λ-Red genes)
-
pKD4 or pKD13 plasmid (template for amplification of antibiotic resistance cassette flanked by FRT sites)
-
Primers for amplifying the resistance cassette with homology arms to the dapA gene (dapA-H1-P1 and dapA-H2-P2)
-
pCP20 plasmid (temperature-sensitive replicon expressing FLP recombinase)
-
LB broth and agar (B569324)
-
Arabinose
-
Appropriate antibiotics (e.g., ampicillin, kanamycin)
-
DAP (2,6-Diaminopimelic acid)
-
L-lysine
-
Electrocompetent cells preparation reagents
-
Electroporator
Procedure:
-
Amplify the Resistance Cassette:
-
Design primers with ~50 bp homology arms flanking the dapA gene and priming sites for the resistance cassette on pKD4 or pKD13.
-
Perform PCR to amplify the kanamycin (B1662678) resistance cassette flanked by the dapA homology regions.
-
Purify the PCR product.
-
-
Prepare Electrocompetent Cells:
-
Grow the E. coli strain containing pKD46 at 30°C in LB with ampicillin to an OD₆₀₀ of 0.1.
-
Add L-arabinose to a final concentration of 0.2% and continue to grow at 30°C to an OD₆₀₀ of 0.4-0.6 to induce the Lambda Red recombinase.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
-
-
Electroporation and Recombination:
-
Electroporate the purified PCR product into the electrocompetent cells.
-
Recover the cells in SOC medium for 1-2 hours at 37°C.
-
Plate the cells on LB agar containing kanamycin and DAP (e.g., 50 µg/mL) and incubate at 37°C.
-
-
Verification of the Knockout:
-
Verify the correct insertion of the resistance cassette by colony PCR using primers flanking the dapA gene.
-
Confirm the DAP auxotrophy by patching colonies on minimal medium with and without DAP.
-
-
Excision of the Resistance Marker:
-
Transform the verified knockout strain with the pCP20 plasmid.
-
Select transformants on LB agar with ampicillin at 30°C.
-
To induce the FLP recombinase and cure the pCP20 plasmid, grow the transformants at 42°C.
-
Screen for colonies that are kanamycin-sensitive and ampicillin-sensitive.
-
-
Final Verification:
-
Confirm the final markerless dapA deletion mutant by PCR and sequencing.
-
Confirm the DAP auxotrophy.
-
Protocol 2: Plasmid Selection using a DAP Auxotrophic Strain
This protocol describes the transformation and selection of a plasmid carrying a complementing dap gene in a DAP auxotrophic E. coli strain.
Materials:
-
DAP auxotrophic E. coli strain (e.g., ΔdapA)
-
Plasmid carrying the complementing dapA gene
-
LB broth and agar
-
DAP
-
SOC medium
-
Chemically competent or electrocompetent cells preparation reagents
-
Heat block or electroporator
Procedure:
-
Prepare Competent Cells:
-
Prepare chemically competent or electrocompetent cells of the DAP auxotrophic E. coli strain. Grow the cells in LB supplemented with DAP (e.g., 50 µg/mL) and L-lysine (e.g., 50 µg/mL).
-
-
Transformation:
-
Transform the competent cells with the plasmid carrying the complementing dapA gene using a standard heat shock or electroporation protocol.
-
-
Recovery:
-
Recover the cells in SOC medium (which does not contain DAP) for 1 hour at 37°C.
-
-
Selection:
-
Plate serial dilutions of the transformation mixture on LB agar plates lacking DAP.
-
Incubate the plates at 37°C for 16-24 hours.
-
-
Analysis:
-
Only cells that have been successfully transformed with the complementing plasmid will grow and form colonies.
-
The number of colonies can be used to calculate the transformation efficiency.
-
Protocol 3: Intergeneric Conjugation using a DAP Auxotrophic E. coli Donor
This protocol describes the transfer of a plasmid from a DAP auxotrophic E. coli donor strain to a recipient bacterium.
Materials:
-
DAP auxotrophic E. coli donor strain carrying the plasmid to be transferred (e.g., ET12567/pUZ8002 ΔdapA)
-
Recipient bacterial strain
-
LB broth and agar
-
DAP
-
Selective medium for the recipient strain that lacks DAP
Procedure:
-
Prepare Donor and Recipient Cultures:
-
Grow the E. coli donor strain overnight in LB broth supplemented with DAP (e.g., 0.3 mM) and any necessary antibiotics for plasmid maintenance.
-
Grow the recipient strain overnight in its appropriate growth medium.
-
-
Mating:
-
Wash both donor and recipient cells with fresh LB broth to remove any residual antibiotics or DAP.
-
Mix the donor and recipient cells in a 1:1 ratio (or other optimized ratio).
-
Spot the mixture onto an LB agar plate supplemented with DAP and incubate for 4-8 hours at the optimal temperature for the recipient to allow for conjugation.
-
-
Selection of Transconjugants:
-
Resuspend the mating mixture in a small volume of liquid medium.
-
Plate serial dilutions of the suspension on a selective agar medium that lacks DAP and contains an antibiotic to select against the donor (if the recipient is naturally resistant) and/or a selective agent for the recipient.
-
Incubate the plates under conditions suitable for the growth of the recipient.
-
-
Verification:
-
Colonies that grow on the selective plates are potential transconjugants.
-
Verify the presence of the plasmid in the recipient strain by plasmid isolation and restriction digest or PCR.
-
Visualizations
This compound (DAP) and Lysine Biosynthesis Pathway
Caption: The this compound and lysine biosynthesis pathway in bacteria.
Experimental Workflow for Creating a DAP Auxotrophic Mutant
Caption: Workflow for generating a markerless dapA deletion mutant.
Logical Relationship of DAP-Based Plasmid Selection
Caption: Logic of positive selection using DAP auxotroph complementation.
References
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Growth of wildtype and mutant E. coli strains in minimal media for optimal production of nucleic acids for preparing labeled nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain_side_notes < Lab < TWiki [barricklab.org]
- 6. A this compound auxotrophic Escherichia coli donor provides improved counterselection following intergeneric conjugation with actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Antibiotic-Free Plasmid Selection System Based on Complementation of Host Auxotrophy in the NAD De Novo Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. proBA complementation of an auxotrophic E. coli strain improves plasmid stability and expression yield during fermenter production of a recombinant antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of bacterial transformation efficiency using plasmid artificial modification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix interference in diaminopimelic acid quantification.
Welcome to the technical support center for diaminopimelic acid (DAP) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix interference and other common issues encountered during DAP analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during DAP quantification, from sample preparation to chromatographic analysis.
Problem: Low or No DAP Signal
| Potential Cause | Recommended Action |
| Incomplete Sample Hydrolysis | Ensure complete hydrolysis of peptidoglycan to release DAP. For bacterial cell walls or rumen fluid, acid hydrolysis with 6 M HCl at 100-110°C for 12-24 hours is common. Verify the final acid concentration and hydrolysis time/temperature. |
| DAP Degradation | Avoid excessive hydrolysis times or temperatures. After hydrolysis, neutralize the sample promptly to prevent degradation of DAP, especially in the presence of residual acids. |
| Inefficient Derivatization (for HPLC-FLD) | If using o-phthaldialdehyde (OPA), ensure the derivatization reagent is fresh and the reaction pH is optimal (typically pH 9.5-10.5). The reaction is rapid, but the derivatives can be unstable, so automate the process if possible and inject immediately. |
| Poor Ionization (for LC-MS) | Optimize mass spectrometer source parameters. DAP is a polar compound; ensure mobile phase pH is compatible with efficient ionization in either positive or negative mode. |
| Matrix Suppression | Co-eluting compounds from the matrix can suppress the DAP signal.[1] See the "Strategies to Overcome Matrix Interference" section below for mitigation techniques such as sample dilution, improved cleanup, or use of a stable isotope-labeled internal standard. |
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Action |
| Secondary Interactions with Column | For HPLC-FLD of OPA-derivatized DAP, residual silanols on the C18 column can interact with the basic amine groups, causing peak tailing.[2] Use a well-endcapped column or a mobile phase with a competing amine (e.g., triethylamine) or operate at a lower pH to minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak fronting.[3] Dilute the sample or reduce the injection volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the final sample extract in the initial mobile phase.[4] |
| Partial Column Blockage | A blocked inlet frit can cause peak splitting or tailing for all analytes.[3] Back-flush the column or replace the frit. Use in-line filters and ensure samples are free of particulates. |
| Co-eluting Interferences | A closely eluting or co-eluting interfering compound can distort the DAP peak. Optimize the chromatographic gradient to improve separation or enhance sample cleanup to remove the interference. |
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and how does it affect DAP quantification?
A: Matrix interference, or matrix effect, is the alteration of an analyte's signal by co-eluting compounds from the sample matrix.[1] In the context of DAP analysis, these interfering components can be salts, proteins, lipids, or other small molecules from your biological sample (e.g., plasma, rumen fluid, cell culture media). This interference can either suppress the DAP signal, leading to underestimation, or enhance it, causing overestimation. It is a major source of inaccuracy and imprecision in quantitative analysis.
Q2: How can I determine if my DAP assay is affected by matrix interference?
A: The most common method is the post-extraction spike analysis. You compare the signal response of DAP in a neat solvent to the response of DAP spiked into an extracted blank matrix sample (a sample that does not contain DAP).
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Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value significantly different from 100% indicates the presence of matrix effects ( < 100% is suppression, > 100% is enhancement).
Q3: What are the most common interfering substances in DAP analysis?
A: Specific interferents depend on the matrix and detection method.
-
For HPLC with OPA derivatization: Other primary amines and amino acids present in the sample hydrolysate will also be derivatized. Chromatographic separation is crucial to distinguish the OPA-DAP derivative from these other compounds.
-
For LC-MS: Compounds with similar mass-to-charge ratios (isobaric compounds) that co-elute with DAP can interfere. High concentrations of salts from buffers or the sample itself can cause ion suppression in the MS source.
Q4: Should I use a stable isotope-labeled internal standard (SIL-IS) for DAP quantification?
A: Yes, using a SIL-IS is the gold standard for correcting matrix effects in LC-MS analysis. A SIL-DAP will have nearly identical chemical and physical properties to DAP, meaning it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q5: What hydrolysis conditions are optimal for releasing DAP from bacterial peptidoglycan?
A: While conditions vary, a common and effective method is acid hydrolysis using 3 M to 6 M hydrochloric acid (HCl) at temperatures between 100°C and 120°C for 12 to 17 hours.[5] It is important to perform this in a sealed tube, sometimes under vacuum or nitrogen, to prevent oxidation. The optimal time and temperature should be validated for your specific sample type to ensure complete release of DAP without causing significant degradation.
Data Presentation: Comparison of Sample Preparation Strategies
The choice of sample preparation is critical for minimizing matrix interference. Below is a summary of common techniques and their typical performance characteristics. Note that optimal performance is matrix-dependent.
| Sample Preparation Method | Principle | Typical Recovery | Matrix Effect Removal | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol) or acid (e.g., trichloroacetic acid). | >90% | Low to Moderate | High | Simple and fast, but may not remove other interferences like salts and phospholipids, often leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | DAP is partitioned between two immiscible liquid phases to separate it from matrix components. | 60-90% | Moderate | Low to Moderate | Can provide cleaner extracts than PPT but is more labor-intensive and requires optimization of solvent systems. |
| Solid-Phase Extraction (SPE) | DAP is retained on a solid sorbent while interferences are washed away. Elution is then performed with a different solvent. | 70-95% | High | Moderate | Offers excellent cleanup and can concentrate the analyte.[1][6] Requires method development to select the appropriate sorbent and solvent conditions. |
| Phospholipid Removal Plates | Specifically targets the removal of phospholipids, a major source of ion suppression in plasma/serum samples. | >90% | High (for phospholipids) | High | Very effective for plasma and serum but does not remove other types of inter-dferences. |
Note: The quantitative data in this table represents typical performance ranges and may vary based on the specific matrix, protocol, and analyte concentration. A study on DAP in feed and rumen digesta reported relative recoveries ranging from 98.4% to 102.8% after hydrolysis and filtration, indicating minimal loss during their specific sample preparation process.[5]
Experimental Protocols
Protocol 1: DAP Quantification in Bacterial Cell Walls by HPLC-FLD
This protocol is based on the derivatization of DAP with o-phthaldialdehyde (OPA) followed by fluorescence detection.[7][8]
-
Hydrolysis:
-
Weigh 5-10 mg of lyophilized bacterial cells into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under nitrogen or vacuum.
-
Heat at 110°C for 18 hours.
-
Cool the tube, then centrifuge to pellet any debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in 1 mL of ultrapure water.
-
-
Sample Neutralization & Dilution:
-
Neutralize the reconstituted hydrolysate to approximately pH 7.0 using NaOH.
-
Dilute the sample with a suitable buffer (e.g., borate (B1201080) buffer, pH 10.4) to bring the DAP concentration into the calibration range.
-
-
Automated Derivatization and HPLC Analysis:
-
Use an autosampler capable of pre-column derivatization.
-
Derivatization Program: Mix the sample with OPA/mercaptan reagent (e.g., 1:1 ratio) and allow to react for 1-2 minutes before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 7.2).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient to separate DAP from other amino acids (e.g., start with 10% B, ramp to 50% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.
-
-
-
Quantification:
-
Prepare calibration standards of meso-DAP (and/or other isomers if needed) and process them in the same manner as the samples (excluding hydrolysis).
-
Construct a calibration curve by plotting peak area against concentration.
-
Calculate the DAP concentration in the samples based on the calibration curve.
-
Visualizations
Caption: Workflow for DAP quantification using HPLC-FLD.
Caption: Logical troubleshooting workflow for DAP analysis.
References
- 1. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in biological materials using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [research.usc.edu.au]
Troubleshooting poor peak resolution in HPLC analysis of diaminopimelic acid.
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of diaminopimelic acid (DAP), a key component of peptidoglycan in many bacteria. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems related to poor peak resolution in a question-and-answer format.
Q1: Why are my this compound (DAP) peaks broad and poorly resolved?
Broad or poorly resolved peaks are a common issue in HPLC and can stem from several factors. The primary causes are often related to the column, mobile phase, or sample preparation.
-
Column Issues: Column degradation is a frequent culprit. Over time, the stationary phase can become contaminated or damaged, leading to a loss of efficiency. For amino acid analysis using derivatization reagents, column lifetimes can be between 50 and 200 injections. Signs of a deteriorating column include increased backpressure, peak splitting, and broadening.
-
Mobile Phase Mismatch: The pH of the mobile phase is critical for the analysis of amino acids. An inappropriate pH can lead to poor peak shape, including broadening and tailing.[1][2] For o-phthalaldehyde (B127526) (OPA) derivatized amino acids, a mobile phase pH around 7.0-7.2 is often used to achieve good separation on a C18 column.
-
Improper Gradient: A gradient that is too steep can lead to co-elution of peaks, while a shallow gradient may cause excessive peak broadening.[3] Optimizing the gradient profile is essential for resolving the different diastereomers of DAP (LL, DD, and meso).
-
Sample Overload: Injecting too much sample can saturate the column, resulting in broad, distorted peaks.[4] Try diluting your sample or reducing the injection volume.
Q2: My DAP peak is tailing. What are the likely causes and solutions?
Peak tailing, where a peak has an asymmetrical tail, is often caused by secondary interactions between the analyte and the stationary phase.
-
Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the basic amine groups of DAP, even after derivatization.[5][6] This secondary interaction can cause peak tailing.
-
Solution: Use an end-capped C18 column where the residual silanols are deactivated. Alternatively, adding a small amount of a competing amine, like triethylamine, to the mobile phase can help to block the active silanol sites. Adjusting the mobile phase pH to a lower value (around 2.5-3) can also suppress the ionization of silanol groups, reducing these interactions.[2]
-
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
-
Column Contamination: Contaminants on the column can also provide sites for secondary interactions. If you suspect column contamination, flushing the column with a strong solvent may help.
Q3: I am observing split peaks for my DAP analysis. What should I investigate?
Split peaks can be frustrating and can arise from issues at the point of injection or within the column itself.
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Partially Clogged Frit: A common cause of split peaks is a partially blocked inlet frit on the column. This can be caused by particulate matter from the sample or mobile phase.
-
Solution: Reverse flushing the column (disconnecting it from the detector and flushing in the opposite direction) may dislodge the particulates. If this doesn't work, the frit may need to be replaced. Filtering all samples and mobile phases through a 0.22 µm filter is a crucial preventative measure.
-
-
Column Bed Void: A void or channel in the column packing material can cause the sample to travel through two different paths, resulting in a split peak. This can happen if the column is dropped or subjected to high pressure shocks. A column with a void usually needs to be replaced.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as possible while still maintaining sample solubility.
-
Data Presentation: HPLC Parameters for DAP Analysis
The following tables summarize typical HPLC parameters for the analysis of OPA-derivatized this compound.
Table 1: Typical HPLC Column and Mobile Phase Parameters
| Parameter | Specification | Purpose |
| Column | C18 Reversed-Phase (e.g., Agilent TC-C18, Waters XTerra RP18) | Separation based on hydrophobicity. |
| Particle Size | 5 µm | Provides a good balance between efficiency and backpressure. |
| Dimensions | 250 mm x 4.6 mm | Standard analytical column dimensions. |
| Mobile Phase A | 0.05 M Phosphate Buffer, pH 7.2 | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analytes. |
| Detection | Fluorescence (Excitation: 365 nm, Emission: 455 nm) | Provides high sensitivity for OPA-derivatized amino acids.[7] |
Table 2: Example Gradient Elution Profile
| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0 | 85 | 15 | 0.5 |
| 20 | 50 | 50 | 0.5 |
| 25 | 85 | 15 | 0.5 |
| 30 | 85 | 15 | 0.5 |
Note: This is an example gradient. The optimal gradient will depend on the specific column and system and may require further optimization.
Experimental Protocols
Protocol 1: Sample Preparation from Bacterial Cell Walls
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Harvest and Wash Cells: Harvest bacterial cells by centrifugation.
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Wash the cell pellet twice with distilled water to remove any residual media components.
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Lyophilize (freeze-dry) the cell pellet to obtain a dry cell weight.
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Hydrolysis: Add 6 M HCl to the dried cells (approximately 10 mg of cells per 1 mL of HCl).
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Seal the tube and heat at 110°C for 18-24 hours to hydrolyze the peptidoglycan and release the amino acids.
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After hydrolysis, cool the sample and centrifuge to pellet any debris.
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Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
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Re-dissolve the dried hydrolysate in a known volume of HPLC-grade water.
Protocol 2: OPA Derivatization of this compound
This protocol is for pre-column derivatization.
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Prepare OPA Reagent: Dissolve 10 mg of o-phthalaldehyde (OPA) in 0.2 mL of methanol. Add 1.8 mL of 200 mM potassium tetraborate (B1243019) buffer (pH 9.5). Finally, add 10 µL of 3-mercaptopropionic acid (3-MPA).[8] This reagent should be prepared fresh daily.
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Derivatization Reaction: In a sample vial, mix your sample (or standard) with the OPA reagent. A common ratio is 1:1 (e.g., 50 µL of sample and 50 µL of OPA reagent).[8]
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Vortex the mixture for 1 minute.
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The derivatization reaction is rapid and typically complete within a few minutes at room temperature.
-
Inject the derivatized sample onto the HPLC system. For improved stability of the derivatives, the reaction can be quenched by adding a small amount of an acid like acetic acid.[9]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
Interactions in a C18 Column
Caption: Analyte interactions within a C18 HPLC column.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple HPLC method for analysing this compound diastereomers in cell walls of Gram‐positive bacteria | Semantic Scholar [semanticscholar.org]
- 3. ijfans.org [ijfans.org]
- 4. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization [mdpi.com]
- 8. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myfoodresearch.com [myfoodresearch.com]
Technical Support Center: Optimizing Diaminopimelic Acid (DAP) Release from Peptidoglycan
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the hydrolysis of peptidoglycan to release diaminopimelic acid (DAP).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of DAP release and analysis.
Question: I am getting low or no detectable DAP in my hydrolysate. What are the possible causes and solutions?
Answer:
Low or undetectable levels of DAP are a common issue that can stem from several stages of the protocol. Here are the primary causes and how to address them:
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Incomplete Hydrolysis: The peptidoglycan (PG) mesh is resilient, and insufficient hydrolysis is a frequent cause of poor DAP yield.
-
Solution: Optimize your hydrolysis conditions. The required time and acid strength can vary significantly depending on the bacterial species. For Gram-positive bacteria, which have a thicker PG layer, a longer hydrolysis time is often necessary compared to Gram-negative bacteria.[1] It has been shown that hydrolysis time for Gram-positive bacteria might be prolonged to 16 hours, while 4 hours may be sufficient for Gram-negative species.[1]
-
-
DAP Degradation: While necessary for hydrolysis, harsh acidic conditions (high temperature and prolonged exposure) can also lead to the degradation of the released amino acids, including DAP.
-
Solution: Find a balance in your hydrolysis conditions. While one study utilized 6N HCl at 100°C for 4-16 hours, it's crucial to perform a time-course experiment for your specific bacterial species to identify the point of maximum yield before degradation becomes significant.[1]
-
-
Issues with Amidation: In some bacteria, such as Bacillus subtilis, the meso-diaminopimelic acid (mDAP) can be amidated.[2][3][4] This modification can potentially interfere with release or detection.
-
Solution: While acidic hydrolysis should cleave amide bonds, be aware of this natural modification. If you suspect this is an issue, you may need to consult literature specific to your organism for modified hydrolysis protocols. The presence of excess Mg2+ has been shown to reduce the proportion of amidated mDAP in the peptidoglycan of B. subtilis.[2][3][4]
-
Troubleshooting Flowchart: Low DAP Yield
Caption: A flowchart to diagnose and solve issues of low DAP yield.
Question: My DAP measurements are inconsistent across replicates. What could be causing this variability?
Answer:
Variability in results can be frustrating. The source of the error can be in sample preparation or the analytical measurement itself.
-
Sampling Errors: If you are working with solid or lyophilized cell wall preparations, it can be difficult to ensure homogeneity. Variations in the relative areas of stereoisomer peaks have been attributed to sampling errors from solid samples.[5]
-
Solution: Instead of weighing very small amounts for each replicate, create a larger, well-mixed suspension of the cell wall material in your hydrolysis acid or water, and then aliquot this homogenous suspension for your replicate hydrolyses.
-
-
Incomplete Acid Removal: Residual acid after hydrolysis can interfere with downstream processes like derivatization and chromatographic analysis.
-
Solution: Ensure your acid removal step, typically vacuum centrifugal evaporation, is complete.[1] After drying, re-dissolving the sample in a neutral buffer or 50% aqueous acetonitrile (B52724) can help normalize the pH.[1]
-
-
Derivatization Inefficiency: If you are using a detection method that requires derivatization (e.g., with o-phthalaldehyde (B127526) for fluorescence detection), incomplete or variable reactions will lead to inconsistent results.[5][6][7]
-
Solution: Ensure reagents are fresh and that the reaction pH is optimal. Always run a known concentration of a DAP standard in parallel with your samples to verify the efficiency of the derivatization reaction.
-
Quantitative Data Summary
The following table summarizes common acid hydrolysis conditions for releasing peptidoglycan components. A pilot experiment to optimize these conditions for your specific bacterial strain is highly recommended.
| Parameter | Gram-Negative Bacteria | Gram-Positive Bacteria | Notes | Reference |
| Acid | 6N Hydrochloric Acid (HCl) with 1% phenol (B47542) (v/v) | 6N Hydrochloric Acid (HCl) with 1% phenol (v/v) | Phenol is often added to protect amino acids from degradation. | [1] |
| Temperature | 100 °C | 100 °C | Consistent temperature control is critical for reproducibility. | [1] |
| Time | 2 - 4 hours | 4 - 16 hours | Time should be optimized. Shorter times (2h) may be sufficient for some Gram-positive strains while maintaining high yields. | [1] |
| Post-Hydrolysis | Vacuum centrifugal evaporation to remove HCl and phenol | Vacuum centrifugal evaporation to remove HCl and phenol | Complete removal of acid is crucial for subsequent analysis. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of releasing DAP from peptidoglycan?
DAP is a key amino acid component of the peptide stem chains that cross-link the glycan strands in the peptidoglycan of many bacteria, particularly Gram-negative bacteria and Gram-positive bacilli.[2][8] The goal of hydrolysis is to break the peptide bonds within the peptidoglycan structure, thereby liberating DAP and other constituent amino acids into a soluble form for quantification.[1] This is most commonly achieved through acid hydrolysis, which uses strong acid and high temperatures to cleave these bonds.
Q2: Why is acid hydrolysis preferred over enzymatic methods for total DAP quantification?
While enzymatic methods using hydrolases like lysozyme (B549824) or mutanolysin are excellent for studying peptidoglycan structure (muropeptide analysis), they cleave specific bonds (typically the glycan backbone) and may not fully break down the entire structure to release all monomeric amino acids.[9][10][11] Acid hydrolysis is a more aggressive and less specific method designed to break down the entire polymer into its constituent monomers (amino acids and amino sugars), making it ideal for quantifying the total amount of a specific component like DAP.[1]
Q3: How can I differentiate between the different stereoisomers of DAP (meso-DAP, LL-DAP, DD-DAP)?
Standard acid hydrolysis does not distinguish between stereoisomers. To separate and quantify them, you must use a chiral analytical method after hydrolysis. This is typically achieved by:
-
Derivatization: Reacting the hydrolyzed amino acids with a chiral derivatizing agent.
-
Chromatographic Separation: Separating the resulting diastereomers using reverse-phase high-performance liquid chromatography (HPLC).[5][6][7] The separated isomers can then be detected, often by fluorescence or mass spectrometry.[5][12] It's essential to use standards for each isomer (e.g., meso-DAP and LL-DAP) to confirm peak identity based on retention time.[13][14]
Q4: What are the critical downstream steps after hydrolysis for accurate DAP quantification by LC-MS?
After successful hydrolysis, several steps are crucial for reliable LC-MS analysis:
-
Acid Removal: As mentioned, complete removal of the strong acid is paramount as it can interfere with chromatography and ionization.[1]
-
Sample Clean-up: The hydrolysate will contain all acid-stable cell components. A solid-phase extraction (SPE) or other clean-up step may be necessary to remove impurities that could cause ion suppression or contaminate the mass spectrometer.[1]
-
Internal Standard Addition: An isotopically labeled internal standard (e.g., ¹³C-labeled DAP) should be added to the sample before analysis. This is critical to correct for variations in sample matrix effects, injection volume, and instrument response, thereby ensuring the highest accuracy and precision.[1]
Experimental Protocols
Protocol: Acid Hydrolysis of Bacterial Cells for DAP Quantification
This protocol provides a general method for releasing DAP from whole bacterial cells. It is adapted from methodologies described for analyzing peptidoglycan components.[1]
Materials:
-
Freeze-dried bacterial cell pellets
-
Hydrolysis Solution: 6N HCl containing 1% (v/v) phenol
-
Thermomixer or heating block capable of 100°C
-
Vacuum centrifugal evaporator
-
Reconstitution Solution: 50% aqueous acetonitrile (MeCN) or appropriate buffer for your analytical method
-
Microcentrifuge tubes (acid-resistant)
Procedure:
-
Sample Preparation: Weigh 5-10 mg of freeze-dried bacterial cells into an acid-resistant microcentrifuge tube.
-
Hydrolysis: Add 500 µL of the Hydrolysis Solution (6N HCl + 1% phenol) to the cell pellet. Tightly cap the tube.
-
Incubation: Place the tube in a thermomixer or heating block set to 100°C. Incubate for the optimized duration (e.g., 4 hours for Gram-negative, 16 hours for Gram-positive bacteria) with agitation (e.g., 1000 rpm) if available.[1]
-
Acid Evaporation: After incubation, cool the samples to room temperature. Uncap the tubes and place them in a vacuum centrifugal evaporator to dry completely. This step removes the HCl and phenol.
-
Reconstitution: Once the samples are completely dry, add a defined volume (e.g., 500 µL) of the Reconstitution Solution. Vortex thoroughly to dissolve the hydrolysate.
-
Clarification: Centrifuge the reconstituted samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet any insoluble debris.
-
Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by HPLC or LC-MS/MS. An appropriate internal standard should be added at this stage.[1]
Experimental Workflow Diagram
Caption: General experimental workflow from bacterial culture to DAP quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrolysis of peptidoglycan is modulated by amidation of meso‐this compound and Mg2+ in B acillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of peptidoglycan is modulated by amidation of meso-diaminopimelic acid and Mg2+ in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of diamino acids in peptidoglycans from anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [research.usc.edu.au]
- 8. Peptidoglycan hydrolase of an unusual cross-link cleavage specificity contributes to bacterial cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
Addressing the instability of diaminopimelic acid during sample preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diaminopimelic acid (DAP). The following sections address common challenges related to the inherent instability of DAP during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DAP) recovery low after sample preparation?
A1: Low recovery of DAP is a common issue and can be attributed to several factors throughout the experimental workflow. Key causes include incomplete hydrolysis of the peptidoglycan, degradation of DAP during acid hydrolysis at high temperatures, and losses during sample cleanup and derivatization steps. It is also crucial to consider the sample matrix, as complex biological samples can interfere with extraction and analysis, leading to apparent losses.[1][2][3]
Q2: I am observing peak tailing in my HPLC chromatogram for DAP. What are the likely causes?
A2: Peak tailing in HPLC analysis of DAP can stem from several sources. One common cause is secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[4] Other contributing factors can include column overload (injecting too much sample), a mismatch between the injection solvent and the mobile phase, or physical issues with the column such as a void at the inlet.[4][5]
Q3: How can I improve the separation of DAP stereoisomers (meso, LL, and DD)?
A3: Achieving good separation of DAP stereoisomers is critical for many applications. This is typically accomplished through derivatization with a chiral reagent followed by separation on a reverse-phase HPLC column.[6] The choice of derivatization agent and optimization of chromatographic conditions, such as mobile phase composition and gradient, are crucial for resolving these closely related compounds. For gas chromatography, the use of a chiral column after derivatization is effective for separating stereoisomers.[5]
Q4: Is derivatization always necessary for DAP analysis?
A4: For Gas Chromatography (GC) analysis, derivatization is essential. DAP is a polar and non-volatile molecule, and derivatization is required to increase its volatility and thermal stability, allowing it to be analyzed by GC-MS.[7] Common derivatization techniques include silylation and acylation.[7][8] For High-Performance Liquid Chromatography (HPLC), derivatization is not strictly required for analysis but is often employed to enhance detection sensitivity, especially when using fluorescence detection.[6]
Q5: What are the optimal storage conditions for DAP samples and standards?
A5: To minimize degradation, DAP standards and prepared samples should be stored at low temperatures, typically -20°C or -80°C, to slow down potential chemical and enzymatic degradation. It is also advisable to store them in a neutral to slightly acidic pH environment, as extreme pH levels can contribute to instability. For derivatized samples, it is crucial to prevent exposure to moisture, as this can lead to the hydrolysis of the derivatives.[7]
Troubleshooting Guides
Low Analyte Recovery
| Symptom | Possible Cause | Suggested Solution |
| Low DAP signal across all samples | Incomplete acid hydrolysis of the cell wall. | Optimize hydrolysis conditions. Ensure sufficient acid concentration (e.g., 6M HCl) and adequate time and temperature (e.g., 100-110°C for 16-24 hours). Consider performing a time-course experiment to determine the optimal hydrolysis duration for your specific sample type. |
| Degradation of DAP during hydrolysis. | While high temperatures are necessary for hydrolysis, prolonged exposure can lead to DAP degradation. Use the minimum effective hydrolysis time and temperature. Consider performing the hydrolysis under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation. | |
| Loss of analyte during sample cleanup. | Evaluate the efficiency of your solid-phase extraction (SPE) or ion-exchange chromatography steps. Ensure the chosen sorbent and elution conditions are optimal for DAP recovery. Perform recovery experiments with a known amount of DAP standard spiked into your sample matrix. | |
| Inefficient derivatization (for GC-MS). | Ensure all reagents are fresh and anhydrous, as moisture can significantly reduce derivatization efficiency.[7] Optimize the reaction time and temperature for your chosen derivatization agent (e.g., silylation or acylation). |
Poor Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing (HPLC) | Secondary interactions with the stationary phase. | Use a mobile phase with a pH that suppresses the ionization of residual silanols on the column (e.g., acidic pH). Alternatively, use an end-capped column or a column with a different stationary phase chemistry.[4] |
| Column overload. | Reduce the amount of sample injected onto the column. Dilute your sample and re-inject to see if the peak shape improves.[5] | |
| Injection solvent mismatch. | Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.[4] | |
| Poor Separation of Stereoisomers | Suboptimal derivatization or chromatography. | Ensure complete derivatization with a chiral reagent. Optimize the HPLC mobile phase gradient and flow rate to improve resolution. For GC, ensure the chiral column is in good condition and the temperature program is optimized.[5] |
| Ghost Peaks | Sample carryover from previous injections. | Implement a robust needle wash protocol in your autosampler method. Run blank injections between samples to identify and mitigate carryover.[4] |
| Contamination of the mobile phase or system. | Use high-purity solvents and reagents. Filter all mobile phases before use. Regularly flush the HPLC system to remove any accumulated contaminants.[4] |
Experimental Protocols
Protocol 1: Acid Hydrolysis for DAP Release from Bacterial Cell Walls
This protocol describes the liberation of DAP from bacterial peptidoglycan through acid hydrolysis.
Materials:
-
Lyophilized bacterial cells
-
6M Hydrochloric acid (HCl)
-
Heating block or oven capable of maintaining 105°C
-
Screw-cap glass vials
-
Nitrogen gas source (optional)
-
Centrifuge
-
pH meter or pH paper
Procedure:
-
Weigh approximately 5-10 mg of lyophilized bacterial cells into a screw-cap glass vial.
-
Add 1 mL of 6M HCl to the vial.
-
(Optional) Flush the headspace of the vial with nitrogen gas to create an inert atmosphere.
-
Securely cap the vial and place it in a heating block or oven at 105°C for 16-18 hours.
-
After hydrolysis, allow the vial to cool to room temperature.
-
Centrifuge the vial to pellet any cellular debris.
-
Carefully transfer the supernatant (hydrolysate) to a new tube.
-
The hydrolysate is now ready for cleanup and subsequent analysis. Before derivatization or direct injection, the pH may need to be adjusted depending on the analytical method.
Protocol 2: Silylation of this compound for GC-MS Analysis
This protocol outlines a common silylation procedure to prepare DAP for GC-MS analysis.
Materials:
-
Dried DAP-containing sample or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block capable of maintaining 70°C
-
GC vials with inserts
Procedure:
-
Ensure the sample containing DAP is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Add 50 µL of pyridine to the dried sample in a GC vial insert.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the succinylase branch of the this compound biosynthesis pathway, a key metabolic route in many bacteria for the synthesis of lysine (B10760008) and as a component of the cell wall.[9][10][11][12][13]
Caption: The succinylase branch of the this compound biosynthesis pathway.
General Workflow for DAP Analysis
This diagram outlines the general experimental workflow for the analysis of this compound from biological samples.
Caption: A generalized workflow for the analysis of this compound.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Research Portal [research.usc.edu.au]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. The mechanisms for DAP/Lys synthesis [pfocr.wikipathways.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Diaminopimelic Acid (DAP) Detection in Low-Biomass Samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the detection of diaminopimelic acid (DAP) in samples with low biomass.
Troubleshooting Guides
Question: I am not detecting any DAP in my low-biomass sample, or the signal is too low. What are the potential causes and solutions?
Answer:
Low or no DAP signal in low-biomass samples can stem from several factors throughout the experimental workflow. Here is a breakdown of potential issues and corresponding troubleshooting steps:
-
Inefficient Cell Lysis and Hydrolysis:
-
Problem: The bacterial cell walls may not be sufficiently broken down to release peptidoglycan containing DAP. Acid hydrolysis might be incomplete.
-
Solution: Optimize your hydrolysis protocol. For rapid hydrolysis, microwave-assisted acid hydrolysis (e.g., 6 N HCl) can drastically reduce the time from hours to under 10 minutes.[1] Ensure complete removal of acid post-hydrolysis, as it can interfere with downstream derivatization and analysis. Vapor-phase microwave hydrolysis is an option that simplifies acid removal.[1]
-
-
Suboptimal Derivatization:
-
Problem: The derivatizing agent may not be efficiently reacting with the DAP molecules.
-
Solution: Ensure the pH of your sample is optimal for the chosen derivatization agent (e.g., o-phthaldehyde [OPA]). Check the age and storage conditions of your derivatization reagents as they can degrade over time.
-
-
Low Sensitivity of Detection Method:
-
Problem: The chosen detection method may not be sensitive enough for the low concentrations of DAP in your sample.
-
Solution: Consider switching to a more sensitive detection method. High-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with a fluorescent tag like OPA is a highly sensitive option.[2][3][4] For even greater sensitivity, consider methods involving mass spectrometry.
-
-
Loss of Sample During Preparation:
-
Problem: DAP may be lost during sample cleanup and purification steps.
-
Solution: Minimize the number of transfer steps. The use of an internal standard, such as tritiated DAP, can help track and quantify losses during the purification procedure.[4]
-
Question: I am observing interfering peaks in my chromatogram that co-elute with my DAP peak. How can I resolve this?
Answer:
Co-eluting peaks are a common challenge in chromatographic analysis. Here are some strategies to address this issue:
-
Optimize Chromatographic Conditions:
-
Solution: Adjust the mobile phase composition, gradient, flow rate, or column temperature to improve the separation of DAP from interfering compounds.[5] Utilizing a different stationary phase (column) can also provide the necessary selectivity.
-
-
Sample Purification:
-
Solution: Implement a more rigorous sample cleanup protocol before analysis. This could involve solid-phase extraction (SPE) or additional chromatographic purification steps on different column chemistries like Dowex 50W and Spherogel AA-NA+.[4]
-
-
Chemical Confirmation:
-
Solution: To confirm the identity of the DAP peak, you can use chemical methods. For instance, oxidation of the sample can help rule out the presence of co-eluting sulfur-containing amino acids like lanthionine (B1674491) and cystathionine.[4] Mass spectrometry can provide definitive confirmation of the peak's identity.[4]
-
Frequently Asked Questions (FAQs)
Question: What is the most sensitive method for detecting DAP in low-biomass samples?
Answer:
For low-biomass samples, methods that combine a separation technique with highly sensitive detection are preferred. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a very sensitive and widely used method.[2][3] This typically involves pre-column derivatization of DAP with a fluorescent reagent such as o-phthaldehyde (OPA).[2][4] For ultimate sensitivity, mass spectrometry (MS) based methods are the gold standard.
Question: Can I use an enzymatic assay for DAP detection in my low-biomass samples?
Answer:
Yes, enzymatic assays can be used and offer high specificity. These assays often utilize enzymes like diaminopimelate decarboxylase, which specifically acts on certain isomers of DAP.[6] The activity can be measured, for example, by monitoring the decrease in absorbance of NADH in a coupled enzyme assay.[7][8] However, the sensitivity of spectrophotometric enzymatic assays might be a limiting factor for extremely low-biomass samples compared to fluorescence-based HPLC or MS methods.
Question: How can I differentiate between the different stereoisomers of DAP?
Answer:
Differentiating between meso-, LL-, and DD-isomers of DAP is possible with specific analytical techniques.
-
HPLC: Reverse-phase HPLC methods have been developed to separate the different diastereomers of DAP after derivatization with a chiral reagent.[2][3] Different mobile phase compositions can be used to achieve separation of the isomers.[5]
-
Enzymatic Assays: Enzymatic methods can also distinguish between isomers. For example, diaminopimelate decarboxylase specifically targets the meso-isomer, while diaminopimelate epimerase can be used in a coupled assay to measure the LL-isomer.[6]
Question: What are some common derivatization agents used for DAP detection?
Answer:
Several derivatization agents are used to enhance the detection of DAP, particularly for HPLC analysis:
-
o-phthaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce a highly fluorescent derivative, enabling sensitive fluorescence detection.[2][4]
-
1-fluoro-2,4-dinitrophenylalanine amide (Marfey's reagent): Used for derivatization followed by UV detection.[5]
Quantitative Data Summary
| Method | Detection Limit | Sample Type | Reference |
| HPLC with UV detection | 2.5 µM | Rumen Bacteria | [5] |
| Amino Acid Analyzer | 2-5 nmol | Rumen Bacteria | [9] |
| HPLC with Fluorescence Detection | Requires 10 mg or less of dry cells | Gram-positive Bacteria | [2][3] |
Experimental Protocols
1. HPLC Method with Fluorescence Detection for DAP Diastereomers
This method is adapted from a procedure for analyzing DAP diastereomers in the cell walls of Gram-positive bacteria.[2][3]
-
Sample Preparation (Hydrolysis):
-
Start with 10 mg or less of dry bacterial cells.
-
Perform acid hydrolysis of the cell walls to release the amino acids, including DAP. A common method is heating in 6 N HCl.
-
Remove the acid from the hydrolysate, for example, by evaporation under vacuum.
-
-
Derivatization:
-
Reconstitute the dried hydrolysate in a suitable buffer.
-
Derivatize the amino acids with o-phthaldehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient to separate the DAP diastereomers.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
2. Enzymatic Assay for DAP Isomers
This protocol is based on the use of diaminopimelate decarboxylase and diaminopimelate epimerase.[6]
-
Total DAP Measurement:
-
Measure the total DAP concentration in the sample using a colorimetric method.
-
-
meso-DAP Measurement:
-
Use diaminopimelate decarboxylase, which specifically acts on meso-DAP.
-
Measure the CO2 produced manometrically or use a coupled spectrophotometric assay.
-
-
meso- and LL-DAP Measurement:
-
Use a coupled assay with both diaminopimelate decarboxylase and diaminopimelate epimerase. The epimerase converts LL-DAP to meso-DAP, which is then decarboxylated.
-
The total amount of product measured corresponds to the sum of meso- and LL-isomers.
-
-
DD-DAP Measurement:
-
The DD-isomer is not acted upon by these enzymes.
-
Measure the remaining DAP after the coupled assay using a colorimetric method. This residual amount corresponds to the DD-isomer.
-
Visualizations
References
- 1. Rapid detection of meso-diaminopimelic acid in lactic acid bacteria by microwave cell wall hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [research.usc.edu.au]
- 3. A simple HPLC method for analysing this compound diastereomers in cell walls of Gram‐positive bacteria | Semantic Scholar [semanticscholar.org]
- 4. Chromatographic method for this compound detection in calcareous rocks. Presence of a bacterial biomarker in stromatolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of total and separate stereoisomers of this compound in rumen bacteria by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymic assays for isomers of 2,6-diaminopimelic acid in walls of Bacillus cereus and Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An optimized coupled assay for quantifying diaminopimelate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of 2-6-diaminopimelic acid in samples of bacteria isolated from the rumen of sheep using an automatic amino acid analyzer] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Colorimetric Assay for Diaminopimelic Acid (DAP)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the colorimetric assay for diaminopimelic acid (DAP).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the colorimetric assay for this compound?
A1: The colorimetric assay for this compound is based on the reaction of DAP with a colorimetric reagent, most commonly ninhydrin (B49086) or o-aminobenzaldehyde (o-ABA), to produce a colored product. The intensity of the color, which is proportional to the amount of DAP present, is then measured using a spectrophotometer. The ninhydrin test, in particular, involves the reaction of ninhydrin with the primary amino groups of DAP to form a deep purple compound known as Ruhemann's purple.
Q2: Which colorimetric reagent is better for DAP quantification, ninhydrin or o-aminobenzaldehyde?
A2: Both ninhydrin and o-aminobenzaldehyde can be used for the colorimetric quantification of DAP. The choice of reagent may depend on the specific application and the presence of interfering substances in the sample. The o-ABA assay is often used as a qualitative tool during enzyme purification and has been adapted for high-throughput screening of enzyme inhibitors in the DAP biosynthesis pathway.[1] The ninhydrin assay is a more general method for amino acid detection but can be optimized for DAP quantification.
Q3: Can this assay distinguish between the different isomers of DAP (LL, DD, and meso)?
A3: The colorimetric assays using ninhydrin or o-aminobenzaldehyde are generally not able to distinguish between the different stereoisomers of this compound. These methods quantify the total DAP content in a sample. To differentiate between the LL, DD, and meso isomers, chromatographic techniques such as high-performance liquid chromatography (HPLC) are required.
Q4: What is the typical wavelength for measuring the absorbance of the colored product?
A4: For the ninhydrin-based assay, the resulting purple-colored complex (Ruhemann's purple) is typically measured at a wavelength of 570 nm. For the o-aminobenzaldehyde-based assay, the colored product is measured at a different wavelength, which should be determined based on the specific protocol and the absorbance spectrum of the resulting chromophore.
Troubleshooting Guide
Issue 1: No or Low Color Development
Q: My assay shows no or very weak color development. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors related to the reagents, assay conditions, or the sample itself.
| Possible Cause | Recommended Solution |
| Degraded Ninhydrin Reagent | Prepare a fresh ninhydrin solution. Store the reagent protected from light and at the recommended temperature. |
| Incorrect pH of the Reaction Mixture | Verify the pH of your buffer and the final reaction mixture. The optimal pH is crucial for the color development reaction. |
| Insufficient Incubation Time or Temperature | Ensure that the incubation is carried out for the recommended time and at the specified temperature. For the ninhydrin reaction, heating is typically required. |
| Low Concentration of DAP in the Sample | Concentrate the sample or use a larger sample volume for the assay. Ensure that the DAP concentration is within the detection range of the assay. |
| Presence of Interfering Substances | Certain metal ions, such as Cu²⁺ and Fe³⁺, can interfere with color development, often leading to a significant decrease in the signal. Consider sample purification or the use of a metal chelator if metal ion contamination is suspected. |
Issue 2: High Background Signal
Q: I am observing a high background signal in my blank and control wells. What could be the reason?
A: A high background signal can mask the true signal from your samples and lead to inaccurate quantification.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity water and reagents. Ensure that glassware is thoroughly cleaned. |
| Presence of Ammonia (B1221849) in the Sample or Reagents | Ninhydrin reacts with ammonia, which can lead to a high background. Take precautions to avoid ammonia contamination. |
| Extended Incubation Time | Over-incubation can lead to non-specific color development. Adhere strictly to the recommended incubation time. |
| Light Exposure | Some colorimetric reagents are light-sensitive. Protect the reaction mixture from light during incubation. |
Issue 3: Inconsistent or Non-Reproducible Results
Q: My results are not consistent between replicates or experiments. How can I improve the reproducibility of my assay?
A: Poor reproducibility can be frustrating and can compromise the validity of your results.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Temperature Fluctuations | Ensure a uniform temperature during incubation for all samples. Use a water bath or a heat block with good temperature control. |
| Sample Heterogeneity | Ensure that your samples are well-mixed before taking aliquots for the assay. |
| Variability in Reagent Preparation | Prepare a master mix of reagents to be added to all wells to minimize variability between wells. |
Data Presentation
Table 1: Recommended Reagent Concentrations for Ninhydrin-Based DAP Assay
| Reagent | Stock Concentration | Final Concentration in Reaction |
| Ninhydrin | 2% (w/v) in ethanol (B145695) or acetone | Varies depending on the protocol |
| Buffer (e.g., Acetate (B1210297) buffer) | 4 M | Varies depending on the protocol |
| DAP Standard | 1 mg/mL | For standard curve generation |
Note: The optimal concentrations may vary depending on the specific protocol and should be determined empirically.
Experimental Protocols
Protocol 1: Ninhydrin-Based Colorimetric Assay for DAP
-
Preparation of Reagents:
-
Prepare a 2% (w/v) ninhydrin solution by dissolving 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[2]
-
Prepare a 1% DAP standard solution in distilled water.
-
Prepare a suitable buffer (e.g., 4 M sodium acetate buffer, pH 5.5).
-
-
Assay Procedure:
-
To 1 mL of the sample or standard solution in a test tube, add a few drops of the 2% ninhydrin solution.
-
Add the appropriate buffer as specified in your optimized protocol.
-
Incubate the mixture in a boiling water bath for 5-10 minutes.
-
Allow the tubes to cool to room temperature.
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the DAP standards against their concentrations.
-
Determine the concentration of DAP in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: o-Aminobenzaldehyde (o-ABA)-Based Colorimetric Assay for DHDPS Activity
This protocol is adapted for measuring the activity of dihydrodipicolinate synthase (DHDPS), an enzyme in the DAP biosynthesis pathway.
-
Preparation of Reagents:
-
Enzyme buffer (e.g., 500 mM Tris-HCl, pH 8.0).
-
Substrate solutions: Pyruvate (e.g., 20 mM) and (S)-aspartate-semialdehyde (ASA) (e.g., 100 mM).
-
DHDPS enzyme solution.
-
Quenching solution (e.g., 2 M HCl).
-
o-ABA solution (e.g., 17 mM in water).
-
-
Assay Procedure:
-
In a microcentrifuge tube, prepare the enzymatic reaction mixture containing buffer, pyruvate, and ASA.
-
Initiate the reaction by adding the DHDPS enzyme.
-
Incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding the quenching solution.
-
Add the o-ABA solution to start the colorimetric reaction.
-
Incubate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength for the o-ABA-derived chromophore.
-
The enzyme activity is proportional to the rate of color formation.
-
Mandatory Visualization
References
How to correct for background levels of diaminopimelic acid in environmental samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring diaminopimelic acid (DAP) in environmental samples. Correcting for background levels is crucial for obtaining reliable data, and this guide addresses common issues encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAP) and why is it measured in environmental samples?
This compound is a unique amino acid found in the peptidoglycan of most bacterial cell walls and is therefore used as a biomarker to estimate bacterial biomass and productivity in various environments.[1][2] It is not typically found in other microorganisms or in plant and animal tissues, making it a specific indicator of bacterial presence.
Q2: What are the common sources of "background" in DAP analysis?
"Background" in the context of DAP analysis can refer to several factors that interfere with accurate measurement:
-
Instrumental Noise: The inherent electronic noise of the analytical instrument (e.g., HPLC, mass spectrometer) can create a fluctuating baseline.[3][4]
-
Matrix Effects: Components within the environmental sample matrix (e.g., soil, water) can co-elute with DAP, suppressing or enhancing the signal during analysis, particularly in mass spectrometry.[5][6][7]
-
Contamination: Introduction of extraneous amino acids or other interfering substances during sample collection, preparation, or analysis can lead to false positives or inaccurate quantification.[8][9][10]
-
Reagent Impurities: Impurities in solvents, reagents, and derivatization agents can contribute to ghost peaks and a high baseline in chromatograms.[3][11]
Q3: How can I minimize contamination during sample collection and preparation?
Minimizing contamination is critical for accurate DAP analysis. Here are some key practices:
-
Aseptic Techniques: Use sterile sampling containers and tools.[12]
-
Proper Personal Protective Equipment (PPE): Wear powder-free gloves and clean lab coats to prevent the introduction of contaminants from skin and clothing.[9][10]
-
High-Purity Reagents: Use HPLC-grade solvents and high-purity reagents for all sample preparation steps.[9]
-
Dedicated Glassware: Use dedicated or thoroughly cleaned glassware to avoid cross-contamination between samples.[9]
-
Clean Workspace: Maintain a clean, dust-free environment for sample handling.[9] Laminar flow hoods can provide a sterile workspace for critical steps.[10]
-
Process Blanks: Include "process blanks" (samples with no added environmental material that are taken through the entire preparation and analysis workflow) to identify any contamination introduced during the procedure.
Troubleshooting Guide
High Chromatographic Baseline or Drifting Baseline
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phase using HPLC-grade solvents and high-purity salts. Degas the mobile phase before use.[13][14] |
| Improper System Equilibration | Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis, especially for gradient elution.[4] |
| Detector Lamp Issues | Check the detector lamp's age and performance. A failing lamp can cause baseline noise and drift. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature.[4] |
| Flow Cell Contamination | Flush the detector flow cell with a strong solvent like methanol (B129727) or isopropanol (B130326) to remove any contaminants.[3] |
Presence of Ghost Peaks or Spurious Peaks
| Potential Cause | Troubleshooting Steps |
| Contaminated Injection Port or Syringe | Clean the injection port and syringe thoroughly. |
| Carryover from Previous Injections | Run blank injections between samples to check for carryover. If ghost peaks appear in the blank, it indicates carryover from the previous sample.[15] |
| Impurities in Mobile Phase or Reagents | Prepare fresh mobile phase and derivatization reagents. Filter all solutions before use.[11] |
| Degradation of Derivatization Reagent | The o-phthaldialdehyde (OPA) reagent used for derivatization can degrade over time. Prepare fresh reagent regularly and store it properly.[16][17] |
Low or Irreproducible DAP Signal
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (Signal Suppression) | Dilute the sample extract to reduce the concentration of interfering matrix components.[6] Use matrix-matched standards for calibration.[18][19] |
| Inefficient Hydrolysis | Optimize the acid hydrolysis conditions (acid concentration, temperature, and time) to ensure complete release of DAP from bacterial peptidoglycan. |
| Incomplete Derivatization | Ensure the pH of the derivatization reaction is optimal and that the reagent concentrations are correct. The stability of OPA derivatives can be influenced by the reaction conditions.[16][17] |
| Use of an Internal Standard | Incorporate a stable isotope-labeled DAP or a structurally similar compound as an internal standard to correct for variations in sample preparation, injection volume, and matrix effects.[18][20][21][22] |
Experimental Protocols
Acid Hydrolysis of Environmental Samples (General Protocol)
This protocol is a general guideline and may need to be optimized for specific sample types.
-
Sample Preparation: Weigh a known amount of lyophilized and homogenized environmental sample (e.g., soil, sediment) into a hydrolysis tube.
-
Acid Addition: Add 6 M hydrochloric acid (HCl) to the sample.
-
Hydrolysis: Seal the tube under nitrogen and heat at 110°C for 18-24 hours to hydrolyze the bacterial cell walls and release DAP.
-
Acid Removal: After cooling, remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of HPLC-grade water or a suitable buffer for analysis.
DAP Quantification by HPLC with Pre-column Derivatization
This protocol describes a common method using o-phthaldialdehyde (OPA) for derivatization followed by fluorescence detection.
-
Reagent Preparation: Prepare the OPA derivatization reagent. This typically consists of OPA, a thiol (e.g., 2-mercaptoethanol), and a buffer (e.g., borate (B1201080) buffer at pH 9.5).
-
Derivatization: Mix a specific volume of the sample hydrolysate with the OPA reagent. The reaction is usually rapid (1-2 minutes) at room temperature.
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution program with two mobile phases, for example:
-
Mobile Phase A: Sodium acetate (B1210297) buffer
-
Mobile Phase B: Methanol or acetonitrile
-
-
Detect the DAP-OPA derivative using a fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).
-
-
Quantification: Create a calibration curve using known concentrations of a DAP standard that have been subjected to the same derivatization procedure. Calculate the DAP concentration in the samples based on this curve.
Quantitative Data Summary
The following table summarizes common analytical techniques for DAP analysis.
| Analytical Method | Typical Limit of Detection | Advantages | Disadvantages |
| HPLC with Fluorescence Detection | pmol range | High sensitivity, relatively low cost.[23] | Requires derivatization, potential for reagent instability.[16][17] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | pmol to fmol range | High specificity and sensitivity, can separate stereoisomers.[20] | Requires derivatization to make DAP volatile, can be complex. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | fmol to amol range | Very high sensitivity and specificity, can provide structural information. | Susceptible to matrix effects, higher instrument cost.[5][6] |
| Thin-Layer Chromatography (TLC) | nmol range | Simple, low cost, good for screening.[11] | Lower sensitivity and resolution compared to other methods. |
Visualizations
Caption: Workflow for DAP analysis, highlighting key stages for background correction.
Caption: A logical flowchart for troubleshooting common issues in DAP analysis.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0001370) [hmdb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. A Guide to Environmental Monitoring - Eurofins USA [eurofinsus.com]
- 9. cib.csic.es [cib.csic.es]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. Improve or obtain flat baselines in HPLC methods with a gradient - Tips & Suggestions [mtc-usa.com]
- 12. F. Environmental Sampling | Infection Control | CDC [cdc.gov]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. GC-MS analysis of this compound stereoisomers and amino acid enantiomers in rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 22. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 23. A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase Composition for Diaminopimelic Acid (DAP) Isomer Separation
Welcome to the technical support center for the chromatographic separation of diaminopimelic acid (DAP) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing mobile phase composition and troubleshooting common issues encountered during these sensitive analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating DAP isomers?
Separating the stereoisomers of this compound (meso-DAP, LL-DAP, and DD-DAP) is challenging due to their similar physicochemical properties. Key difficulties include achieving baseline resolution, managing peak tailing, and ensuring reproducible retention times. The choice of stationary phase, mobile phase composition, and derivatization method are all critical factors for successful separation.
Q2: What are the typical starting mobile phase compositions for DAP isomer separation by HPLC?
Several mobile phase compositions have been successfully employed for the separation of DAP isomers, often in conjunction with a C18 stationary phase. The selection typically involves a buffer and an organic modifier. Below are some examples from published methods:
-
Method 1: A mixture of 0.05 M triethylamine (B128534) phosphate (B84403) (pH 3.0) and acetonitrile (B52724). The ratio is adjusted to optimize the separation of the different isomers.[1]
-
Method 2: A mobile phase consisting of acetonitrile and a 0.05 mol/L phosphate buffer at pH 7.2.[2]
The optimal composition will depend on the specific column, instrumentation, and derivatization agent used.
Q3: Is derivatization necessary for DAP isomer analysis?
Yes, derivatization is typically required for the successful separation and detection of DAP isomers by HPLC. DAP isomers lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors. Derivatization serves two main purposes:
-
Enhanced Detection: A derivatizing agent that introduces a fluorescent or UV-absorbing moiety significantly improves detection sensitivity. Common derivatizing agents include o-phthaldehyde (OPA) and 1-fluoro-2,4-dinitrophenylalanine amide.[1][3][4]
-
Improved Separation: The derivatization process can enhance the chiral recognition and chromatographic separation of the isomers.
Q4: Can LC-MS/MS be used to distinguish between DAP isomers?
Yes, LC-MS/MS is a powerful technique for the analysis of DAP isomers. Optimized chromatographic separation is coupled with targeted multiple reaction monitoring (MRM) transitions to ensure precise identification and quantification of each isomer, such as meso-DAP and LL-DAP.[5] This method offers high sensitivity and specificity.
Troubleshooting Guides
Issue 1: Poor Resolution of DAP Isomer Peaks
Poor resolution between the meso-, LL-, and DD-DAP peaks is a common issue. The following steps can be taken to improve separation:
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
-
Adjust Mobile Phase Composition:
-
Organic Modifier Percentage: Systematically vary the percentage of the organic modifier (e.g., acetonitrile). A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Buffer Concentration: Ensure the buffer concentration is adequate, typically between 10-50 mM.
-
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the DAP isomers and their interaction with the stationary phase. Small adjustments to the pH (within ±0.2 units) can lead to significant changes in selectivity.
-
Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[1]
-
Optimize Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Experiment with column temperatures (e.g., in the range of 30-45°C) to find the optimal balance between resolution and analysis time.[1]
-
Evaluate Column Performance: The column may be degraded. Check the column's performance with a standard mixture. If performance is poor, consider replacing the column.[6]
Issue 2: Peak Tailing
Peak tailing can compromise peak integration and reduce the accuracy of quantification.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
-
Mobile Phase pH: An incorrect mobile phase pH is a common cause of tailing for ionizable compounds. Ensure the pH is at least 2 units away from the pKa of the analytes.
-
Column Issues:
-
Column Contamination: Strongly retained compounds from previous injections can cause peak tailing. Flush the column with a strong solvent.[6]
-
Column Degradation: The stationary phase may be degrading. This can be indicated by a loss of efficiency and increased tailing. Consider replacing the column.[6]
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.[6]
Issue 3: Baseline Drift or Noise
An unstable baseline can interfere with peak detection and integration, especially for low-concentration analytes.
Troubleshooting Workflow for Baseline Issues
Caption: Troubleshooting workflow for baseline instability.
-
Mobile Phase Preparation:
-
System Leaks: Check all fittings for leaks, as this can cause pressure fluctuations and an unstable baseline.[6]
-
Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated. Flush the flow cell and check the lamp's energy output.[6]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to a drifting baseline.
Experimental Protocols & Data
HPLC Method for Separation of meso-, LL-, and DD-DAP
This protocol is based on a published method and provides a starting point for method development.[1]
1. Sample Preparation (Derivatization):
-
The method begins with the reaction of DAP with 1-fluoro-2,4-dinitrophenylalanine amide for derivatization.[1]
2. HPLC System and Conditions:
| Parameter | Value |
| Column | Merck LiChrospher 100 RP-18 (250 x 4 mm I.D., 5 µm)[1] |
| Mobile Phase | A mixture of 0.05 M triethylamine phosphate (pH 3.0) and acetonitrile (78.5:21.5, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection | UV at 325 nm[1] |
3. Expected Retention Times:
| Isomer | Retention Time (min) |
| meso-DAP | 39.4[1] |
| LL-DAP | 63.1[1] |
| DD-DAP | 77.7[1] |
Alternative HPLC Method for DAP Isomers
This method utilizes a different mobile phase and pH.[2]
1. HPLC System and Conditions:
| Parameter | Value |
| Column | Agilent TC-C18 (250 x 4.6 mm i.d., 5 µm)[2] |
| Mobile Phase | Acetonitrile: 0.05 mol/L phosphate buffer pH 7.2 (15:85, v/v)[2] |
| Flow Rate | 0.5 mL/min[2] |
| Detection | Fluorescence (Excitation: 365 nm, Emission: 455 nm longpass)[2] |
Note: Retention times will vary with this method and should be determined using standards.
By following these guidelines and troubleshooting steps, researchers can optimize their mobile phase composition for the robust and reproducible separation of DAP isomers.
References
- 1. Measurement of total and separate stereoisomers of this compound in rumen bacteria by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [research.usc.edu.au]
- 5. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. epruibiotech.com [epruibiotech.com]
Technical Support Center: Enhancing Diaminopimelic Acid (DAP) Recovery from Soil Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and quantification of diaminopimelic acid (DAP) from complex soil matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAP) and why is it measured in soil? A1: this compound is an amino acid that is a unique component of the peptidoglycan in the cell walls of most bacteria. Its presence and concentration in soil are used as a biomarker to estimate bacterial biomass and to study microbial community structure.
Q2: Which analytical methods are most suitable for DAP quantification in soil extracts? A2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Mass Spectrometry (LC-MS/MS) are the most common methods. HPLC-FLD is a cost-effective and reliable method for routine analysis, often requiring pre-column derivatization with reagents like o-Phthalaldehyde (OPA). LC-MS/MS offers higher sensitivity and specificity, and it can distinguish between different isomers of DAP, such as meso-DAP and LL-DAP.
Q3: What are the critical steps in the DAP recovery workflow from soil? A3: The key steps include:
-
Soil Sample Preparation: Air-drying or freeze-drying the soil sample to standardize moisture content.
-
Acid Hydrolysis: Breaking down bacterial cell walls to release DAP.
-
Purification/Cleanup: Removing interfering substances from the soil hydrolysate.
-
Derivatization (for HPLC-FLD): Modifying the DAP molecule to make it detectable by the fluorescence detector.
-
Analytical Quantification: Using HPLC-FLD or LC-MS/MS to separate and quantify DAP.
Q4: How can I remove interfering substances like humic acids from my soil extract? A4: Humic acids are common contaminants in soil extracts that can interfere with DAP analysis.[1] Removal can be achieved through several methods, including:
-
Phosphate (B84403) Buffer Washes: Using a phosphate buffer can help to desorb DAP from soil particles and can also aid in the removal of some humic substances.
-
Polyvinylpolypyrrolidone (PVPP) Chromatography: PVPP can be used in a spin column to bind and remove humic acids from the extract.
-
Chemical Flocculation: The addition of multivalent cations, such as from aluminum ammonium (B1175870) sulfate, can precipitate humic substances, which can then be removed by centrifugation.[2][3]
Q5: What is the purpose of performic acid oxidation in some DAP analysis protocols? A5: Performic acid oxidation is used to modify certain amino acids, like methionine, that might co-elute with and interfere with the detection of DAP during chromatography.[4] By oxidizing these interfering amino acids, their chromatographic behavior is altered, allowing for a cleaner separation and more accurate quantification of DAP.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of DAP from soil.
Low DAP Recovery After Extraction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable DAP in the final extract. | Incomplete hydrolysis of bacterial cell walls. | Optimize acid hydrolysis conditions (acid concentration, temperature, and time). A common starting point is 6M HCl at 110°C for 24 hours. |
| DAP degradation during hydrolysis. | While 24 hours is common, for some soil types, a shorter hydrolysis time might reduce degradation of released DAP. Perform a time-course experiment (e.g., 12, 18, 24 hours) to find the optimal duration. | |
| Adsorption of DAP to soil particles. | Pre-treat the soil with solutions that can block protein adsorption sites. Consider using an optimized desorption buffer. | |
| Inefficient extraction from clay-rich soils. | High clay content can hinder recovery. The use of phosphate buffers during lysis can improve the release of biomolecules from clay particles. |
Issues During HPLC Analysis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Baseline Noise or Drifting Baseline. | Contaminated mobile phase. | Use HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases through a 0.2 µm or 0.45 µm filter. |
| Air bubbles in the system. | Degas the mobile phase before use. Check for loose fittings and ensure the pump is properly primed. | |
| Detector lamp issue. | Ensure the detector lamp is on and has sufficient remaining lifetime. | |
| Peak Tailing. | Secondary interactions between DAP and the column. | Ensure the mobile phase pH is appropriate for DAP analysis. Consider adding a small amount of a competing amine to the mobile phase. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Shifting Retention Times. | Inconsistent mobile phase composition. | Prepare mobile phases carefully and consistently. Ensure adequate column equilibration time between runs. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a constant flow rate. | |
| Low Sensitivity or No Peaks. | Improper derivatization (for HPLC-FLD). | Ensure the derivatization reagent is fresh and the reaction conditions (pH, time) are optimal. |
| Incorrect detector wavelength. | Verify that the excitation and emission wavelengths are set correctly for the DAP derivative. | |
| Sample matrix interference. | Improve the purification of the soil hydrolysate to remove interfering compounds. |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Soil for DAP Release
-
Sample Preparation: Weigh 1-2 grams of air-dried or freeze-dried soil into a Pyrex hydrolysis tube.
-
Acid Addition: Add 10 mL of 6M HCl to the tube.
-
Hydrolysis: Seal the tube under nitrogen (if possible, to minimize oxidative degradation) and place it in an oven or heating block at 110°C for 24 hours.
-
Acid Removal: After cooling, open the tube and remove the HCl by evaporation under a stream of nitrogen or by lyophilization.
-
Reconstitution: Dissolve the dried residue in a known volume of a suitable buffer (e.g., pH 2.2 sodium citrate (B86180) buffer for ion-exchange chromatography).[4]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before purification or analysis.
Protocol 2: Purification of DAP from Soil Hydrolysate using Ion-Exchange Chromatography
This protocol is adapted from methods used for similar sample matrices.[4]
-
Column Preparation: Prepare a cation-exchange chromatography column (e.g., Dowex 50W).
-
Sample Loading: Apply the filtered hydrolysate to the column.
-
Washing: Wash the column with deionized water to remove neutral and acidic compounds.
-
Elution: Elute the basic amino acids, including DAP, with a suitable buffer (e.g., a pH 5.25 buffer with a sodium ion concentration of 0.405 M).[4]
-
Fraction Collection: Collect the fractions containing DAP.
-
Analysis: The collected fractions can then be analyzed by HPLC-FLD or LC-MS/MS.
Quantitative Data
The recovery of DAP from soil can be influenced by the extraction and purification methods used. The following table summarizes expected recovery efficiencies based on general amino acid extraction literature. Note that DAP-specific recovery data from soil is limited, and these values should be considered as a general guide.
| Extraction Method | General Recovery of Acidic & Neutral Amino Acids | General Recovery of Basic Amino Acids (like DAP) | Reference |
| Barium Hydroxide (Ba(OH)₂) Extraction | 73% - 121% | 36% - 41% | General soil amino acid extraction studies |
| Ammonium Acetate (NH₄OAc) Extraction | 31% - 83% | Not specified, but generally considered milder | General soil amino acid extraction studies |
Visualizations
Experimental Workflow
Caption: Workflow for DAP recovery from soil.
Troubleshooting Logic for Low DAP Recovery
References
- 1. An Improved Method for Soil DNA Extraction to Study the Microbial Assortment within Rhizospheric Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Removal of PCR inhibitors from soil DNA by chemical flocculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting guide for diaminopimelic acid analysis by mass spectrometry.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting diaminopimelic acid (DAP) analysis by mass spectrometry.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues encountered during DAP analysis by LC-MS or GC-MS.
Caption: General troubleshooting workflow for DAP analysis.
Troubleshooting Guide (Q&A)
Sample Preparation
Question: I am not detecting any DAP in my bacterial cell wall hydrolysates. What could be the problem?
Answer: This issue often stems from incomplete hydrolysis or degradation of DAP. Consider the following:
-
Incomplete Hydrolysis: Peptidoglycan requires strong acid hydrolysis to release DAP. Ensure you are using an adequate concentration of acid (typically 6N HCl) and that the hydrolysis is carried out for a sufficient duration and temperature (e.g., 100-110°C for 4-16 hours).
-
Acid Removal: Residual acid after hydrolysis can interfere with subsequent derivatization and chromatographic steps. Ensure the acid is completely removed, typically by drying under a stream of nitrogen or by lyophilization.[1][2]
-
Oxidation: Some methods use performic acid oxidation to eliminate interfering amino acids like methionine.[1] If this step is not performed correctly, it could potentially affect your sample.
Question: My derivatization reaction is inconsistent, leading to variable peak areas. Why?
Answer: Derivatization is a critical step for making DAP amenable to GC or enhancing its detection in LC.[3][4] Inconsistency often arises from:
-
Reagent Quality: Derivatization reagents like o-phthalaldehyde (B127526) (OPA), fluorenylmethyloxycarbonyl chloride (FMOC), or silylation reagents (e.g., MTBSTFA) degrade over time.[3][4] Use fresh reagents and store them under the recommended conditions (e.g., protected from moisture).
-
Reaction Conditions: Ensure the pH of your sample is optimal for the chosen derivatization chemistry. For silylation, the sample must be completely dry, as moisture will quench the reaction.[4][5] Reaction time and temperature should also be strictly controlled.
-
Derivative Stability: Some derivatives are not stable over long periods. Analyze samples as soon as possible after derivatization.[6]
Chromatography & Mass Spectrometry
Question: I cannot resolve the different stereoisomers of DAP (meso-DAP, LL-DAP, DD-DAP). How can I improve separation?
Answer: Baseline separation of DAP isomers is crucial for accurate quantification and is a common challenge.[3][7]
-
Column Choice: For HPLC, a reverse-phase C18 column is often used after derivatization with a chiral reagent or OPA.[6][7][8] For GC-MS, a chiral column such as Chirasil-L-Val is effective for separating stereoisomers of derivatized DAP.[2]
-
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., acetonitrile/buffer ratio) and pH can significantly impact the resolution of isomers.[7][8]
-
Method: Different methods have been developed specifically for isomer separation. One method uses derivatization with 1-fluoro-2,4-dinitrophenylalanine amide followed by HPLC on a C18 column.[7]
Question: My DAP signal is very low, or the signal-to-noise ratio is poor.
Answer: Low signal intensity can be caused by issues with the sample, the LC system, or the mass spectrometer itself.[9]
-
Ion Source Contamination: The ESI source is prone to contamination from salts and non-volatile components in the sample matrix. Regular cleaning of the source components is essential.[10]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of DAP, leading to a lower signal. This is a very common issue in complex biological samples.[11][12] To address this, improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard.[13]
-
Instrument Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. Incorrect calibration can lead to poor sensitivity and mass accuracy.[9]
-
Solvent Quality: Using high-purity, MS-grade solvents for the mobile phase is crucial to minimize background noise.[10]
Question: I am observing significant variability in my quantitative results between samples. What is the cause?
Answer: Quantitative variability often points to matrix effects or the lack of an appropriate internal standard.
-
Matrix Effects: The composition of your sample matrix can enhance or suppress the DAP signal, causing inaccurate quantification.[11][14] This effect can vary from sample to sample.
-
Internal Standard: The most reliable way to correct for sample preparation losses and matrix effects is to use a stable isotope-labeled (e.g., ¹³C, ¹⁵N) DAP as an internal standard.[13][15] This standard is added at the beginning of the sample preparation process and behaves almost identically to the analyte, correcting for variations in extraction, derivatization, and ionization efficiency.[13]
Frequently Asked Questions (FAQs)
What is the role of this compound in bacteria? this compound (specifically meso-DAP) is a unique amino acid that is a critical component of the peptidoglycan cell wall in most Gram-negative bacteria and some Gram-positive bacteria.[3][16][17] It is used to create cross-links between the peptide chains, giving the cell wall its structural integrity. Its presence can be used as a chemotaxonomic marker to identify and quantify bacterial biomass.[3]
Why is derivatization necessary for DAP analysis? Derivatization is performed for two main reasons:
-
To increase volatility for GC-MS: DAP is a polar, non-volatile amino acid. Derivatization converts it into a more volatile compound that can be analyzed by gas chromatography.[4][5]
-
To enhance detection for LC-MS: Derivatizing agents can add a fluorescent tag (like OPA) for fluorescence detection or improve chromatographic properties and ionization efficiency for mass spectrometry.[3][8][18]
How can I confirm the identity of the DAP peak in my chromatogram? The most definitive way to confirm the identity of DAP is by tandem mass spectrometry (MS/MS). By selecting the parent ion (precursor ion) of DAP, you can generate a fragmentation spectrum. This spectrum should be identical to the fragmentation spectrum of a pure DAP standard analyzed under the same conditions.[19]
Peptidoglycan Structure with m-DAP
The diagram below illustrates the position of meso-diaminopimelic acid (m-DAP) forming a direct cross-link in the peptidoglycan of a typical Gram-negative bacterium.
Caption: Role of m-DAP in Gram-negative peptidoglycan cross-linking.
Experimental Protocols
Protocol 1: Acid Hydrolysis of Bacterial Cells for DAP Release
This protocol is a generalized procedure for releasing DAP from bacterial peptidoglycan.
-
Harvesting: Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Washing: Wash the cell pellet three times with sterile distilled water to remove media components.
-
Drying: Lyophilize (freeze-dry) the washed cell pellet to obtain a dry cell weight.
-
Hydrolysis:
-
Weigh 5-10 mg of dried cells into a Pyrex hydrolysis tube.
-
Add 1 mL of 6N HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat at 110°C for 16 hours.
-
-
Acid Removal:
-
After cooling, open the tube and centrifuge to pellet any debris.
-
Transfer the supernatant to a new tube.
-
Evaporate the HCl under a stream of nitrogen gas or using a vacuum concentrator (lyophilizer).
-
-
Reconstitution: Reconstitute the dried hydrolysate in an appropriate volume of HPLC-grade water or a suitable buffer for derivatization. The sample is now ready for derivatization and analysis.
Protocol 2: Derivatization and HPLC Analysis of DAP Isomers
This protocol is based on a method for separating DAP diastereomers using OPA derivatization followed by fluorescence detection.[6][8][18]
-
Reagents:
-
Mobile Phase A: 0.05 M Sodium Phosphate Buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
Derivatization Reagent: o-phthalaldehyde (OPA) solution.
-
-
Derivatization:
-
To an aliquot of the reconstituted hydrolysate, add the OPA reagent.
-
Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.
-
-
HPLC Conditions:
-
Analysis: Inject the derivatized sample into the HPLC system. Identify and quantify DAP isomers based on the retention times and peak areas of authenticated standards.
Quantitative Data Summary
The following table summarizes recovery data for DAP stereoisomers from a study analyzing rumen bacteria. Such data is crucial for validating the accuracy of an analytical method.
| Analyte | Average Analytical Recovery (%) |
| Total DAP | 98.6% |
| meso-DAP | 99.1% |
| LL-DAP | 100.4% |
| DD-DAP | 100.2% |
| Data synthesized from a study on rumen bacteria analysis by HPLC.[7] |
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. GC-MS analysis of this compound stereoisomers and amino acid enantiomers in rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A simple HPLC method for analysing this compound diastereomers in cell walls of Gram‐positive bacteria | Semantic Scholar [semanticscholar.org]
- 7. Measurement of total and separate stereoisomers of this compound in rumen bacteria by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gmi-inc.com [gmi-inc.com]
- 10. myadlm.org [myadlm.org]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Cell Wall Hydrolases in Bacteria: Insight on the Diversity of Cell Wall Amidases, Glycosidases and Peptidases Toward Peptidoglycan [frontiersin.org]
- 17. Cell Wall Hydrolases in Bacteria: Insight on the Diversity of Cell Wall Amidases, Glycosidases and Peptidases Toward Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Portal [research.usc.edu.au]
- 19. researchgate.net [researchgate.net]
Minimizing degradation of diaminopimelic acid during derivatization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of diaminopimelic acid (DAP) during derivatization for analytical procedures such as HPLC and GC.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound (DAP) degradation during derivatization?
A1: Degradation of DAP during derivatization can primarily be attributed to the instability of the derivatizing agent or the resulting DAP derivative. Key factors include:
-
pH: Suboptimal pH can lead to incomplete derivatization or degradation of the formed derivative. For instance, AccQ-Tag derivatization requires a pH range of 8.2 to 10.1 for complete reaction.[1]
-
Temperature: High temperatures can accelerate the degradation of both the derivatizing reagent and the DAP derivative.
-
Reaction Time: Prolonged reaction times can lead to the formation of degradation by-products, especially with less stable derivatives like those from o-phthalaldehyde (B127526) (OPA).
-
Excess Reagent: While a molar excess of the derivatizing reagent is necessary, a large excess can sometimes lead to side reactions and interfere with analysis. A 4-6x molar excess is recommended for AccQ-Tag.[1]
-
Moisture and Air: For certain derivatization methods, such as silylation for GC analysis, the presence of moisture can result in poor reaction yield and instability of the derivatized analytes. OPA is also sensitive to oxygen.
Q2: I'm seeing multiple peaks for DAP in my chromatogram when using OPA derivatization. What could be the cause?
A2: The appearance of multiple peaks for DAP when using o-phthalaldehyde (OPA) can be due to several factors:
-
Stereoisomers: DAP has three stereoisomers (LL, DD, and meso). Depending on your sample source and chromatographic conditions, these may be partially or fully separated.
-
Derivative Instability: OPA derivatives of amino acids are known to be unstable.[2] Degradation during the analysis can lead to the formation of secondary products that appear as extra peaks. It is crucial to control the reaction time and inject the sample immediately after derivatization.
-
Side Reactions: OPA can react with primary amines to form isoindole products, but side reactions can occur, especially with extended reaction times or in the presence of excess reagent.[2]
Q3: How can I improve the stability of my DAP-OPA derivatives?
A3: To enhance the stability of DAP-OPA derivatives, consider the following:
-
Choice of Thiol: The thiol reagent used with OPA influences the stability of the derivative. Using 3-mercaptopropionic acid (3-MPA) can lead to more stable derivatives compared to 2-mercaptoethanol.
-
Automated Derivatization: Automating the derivatization process ensures precise timing of the reaction and immediate injection, minimizing the time for degradation to occur.
-
Stopping the Reaction: Adding an acid, such as acetic acid, after a short and controlled reaction time (e.g., one minute) can stop the derivatization reaction and stabilize the derivatives by lowering the pH.[2]
Q4: What are the advantages of using chloroformate-based derivatizing agents like AccQ-Tag for DAP analysis?
A4: Chloroformate-based reagents like Waters' AccQ-Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) offer several advantages for DAP analysis:
-
Stable Derivatives: The resulting derivatives are stable for days, allowing for batch processing and re-analysis if needed.[1][3] Derivatized amino acids are reported to be stable for up to one week at room temperature in sealed vials.[4]
-
Reaction with Primary and Secondary Amines: These reagents react with both primary and secondary amines, which can be advantageous in complex samples, although DAP only has primary amino groups.[1]
-
Minimal Interference: The side products of the AccQ-Tag reaction do not typically interfere with the separation and quantification of the amino acid derivatives.[1]
Troubleshooting Guides
OPA Derivatization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DAP Peak Area/Poor Recovery | Incomplete derivatization due to incorrect pH. | Ensure the reaction buffer is at the optimal pH (typically around 9.5-10.5). |
| Degradation of the OPA-DAP derivative. | Minimize the time between derivatization and injection. Use an autosampler for precise timing. Consider using a more stabilizing thiol like 3-mercaptopropionic acid. | |
| Insufficient OPA reagent. | Ensure a molar excess of the OPA reagent is used. | |
| Variable Peak Areas | Inconsistent reaction times. | Use an automated derivatization system for reproducible timing. If manual, use a precise timer. |
| Instability of the OPA reagent itself. | Prepare the OPA reagent fresh daily and protect it from light. | |
| Ghost Peaks or Baseline Noise | Contaminated reagents or glassware. | Use high-purity reagents and thoroughly clean all glassware. |
| Side reactions from excess OPA. | Optimize the OPA concentration to minimize excess reagent while ensuring complete derivatization. |
Chloroformate (e.g., AccQ-Tag) Derivatization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DAP Peak Area/Poor Recovery | Incorrect pH for derivatization. | Adjust the sample pH to the recommended range (e.g., 8.2-10.1 for AccQ-Tag) before adding the reagent.[1] |
| Insufficient derivatizing reagent. | Ensure a 4-6x molar excess of the reagent to the total amount of amino acids in the sample.[1] | |
| Presence of interfering substances in the sample matrix. | Use appropriate sample cleanup procedures (e.g., solid-phase extraction) before derivatization. | |
| Peak Tailing | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, pH, and gradient profile. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. |
Data Presentation
Table 1: Recovery of this compound with OPA Derivatization
| Study/Method | Matrix | Thiol Reagent | Recovery Rate (%) | Reference |
| Puchala et al. (1992) | Feed Samples | Not Specified | 98.4 - 102.8 | [5] |
| Czauderna et al. (2009) | Rumen Bacteria | 2-mercaptoethanol | 96.5 - 102.1 | [6] |
| Czauderna et al. (2009) | Rumen Bacteria | Ethanethiol | 96.5 - 102.1 | [6] |
| Czauderna et al. (2009) | Biological Samples | Not Specified | 99.32 ± 3.78 (UV) | [6] |
| Czauderna et al. (2009) | Biological Samples | Not Specified | 98.4 ± 3.1 (Fluorescence) | [6] |
Experimental Protocols
Protocol 1: OPA Derivatization for HPLC Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
Materials:
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, adjust pH with NaOH.
-
Thiol Reagent: 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol.
-
OPA Reagent: Dissolve o-phthalaldehyde in methanol, then mix with the borate buffer and thiol reagent. Prepare fresh daily and store in a dark, sealed vial.
-
Sample: Hydrolyzed and neutralized sample containing DAP.
-
Stopping Reagent (Optional): 5% Acetic Acid.
Procedure:
-
Sample Preparation: Ensure your DAP-containing sample is hydrolyzed, neutralized to a pH compatible with the derivatization reaction, and filtered to remove particulates.
-
Derivatization: In a clean autosampler vial, mix the sample, borate buffer, and OPA reagent. A common ratio is 1:1 for sample and OPA reagent. Vortex briefly.
-
Reaction: Allow the reaction to proceed for a precise, short period (e.g., 1-2 minutes) at room temperature. This step is critical and should be consistent across all samples and standards.
-
Stopping the Reaction (Optional but Recommended): Add a small volume of 5% acetic acid to the vial to lower the pH and stop the reaction, which can improve the stability of the derivatives.[2]
-
Injection: Immediately inject the derivatized sample into the HPLC system.
Troubleshooting Notes:
-
If you observe decreasing peak areas over a sequence of injections, your derivatives are likely degrading in the autosampler. Shorten the time between derivatization and injection or consider cooling the autosampler tray (though be cautious of precipitation).
-
If recovery is low, verify the pH of your sample-buffer mixture before adding the OPA reagent.
Protocol 2: Chloroformate (e.g., AccQ-Tag) Derivatization for HPLC Analysis
This protocol is based on the principles of the Waters AccQ-Tag method and should be adapted based on the specific reagent kit instructions.
Materials:
-
Derivatization Reagent Kit (e.g., Waters AccQ-Tag Ultra): Contains derivatizing reagent, buffer, and diluent.
-
Sample: Hydrolyzed sample containing DAP.
Procedure:
-
Sample Preparation: Hydrolyze your sample and, if necessary, dilute it with 0.1 N HCl.
-
pH Adjustment: Ensure the pH of the sample is within the optimal range for the derivatization reaction (typically pH 8.2-10.1).[1] This can be achieved by adding the borate buffer provided in the kit.
-
Reagent Reconstitution: Reconstitute the derivatizing reagent according to the manufacturer's instructions.
-
Derivatization: Add the reconstituted reagent to the buffered sample. Vortex immediately for a few seconds and let the reaction proceed.
-
Heating: Heat the mixture at the recommended temperature and time (e.g., 55 °C for 10 minutes) to ensure complete derivatization.
-
Injection: The derivatized sample is now ready for injection into the HPLC system. The derivatives are generally stable for an extended period.[1][3]
Troubleshooting Notes:
-
Incomplete derivatization, often seen as low recovery for certain amino acids, can be due to a pH outside the optimal range or an insufficient excess of the derivatizing reagent.[1]
-
Always run a standard amino acid mix to confirm the performance of the derivatization and chromatography.
Visualizations
Caption: Workflow for OPA Derivatization of this compound.
Caption: Workflow for Chloroformate Derivatization of this compound.
References
- 1. waters.com [waters.com]
- 2. diva-portal.org [diva-portal.org]
- 3. support.waters.com [support.waters.com]
- 4. support.waters.com [support.waters.com]
- 5. Determination of this compound in biological materials using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategies to improve the efficiency of diaminopimelic acid extraction from Gram-positive bacteria.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of diaminopimelic acid (DAP) extraction from Gram-positive bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the optimal growth phase for harvesting Gram-positive bacteria for DAP extraction?
A1: It is generally recommended to harvest bacterial cells during the late logarithmic to early stationary phase of growth. In the stationary phase, Gram-positive bacteria may have thicker cell walls and produce extracellular substances that can interfere with extraction efficiency.[1] Consistent harvesting at the same growth phase is crucial for reproducible results.
Q2: Why is it necessary to prepare purified cell walls before DAP extraction?
A2: Purifying the cell wall removes other cellular components like proteins, nucleic acids, and lipids that can interfere with the subsequent acid hydrolysis and DAP quantification steps. This purification ensures that the extracted DAP is primarily from the peptidoglycan, leading to more accurate results.
Q3: What are the critical parameters for the acid hydrolysis step?
A3: The most critical parameters are the concentration of the acid (typically 6 M HCl), the temperature (usually 100-110°C), and the duration of hydrolysis (ranging from 4 to 24 hours). Over-hydrolysis can lead to the degradation of DAP, while under-hydrolysis will result in incomplete release of DAP from the peptidoglycan. Optimization of these parameters may be required for different bacterial species.
Q4: Are there faster alternatives to traditional acid hydrolysis?
A4: Yes, microwave-assisted acid hydrolysis is a rapid alternative. This method can significantly reduce the hydrolysis time from hours to minutes (e.g., less than 10 minutes) without compromising the qualitative results.[2] This technique is particularly useful for high-throughput screening.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low DAP Yield | Incomplete cell lysis. | - Ensure complete resuspension of the cell pellet before adding lysis buffer (e.g., boiling SDS).- For robust cells, consider mechanical disruption methods like bead beating in addition to chemical lysis. |
| Incomplete hydrolysis of the peptidoglycan. | - Optimize hydrolysis time and temperature for your specific bacterial strain.- Ensure the sample is fully submerged in the acid during hydrolysis. | |
| Loss of sample during washing steps. | - Be cautious when decanting supernatants after centrifugation, especially if the pellet is loose.- Consider using a smaller volume of wash solution or increasing the centrifugation speed/time. | |
| High Variability in DAP Measurements Between Replicates | Inconsistent sample harvesting. | - Harvest all samples at the same optical density or growth phase. |
| Pipetting errors with viscous solutions or small volumes. | - Use calibrated pipettes and appropriate tips.- For viscous solutions, consider reverse pipetting. | |
| Incomplete removal of interfering substances. | - Ensure thorough washing of the cell wall preparation to remove all traces of SDS and other reagents. | |
| Extraneous Peaks in HPLC Chromatogram | Contamination from cellular components. | - Improve the cell wall purification protocol by including enzymatic digestion steps (e.g., DNase, RNase, trypsin) to remove nucleic acids and proteins.[3] |
| Contamination from reagents. | - Use high-purity reagents and solvents.- Run a blank sample containing only the reagents to identify any contaminant peaks. | |
| No DAP Detected | Absence of DAP in the bacterial species. | - Confirm that the Gram-positive bacterium you are studying contains DAP in its peptidoglycan. Some Gram-positive bacteria utilize L-lysine instead of DAP in the third position of the peptide stem.[4] |
| Insufficient starting material. | - Increase the amount of bacterial culture used for the extraction. |
Experimental Protocols
Protocol 1: Preparation of Purified Cell Walls from Gram-Positive Bacteria
This protocol is adapted from methods for isolating bacterial cell walls and involves enzymatic treatment to ensure high purity.[3][5]
-
Cell Harvesting: Grow the Gram-positive bacterial culture to the late-logarithmic or early-stationary phase. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Initial Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove media components.
-
Cell Lysis: Resuspend the cell pellet in a 4% sodium dodecyl sulfate (B86663) (SDS) solution and incubate in a boiling water bath for 30 minutes to lyse the cells.
-
Washing to Remove SDS: Pellet the crude cell wall material by ultracentrifugation at 40,000 x g for 30 minutes. Wash the pellet repeatedly with sterile distilled water until all traces of SDS are removed.
-
Enzymatic Digestion:
-
Final Washing and Lyophilization: Wash the purified cell walls three times with sterile distilled water. Lyophilize the final pellet to obtain a dry powder.
Protocol 2: Acid Hydrolysis for DAP Extraction
-
Sample Preparation: Weigh 5-10 mg of lyophilized cell wall powder into a screw-cap hydrolysis tube.
-
Acid Hydrolysis: Add 1 mL of 6 M HCl to the tube. Seal the tube tightly and incubate at 110°C for 18 hours.
-
Acid Removal: After hydrolysis, cool the tube to room temperature. Remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for your analytical method (e.g., HPLC mobile phase).
Protocol 3: Rapid Microwave-Assisted Hydrolysis
This protocol is a modification for rapid DAP screening.[2]
-
Sample Preparation: Place 1-5 mg of whole bacterial cells or purified cell walls into a microwave-safe sealed vessel.
-
Microwave Hydrolysis: Add 0.5 mL of 6 M HCl. Place the vessel in a microwave oven equipped with pressure and temperature controls. Irradiate for 5-10 minutes at a set temperature (e.g., 140°C).
-
Sample Processing: After cooling, process the sample as described in the acid removal and reconstitution steps of Protocol 2.
Visualizations
Caption: Workflow for DAP extraction from Gram-positive bacteria.
Caption: Troubleshooting logic for low DAP yield.
References
- 1. Effects of Growth Phase and Extracellular Slime on Photodynamic Inactivation of Gram-Positive Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid detection of meso-diaminopimelic acid in lactic acid bacteria by microwave cell wall hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Purified Gram-positive Bacterial Cell Wall and Detection in Placenta and Fetal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Gram-Positive Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Diaminopimelic Acid (DAP) Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inter-laboratory variability in diaminopimelic acid (DAP) measurements. Consistent and reproducible DAP quantification is critical for its use as a bacterial marker in various applications, including microbial ecology, industrial fermentation, and food safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in DAP measurements between different laboratories?
A1: Inter-laboratory variation in DAP measurements can stem from multiple factors throughout the analytical workflow.[1] Key sources include:
-
Differences in Analytical Methods: Laboratories may use various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with different derivatization agents (e.g., o-Phthalaldehyde (OPA), FMOC-Cl) and detection methods (fluorescence, UV, mass spectrometry), or older methods like automatic amino acid analyzers.[2][3][4][5]
-
Sample Preparation Protocols: The efficiency of DAP extraction and purification can vary significantly depending on the sample matrix (e.g., rumen fluid, bacterial cell walls, soil).[2][6][7] Inconsistent hydrolysis, clean-up, or derivatization procedures are major contributors to variability.
-
Isomer Separation: The inability to consistently separate DAP isomers (meso-DAP and LL-DAP) can lead to discrepancies, as their relative abundance can differ between bacterial species.[2][5][8]
-
Method Validation and Quality Control: Lack of thorough method validation, including assessment of linearity, precision, accuracy, recovery, and matrix effects, can result in unreliable data.[2] The use of internal standards and certified reference materials is crucial for ensuring analytical integrity.
-
Instrument Maintenance and Calibration: Poorly maintained or improperly calibrated analytical instruments can introduce significant errors.[9]
Q2: Why is it important to differentiate between DAP isomers (meso-DAP and LL-DAP)?
A2: Differentiating between meso-DAP and LL-DAP is essential for chemotaxonomic profiling of bacterial communities.[2] Different bacterial species have distinct DAP isomers in their peptidoglycan. For example, meso-DAP is characteristic of most Gram-negative bacteria and some Gram-positive bacteria, while LL-DAP is found in others. Accurate isomer-specific analysis allows for a more precise characterization of microbial populations in complex samples.[2][5][10]
Q3: What are the common derivatization reagents used for DAP analysis via HPLC?
A3: Since DAP lacks a strong chromophore or fluorophore, derivatization is necessary for sensitive detection by UV or fluorescence detectors.[][12][13] Common pre-column derivatization reagents include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent derivatives.[2][5][8][10]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce fluorescent derivatives.[2][]
-
Phenylisothiocyanate (PITC): Used in the Pico Tag method, it reacts with amino acids to form derivatives detectable by UV.[14]
-
Dansyl Chloride: Forms fluorescent derivatives with primary and secondary amino groups.[]
-
2,4-Dinitrofluorobenzene (DNFB): Creates stable derivatives with primary and secondary amino acids that can be detected by UV.[12]
Q4: How can matrix effects impact DAP quantification?
A4: Complex sample matrices, such as soil, feces, or digesta, contain numerous compounds that can interfere with DAP analysis.[15][16] These matrix effects can lead to signal suppression or enhancement in LC-MS/MS analysis, or co-elution with DAP derivatives in HPLC, resulting in inaccurate quantification.[15] Proper sample clean-up and the use of matrix-matched calibration standards or stable isotope-labeled internal standards are crucial to mitigate these effects.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during DAP analysis.
Issue 1: Poor Reproducibility (High Intra- or Inter-Assay CV)
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Sample Homogenization | Ensure samples are thoroughly homogenized before taking an aliquot for analysis. For solid samples, use appropriate grinding or bead-beating techniques. |
| Pipetting Errors | Calibrate and regularly check the accuracy of all pipettes. Use proper pipetting techniques, especially when handling small volumes of reagents or standards. Poor intra-assay CVs (>10%) often point to pipetting issues.[17] |
| Variable Hydrolysis Conditions | Strictly control the time, temperature, and acid concentration during the acid hydrolysis step. Ensure complete removal of acid before derivatization. |
| Inconsistent Derivatization | Prepare derivatization reagents fresh daily. Control reaction time, temperature, and pH precisely. Ensure complete reaction by using a sufficient excess of the derivatization reagent. |
| Fluctuations in HPLC System | Check for leaks in the HPLC system. Ensure the pump is delivering a stable flow rate and that the column temperature is constant.[18] |
Issue 2: Low DAP Recovery
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Cell Lysis/Hydrolysis | Optimize the acid hydrolysis conditions (time, temperature, acid concentration) for your specific sample type to ensure complete release of DAP from peptidoglycan. |
| Loss During Sample Clean-up | Evaluate each step of your solid-phase extraction (SPE) or other clean-up procedures for potential loss of DAP. Use an internal standard (e.g., tritiated DAP) to track recovery throughout the process.[7] |
| Incomplete Derivatization | As mentioned in Issue 1, ensure derivatization conditions are optimal and the reaction goes to completion.[][12] |
| Degradation of Derivatives | Some derivatives, like those from OPA, can be unstable.[5] Analyze samples promptly after derivatization or use a more stable derivatization reagent if possible. |
Issue 3: Unresolved or Poorly Shaped Chromatographic Peaks
Possible Causes & Solutions:
| Cause | Solution |
| Improper Column Selection | Use a column specifically designed for amino acid analysis or one that provides good resolution for your DAP derivatives. A C18 column is commonly used for reversed-phase separation of derivatized DAP.[7][14] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition (e.g., buffer pH, organic solvent gradient) to achieve good separation of DAP isomers and from other matrix components.[9][19] |
| Column Contamination or Degradation | Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it.[19] |
| Co-eluting Interferences | Improve the sample clean-up procedure to remove interfering compounds. Adjusting the mobile phase gradient may also help resolve co-eluting peaks.[18] |
Experimental Protocols
General Protocol for DAP Analysis by HPLC with Pre-column OPA Derivatization
This protocol provides a general framework. Optimization for specific sample types and instrumentation is essential.
-
Sample Hydrolysis:
-
Weigh a known amount of lyophilized sample (e.g., 10-20 mg of bacterial cells or digesta) into a hydrolysis tube.
-
Add 5 mL of 6 M HCl.
-
Flush the tube with nitrogen, seal, and heat at 110°C for 24 hours.
-
After cooling, filter the hydrolysate to remove particulate matter.
-
Evaporate the HCl from the filtrate under a stream of nitrogen or by lyophilization.
-
Re-dissolve the dried residue in a known volume of HPLC-grade water or a suitable buffer.
-
-
Sample Clean-up (if necessary for complex matrices):
-
Pass the re-dissolved hydrolysate through a solid-phase extraction (SPE) cartridge (e.g., Dowex 50W) to remove interfering substances.[7]
-
Wash the cartridge to remove impurities.
-
Elute the amino acids, including DAP, with an appropriate buffer (e.g., aqueous ammonia).
-
Evaporate the eluate to dryness and re-dissolve in a known volume of water.
-
-
Derivatization (OPA/Mercaptoethanol):
-
Prepare the OPA reagent fresh.
-
In a vial, mix a small volume of the sample or standard with the OPA reagent.
-
Allow the reaction to proceed for a precise amount of time (e.g., 1-2 minutes) at room temperature before injection.
-
-
HPLC Analysis:
-
System: HPLC with a fluorescence detector.[2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: A buffered aqueous solution (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient of Mobile Phase B to elute the DAP derivative, separating it from other amino acids and potential interferences.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: Excitation at 340 nm and Emission at 455 nm for OPA derivatives.[2]
-
-
Quantification:
-
Prepare a calibration curve using a certified DAP standard.
-
Calculate the DAP concentration in the sample based on the peak area and the calibration curve.
-
If an internal standard is used, calculate the response factor to correct for variations in recovery and injection volume.
-
Data Presentation
Table 1: Comparison of HPLC Conditions for DAP Analysis
| Parameter | Method 1 (OPA Derivatization) | Method 2 (FMOC-Cl Derivatization) | Method 3 (Pico Tag - PITC) |
| Derivatization Reagent | o-Phthalaldehyde (OPA) | 9-fluorenylmethyl chloroformate | Phenylisothiocyanate (PITC) |
| Detection Method | Fluorescence (Ex: 340 nm, Em: 455 nm)[2] | Fluorescence | UV (254 nm)[14] |
| Column Type | Reversed-Phase C18 | Reversed-Phase C18 | Reversed-Phase C18 (NovaPak)[14] |
| Typical Mobile Phase | Acetonitrile/Buffer Gradient | Acetonitrile/Buffer Gradient | Acetonitrile/Buffer Gradient |
| Advantages | High sensitivity, common reagent | Stable derivatives, reacts with secondary amines | Established method, stable derivatives |
| Disadvantages | Derivatives can be unstable[5] | Reagent can produce interfering by-products | Less sensitive than fluorescence methods |
Visualizations
Caption: Figure 1. General Workflow for DAP Analysis.
Caption: Figure 2. Troubleshooting Logic for DAP Analysis.
References
- 1. Interlaboratory variation in a this compound assay: influence on estimated duodenal bacterial nitrogen flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. [Determination of 2-6-diaminopimelic acid in samples of bacteria isolated from the rumen of sheep using an automatic amino acid analyzer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. A simple HPLC method for analysing this compound diastereomers in cell walls of Gram‐positive bacteria | Semantic Scholar [semanticscholar.org]
- 6. In vivo metabolism of 2,2'-diaminopimelic acid from gram-positive and gram-negative bacterial cells by ruminal microorganisms and ruminants and its use as a marker of bacterial biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic method for this compound detection in calcareous rocks. Presence of a bacterial biomarker in stromatolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [research.usc.edu.au]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathogen Quantitation in Complex Matrices: A Multi-Operator Comparison of DNA Extraction Methods with a Novel Assessment of PCR Inhibition | PLOS One [journals.plos.org]
- 17. salimetrics.com [salimetrics.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Comparison: Diaminopimelic Acid vs. Muramic Acid as Bacterial Biomass Markers
For researchers, scientists, and drug development professionals, the accurate quantification of bacterial biomass is a critical aspect of various fields of study, from environmental microbiology to clinical diagnostics. Two of the most established chemical markers for this purpose are diaminopimelic acid (DAP) and muramic acid (MurA), both integral components of the bacterial cell wall peptidoglycan. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate marker for your research needs.
Executive Summary
This compound and muramic acid are reliable indicators of bacterial presence. Muramic acid is a near-universal marker for bacteria, found in both Gram-positive and Gram-negative species, making it a broad-spectrum choice for total bacterial biomass estimation. This compound, while abundant in Gram-negative bacteria, is present in only some Gram-positive species, offering a degree of specificity. The choice between these markers often depends on the specific research question, the sample matrix, and the analytical capabilities available.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of diaminopopimelic acid and muramic acid as bacterial biomass markers. Data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.
| Feature | This compound (DAP) | Muramic Acid (MurA) | References |
| Specificity | Primarily found in Gram-negative bacteria and some Gram-positive bacteria (e.g., Bacillus species). Absent in archaea, fungi, and eukaryotes. | Found in virtually all bacteria (eubacteria), including Gram-positive and Gram-negative species, as well as cyanobacteria. Absent in archaea and eukaryotes. | [1][2] |
| Prevalence in Bacteria | High concentrations in the peptidoglycan of Gram-negative bacteria. Variable to absent in Gram-positive bacteria. | A universal and relatively constant component of bacterial peptidoglycan. | [3][4][5] |
| Analytical Methods | Primarily Gas Chromatography-Mass Spectrometry (GC-MS). | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS). | [6][7][8] |
| Advantages | - Good marker for Gram-negative bacterial biomass. - Can provide insights into the bacterial community structure (Gram-negative vs. others). | - Near-universal marker for total bacterial biomass. - Well-established analytical methods. - Less prone to metabolic degradation in some environments compared to DAP. | [9][10] |
| Disadvantages | - Not a universal marker for all bacteria. - Can be metabolized by certain microorganisms, particularly in anaerobic environments like the rumen, which can lead to underestimation of bacterial biomass. - More complex derivatization procedure for GC-MS analysis. | - Potential for interference from structurally similar compounds in complex environmental samples. - The presence of streptomycin (B1217042) in samples can lead to methodological artifacts and overestimation of MurA. - Analysis can be time-consuming. | [7][11][12] |
Biochemical Context: Peptidoglycan Biosynthesis
Both this compound and muramic acid are integral components of peptidoglycan, the rigid polymer that forms the bacterial cell wall. Understanding their position in the biosynthesis pathway provides context for their use as biomarkers.
Experimental Protocols
Accurate quantification of DAP and MurA requires meticulous sample preparation and analysis. Below are detailed methodologies for their determination in environmental samples.
Protocol 1: Quantification of this compound (DAP) by GC-MS
This protocol is adapted from established methods for the analysis of amino acids in complex matrices.[6]
1. Sample Hydrolysis: a. Weigh approximately 10-50 mg of lyophilized sample (e.g., soil, sediment, or microbial biomass) into a screw-cap glass tube. b. Add 1 mL of 6 M HCl. c. Flush the tube with nitrogen gas, seal tightly, and hydrolyze at 110°C for 24 hours. d. After cooling, centrifuge the hydrolysate to pellet any solid debris. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 60°C. f. Re-dissolve the residue in 1 mL of 0.1 M HCl.
2. Derivatization (Trifluoroacetyl / Isopropyl Esters): a. To the dried hydrolysate, add 200 µL of isopropanol/acetyl chloride (4:1, v/v). b. Heat at 110°C for 1 hour to form the isopropyl esters. c. Evaporate the reagent under a stream of nitrogen. d. Add 100 µL of dichloromethane (B109758) and 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). e. Heat at 150°C for 10 minutes to form the trifluoroacetyl derivatives. f. After cooling, evaporate the reagents under nitrogen and reconstitute the sample in a known volume of ethyl acetate (B1210297) for GC-MS analysis.
3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for amino acid analysis (e.g., Chirasil-L-Val). b. Injector: Splitless injection at 250°C. c. Oven Program: Start at 60°C for 2 minutes, ramp to 180°C at 4°C/min, then ramp to 220°C at 10°C/min, and hold for 10 minutes. d. Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of the DAP derivative. e. Quantification: Use a standard curve prepared with known concentrations of pure DAP that has undergone the same hydrolysis and derivatization procedure. An internal standard (e.g., a stable isotope-labeled DAP) should be added before hydrolysis to correct for losses during sample preparation.
Protocol 2: Quantification of Muramic Acid (MurA) by HPLC-MS/MS
This protocol is based on methods developed for the sensitive detection of MurA in complex environmental and biological samples.[7][13]
1. Sample Hydrolysis and Cleanup: a. Weigh approximately 50-100 mg of lyophilized sample into a screw-cap glass tube. b. Add 2 mL of 4 M H₂SO₄. c. Hydrolyze at 100°C for 4.5 hours. d. After cooling, neutralize the hydrolysate with a saturated Ba(OH)₂ solution until a pH of ~7 is reached. e. Centrifuge to remove the BaSO₄ precipitate. f. Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove nonpolar contaminants. g. Further purify the sample by passing it through a strong cation exchange (SCX) SPE cartridge. Elute MurA from the SCX cartridge with 2 M HCl. h. Evaporate the eluate to dryness under a stream of nitrogen.
2. HPLC-MS/MS Analysis: a. Reconstitute the dried sample in a known volume of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid). b. Liquid Chromatograph: Use a hydrophilic interaction liquid chromatography (HILIC) column. c. Mobile Phase: A gradient of A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid. d. Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). e. MRM Transitions: Monitor the specific precursor-to-product ion transitions for MurA (e.g., m/z 252 -> 144 and m/z 252 -> 126).[2] f. Quantification: Use a standard curve prepared with pure MurA. An internal standard (e.g., ¹³C-labeled MurA) should be added before hydrolysis to correct for recovery.[7]
Conclusion
Both this compound and muramic acid are powerful tools for the estimation of bacterial biomass. Muramic acid offers a more universal measure of total bacterial populations, while this compound can provide more specific insights into the abundance of Gram-negative bacteria. The selection of the appropriate marker should be guided by the specific goals of the study, the nature of the samples being analyzed, and the analytical instrumentation available. The detailed protocols provided herein offer a robust starting point for the successful application of these important biomarkers in your research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Electrospray tandem mass spectrometry for analysis of native muramic acid in whole bacterial cell hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amount of peptidoglycan in cell walls of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
- 5. journals.asm.org [journals.asm.org]
- 6. GC-MS analysis of this compound stereoisomers and amino acid enantiomers in rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New and simple procedure for the determination of muramic acid in chemically complex environments by gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Metabolism by Pseudomonadota in the Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muramic acid as a measure of microbial biomass in estuarine and marine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo metabolism of 2,2'-diaminopimelic acid from gram-positive and gram-negative bacterial cells by ruminal microorganisms and ruminants and its use as a marker of bacterial biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliability of muramic acid as a bacterial biomarker is influenced by methodological artifacts from streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating Diaminopimelic Acid as a Specific Biomarker for Gram-Negative Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and rapid identification of pathogenic bacteria is paramount in clinical diagnostics and the development of targeted antimicrobial therapies. This guide provides a comprehensive comparison of diaminopimelic acid (DAP) with established biomarkers for the specific detection of Gram-negative bacteria. We present supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows to aid researchers in their evaluation of these diagnostic tools.
Executive Summary
This compound (DAP), a unique amino acid component of the peptidoglycan cell wall of most Gram-negative bacteria, presents a promising, albeit not entirely specific, biomarker for their detection. While DAP is a strong indicator of Gram-negative presence, its utility is nuanced by its existence in some Gram-positive species. This guide compares DAP with two other widely recognized biomarkers: Lipopolysaccharide (LPS), a highly specific outer membrane component of Gram-negative bacteria, and Procalcitonin (B1506340) (PCT), a host-response marker that exhibits differential expression in response to Gram-negative versus Gram-positive infections. This comparative analysis aims to equip researchers with the necessary information to select the most appropriate biomarker for their specific diagnostic or research needs.
Biomarker Performance Comparison
The following table summarizes the key performance characteristics of this compound (DAP), Lipopolysaccharide (LPS), and Procalcitonin (PCT) as biomarkers for the detection of Gram-negative bacterial infections. It is important to note that direct comparative studies evaluating the clinical diagnostic accuracy of DAP for Gram-negative bacteremia are limited. The data presented for DAP is largely inferred from its known distribution in bacterial species, while the data for LPS and PCT is derived from numerous clinical studies.
| Biomarker | Principle | Specificity for Gram-Negative Bacteria | Sensitivity | Common Detection Method | Key Advantages | Key Limitations |
| This compound (DAP) | Direct detection of a unique bacterial cell wall component. | Moderate: Primarily found in Gram-negative bacteria, but also present in some Gram-positive species (e.g., some Bacillus and Mycobacterium species).[1][2] | Data from clinical diagnostic studies is limited. | High-Performance Liquid Chromatography (HPLC), Ion-Exchange Chromatography, Amino Acid Analyzer.[3] | Direct detection of a bacterial component. Potential for quantification of bacterial load. | Not exclusively specific to Gram-negative bacteria. Requires specialized equipment and sample processing. |
| Lipopolysaccharide (LPS) | Direct detection of a major component of the outer membrane of Gram-negative bacteria. | High: LPS (endotoxin) is unique to Gram-negative bacteria. | High | Limulus Amebocyte Lysate (LAL) Assay. | High specificity for Gram-negative bacteria. Well-established and sensitive detection method. | Can be present in the environment, leading to potential contamination. Does not provide information on the viability of the bacteria. |
| Procalcitonin (PCT) | Indirect detection based on the host's inflammatory response. | Moderate: PCT levels are significantly more elevated in response to Gram-negative bacteremia compared to Gram-positive bacteremia, but it is not an absolute differentiator.[4][5][6][7] | High for bacterial infections in general. For differentiating Gram-negative from Gram-positive sepsis, sensitivity ranges from 68.4% to 77.1%.[4][5] | Immunoassays (e.g., ELISA, Chemiluminescence). | Rapidly induced and has a short half-life, allowing for monitoring of infection progression and response to therapy. Widely available in clinical laboratories. | Not a direct measure of the pathogen. Can be elevated in other inflammatory conditions not caused by bacterial infection. |
Experimental Protocols
Detection of this compound (DAP) by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the detection and quantification of DAP in biological samples. Specific parameters may need to be optimized based on the sample type and instrumentation.
1. Sample Preparation (Hydrolysis): a. To 100 µL of the sample (e.g., serum, urine, bacterial culture), add 1 mL of 6 M hydrochloric acid (HCl). b. Seal the tube and heat at 110°C for 24 hours to hydrolyze proteins and peptidoglycan, releasing free amino acids, including DAP. c. After hydrolysis, cool the sample to room temperature. d. Evaporate the HCl under a stream of nitrogen or by lyophilization. e. Reconstitute the dried hydrolysate in a known volume of HPLC-grade water or a suitable buffer.
2. Derivatization (Pre-column): a. To a defined volume of the reconstituted hydrolysate, add a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) according to the manufacturer's instructions. This step is necessary to make the amino acids detectable by UV or fluorescence detectors.
3. HPLC Analysis: a. Column: A reversed-phase C18 column is commonly used. b. Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The gradient program should be optimized to achieve good separation of DAP from other amino acids. c. Flow Rate: A typical flow rate is 1 mL/min. d. Detection: i. UV Detection: If PITC derivatization is used, detection is typically performed at 254 nm. ii. Fluorescence Detection: If OPA derivatization is used, excitation and emission wavelengths are set according to the specific OPA derivative (e.g., Ex: 340 nm, Em: 450 nm). e. Quantification: A standard curve is generated using known concentrations of purified DAP. The concentration of DAP in the sample is determined by comparing its peak area to the standard curve.
Detection of Lipopolysaccharide (LPS) by Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is a highly sensitive method for the detection of endotoxin (B1171834) (LPS). This protocol describes the gel-clot method, one of the three main LAL assay types.
1. Reagent and Sample Preparation: a. Reconstitute the LAL reagent with LAL Reagent Water according to the manufacturer's instructions. Handle all reagents and materials in a manner that prevents microbial contamination. b. Prepare a series of endotoxin standards using a Control Standard Endotoxin (CSE). c. Prepare dilutions of the test sample. The maximum valid dilution (MVD) should be calculated to ensure that potential interfering substances in the sample do not inhibit the assay.
2. Assay Procedure: a. Pipette 100 µL of each standard, sample dilution, and a negative control (LAL Reagent Water) into separate depyrogenated glass test tubes. b. Add 100 µL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration of the standard. c. Immediately after adding the LAL reagent, gently mix the contents of each tube and place them in a 37°C ± 1°C water bath or dry heat block. d. Incubate the tubes undisturbed for 60 minutes.
3. Interpretation of Results: a. After the incubation period, carefully remove each tube and invert it 180°. b. A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube. c. A negative result is indicated if no clot has formed, and the contents of the tube run down the side upon inversion. d. The endotoxin concentration in the sample is determined by the last dilution that gives a positive result.
Detection of Procalcitonin (PCT) by Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a sandwich ELISA, a common immunoassay format for PCT detection. Specific details may vary depending on the commercial kit used.
1. Reagent and Sample Preparation: a. Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. b. Allow all reagents to reach room temperature before use.
2. Assay Procedure: a. Add 100 µL of each standard and sample to the appropriate wells of the microplate pre-coated with anti-PCT capture antibody. b. Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 90 minutes at 37°C). c. Aspirate the liquid from each well and wash the wells multiple times with the provided wash buffer. d. Add 100 µL of the biotinylated anti-PCT detection antibody to each well. e. Cover the plate and incubate as specified (e.g., 60 minutes at 37°C). f. Aspirate and wash the wells again. g. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. h. Cover the plate and incubate as specified (e.g., 30 minutes at 37°C). i. Aspirate and wash the wells for a final time. j. Add 100 µL of the TMB substrate solution to each well. k. Incubate the plate in the dark at room temperature for the recommended time (e.g., 15-30 minutes), allowing for color development. l. Add 50 µL of the stop solution to each well to terminate the reaction.
3. Data Analysis: a. Immediately read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of PCT in the samples by interpolating their absorbance values on the standard curve.
Visualizations
NOD1 Signaling Pathway Activated by this compound
Caption: DAP from Gram-negative bacteria activates the NOD1 signaling pathway, leading to the production of pro-inflammatory cytokines.
Experimental Workflow for Biomarker Detection
Caption: General experimental workflows for the detection of DAP, LPS, and PCT.
Conclusion
The validation of this compound as a specific biomarker for Gram-negative bacteria reveals both promise and limitations. Its direct detection offers a quantitative measure of bacterial presence, a significant advantage for monitoring bacterial load and therapeutic efficacy. However, its lack of absolute specificity, being present in some Gram-positive bacteria, necessitates careful interpretation of results, particularly in polymicrobial infections.
In comparison, lipopolysaccharide (LPS) remains the gold standard for specific Gram-negative bacterial identification due to its exclusive presence in their outer membrane. The Limulus Amebocyte Lysate (LAL) assay for LPS detection is well-established and highly sensitive. Procalcitonin (PCT), as a host-response marker, provides valuable prognostic information and can aid in differentiating between Gram-negative and Gram-positive infections, though it is not a direct measure of the pathogen itself.
Ultimately, the choice of biomarker will depend on the specific research or clinical question. For applications requiring the highest specificity for Gram-negative bacteria, LPS detection is unparalleled. For a broader indication of bacterial infection and its severity, with some ability to distinguish between Gram-negative and Gram-positive etiologies, PCT is a valuable tool. This compound holds potential as a quantitative biomarker of bacterial load, and further research into its clinical diagnostic accuracy is warranted to fully establish its role in the landscape of infectious disease diagnostics. This guide provides the foundational information for researchers to make informed decisions and design robust experimental strategies for the detection and characterization of Gram-negative bacterial infections.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Determination of 2-6-diaminopimelic acid in samples of bacteria isolated from the rumen of sheep using an automatic amino acid analyzer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum procalcitonin levels distinguish Gram-negative bacterial sepsis from Gram-positive bacterial and fungal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum procalcitonin levels distinguish Gram-negative bacterial sepsis from Gram-positive bacterial and fungal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Procalcitonin Is a Marker of Gram-Negative Bacteremia in Patients With Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic Accuracy of Procalcitonin for Differentiating Bacteraemic Gram-Negative Sepsis from Gram-Positive Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Diaminopimelic Acid Concentration with Bacterial Cell Counts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bacterial cells is a cornerstone of microbiology and critical for a multitude of applications, from fundamental research to the development of novel antimicrobial agents. While traditional methods like plate counting provide a direct measure of viable cells, they can be time-consuming and labor-intensive. Biochemical markers, such as diaminopimelic acid (DAP), offer a promising alternative for estimating bacterial biomass. DAP is a unique component of the peptidoglycan cell wall of most Gram-negative and some Gram-positive bacteria, making it a highly specific biomarker.[1] This guide provides a comprehensive comparison of methods to correlate DAP concentration with bacterial cell counts, supported by experimental data and detailed protocols.
Methods for Bacterial Quantification: A Comparative Overview
Two primary approaches are discussed here for estimating bacterial numbers: the direct enumeration of viable cells via Colony Forming Unit (CFU) counts and the indirect quantification of bacterial biomass through the measurement of this compound.
| Parameter | Viable Plate Count (CFU) | This compound (DAP) Assay |
| Principle | Enumeration of viable bacteria that can replicate and form colonies on solid media. | Quantification of a specific bacterial cell wall component (DAP) as a proxy for biomass. |
| Measures | Viable cells (colony-forming units). | Total bacterial biomass (both viable and non-viable cells containing DAP). |
| Advantages | - Direct measure of viability.- High sensitivity (can detect single viable cells).- Widely accepted standard method. | - Rapid analysis time compared to CFU.- High specificity for bacteria.- Amenable to high-throughput formats. |
| Disadvantages | - Time-consuming (requires incubation).- Labor-intensive.- Can be biased by culture conditions and clumping of cells. | - Indirect measure of cell number.- DAP content per cell can vary with growth phase and conditions.[1]- Requires specialized equipment for sensitive quantification (e.g., HPLC, LC-MS/MS). |
| Typical Units | CFU/mL | µg/mL or pmol/sample |
Correlating DAP Concentration with Bacterial Cell Counts: Experimental Data
Direct experimental correlation of DAP concentration with CFU/mL in the same culture can be challenging to find in the literature. However, a robust correlation can be established by combining data from different studies. For Escherichia coli, a well-characterized model organism, we can establish the following relationship:
-
DAP content per cell: An average E. coli cell contains approximately 2.4 x 10^6 molecules of peptidoglycan disaccharide units during the exponential growth phase.[1] Since each peptidoglycan monomer contains one molecule of DAP, this equates to 2.4 x 10^6 molecules of DAP per cell.
-
Correlation of Optical Density (OD) with CFU/mL: The relationship between the optical density of a bacterial culture and the number of viable cells is often established experimentally. For E. coli, an OD600 of 1.0 is roughly equivalent to 8 x 10^8 CFU/mL.
Based on these data points, we can create a theoretical correlation table for E. coli:
| Optical Density (OD600) | Approximate CFU/mL | Approximate DAP Concentration (µg/mL) |
| 0.1 | 8 x 10^7 | ~1.2 |
| 0.5 | 4 x 10^8 | ~6.0 |
| 1.0 | 8 x 10^8 | ~12.0 |
| 1.5 | 1.2 x 10^9 | ~18.0 |
Note: This table represents an estimation. The actual DAP concentration can vary based on the specific bacterial strain, growth medium, and growth phase.
Experimental Protocols
Viable Plate Count (CFU Assay)
This protocol outlines the standard method for determining the number of viable bacteria in a sample.
Materials:
-
Bacterial culture
-
Sterile phosphate-buffered saline (PBS) or similar diluent
-
Sterile agar (B569324) plates (e.g., Luria-Bertani (LB) agar)
-
Sterile dilution tubes
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Serial Dilutions: Prepare a series of 10-fold dilutions of the bacterial culture in sterile PBS. For example, add 100 µL of culture to 900 µL of PBS to create a 10^-1 dilution. Repeat this process to create a dilution series (e.g., 10^-2, 10^-3, 10^-4, 10^-5, 10^-6).
-
Plating: Spread 100 µL of the appropriate dilutions onto the surface of agar plates. It is recommended to plate at least three dilutions to ensure a countable number of colonies.
-
Incubation: Incubate the plates at the optimal temperature for the bacterial species (e.g., 37°C for E. coli) for 18-24 hours, or until colonies are clearly visible.
-
Colony Counting: Select plates with 30-300 colonies for counting.
-
Calculation: Calculate the CFU/mL of the original culture using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
This compound (DAP) Quantification by HPLC
This protocol describes a common method for quantifying DAP using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
Bacterial cell pellet
-
6 M HCl
-
o-Phthaldialdehyde (OPA) derivatizing reagent
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
DAP standard solution
Procedure:
-
Cell Lysis and Hydrolysis:
-
Harvest a known volume of bacterial culture by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 6 M HCl and hydrolyze at 110°C for 16-24 hours to release DAP from the peptidoglycan.
-
Neutralize the hydrolysate with NaOH.
-
-
Derivatization:
-
Mix a portion of the neutralized hydrolysate with the OPA reagent to form a fluorescent derivative of DAP.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Separate the DAP derivative using a suitable mobile phase gradient (e.g., acetonitrile (B52724) and a phosphate (B84403) buffer).
-
Detect the fluorescent DAP derivative using a fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).
-
-
Quantification:
-
Create a standard curve by running known concentrations of DAP standard through the same derivatization and HPLC procedure.
-
Determine the DAP concentration in the sample by comparing its peak area to the standard curve.
-
This compound (DAP) Quantification by Colorimetric Assay
This protocol is a general method for amino acid quantification using a ninhydrin-based reagent, which can be adapted for DAP.
Materials:
-
Bacterial cell hydrolysate (prepared as in the HPLC protocol)
-
Ninhydrin (B49086) reagent
-
Spectrophotometer or plate reader
-
DAP standard solution
Procedure:
-
Sample Preparation: Use the neutralized hydrolysate from the cell lysis and hydrolysis step.
-
Reaction:
-
Mix a known volume of the hydrolysate or DAP standard with the ninhydrin reagent in a test tube.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for color development. The reaction of ninhydrin with the primary amine groups of DAP will produce a colored product (Ruhemann's purple).[2][3]
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer.[3]
-
-
Quantification:
-
Prepare a standard curve by reacting known concentrations of DAP with the ninhydrin reagent and measuring the absorbance.
-
Determine the DAP concentration in the sample by comparing its absorbance to the standard curve.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for correlating DAP concentration with bacterial cell counts.
Caption: Workflow for correlating DAP concentration with CFU counts.
Caption: Simplified pathway of DAP incorporation into peptidoglycan.
References
A Comparative Guide to Bacterial Quantification: Diaminopimelic Acid vs. 16S rRNA Gene Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bacterial load is a critical aspect of experimental design and data interpretation. This guide provides a comprehensive comparison of two widely used methods: the biochemical quantification of diaminopimelic acid (DAP) and the molecular quantification of the 16S ribosomal RNA (rRNA) gene.
This document delves into the principles, protocols, and performance characteristics of each technique, offering supporting data and visualizations to aid in the selection of the most appropriate method for your research needs.
Principle of Each Method
This compound (DAP) Quantification: This biochemical method leverages the presence of this compound, a unique amino acid component of the peptidoglycan in the cell walls of most bacteria.[1][2][3] Because DAP is generally absent in archaea, eukaryotes, and viruses, its concentration in a sample can serve as a direct proxy for bacterial biomass. The quantification typically involves the hydrolysis of bacterial cell walls to release DAP, followed by chromatographic separation and detection.
16S rRNA Gene Quantification: This molecular approach is based on the quantification of the 16S rRNA gene, a highly conserved gene present in all bacteria.[4][5] The most common technique is quantitative polymerase chain reaction (qPCR), which amplifies a specific region of the 16S rRNA gene.[5][6] The rate of amplification is proportional to the initial number of gene copies, allowing for the determination of the total bacterial load in a sample.[5][6]
Comparative Analysis
The choice between DAP and 16S rRNA gene quantification depends on several factors, including the sample type, the required sensitivity, and the available resources. The following table summarizes the key performance characteristics of each method.
| Feature | This compound (DAP) Quantification | 16S rRNA Gene Quantification (qPCR) |
| Principle | Biochemical measurement of a specific cell wall component. | Molecular amplification and quantification of a conserved bacterial gene. |
| Specificity | Highly specific to bacteria. DAP is a characteristic component of bacterial peptidoglycan.[2] | Generally specific to bacteria, but primer selection is crucial to avoid non-specific amplification. |
| Sensitivity | Moderate. Dependent on the sensitivity of the chromatographic detection method. | High. qPCR can detect very low numbers of bacterial gene copies. |
| Quantification | Provides an estimate of bacterial biomass or cell number based on average DAP content. | Provides the number of 16S rRNA gene copies, which can be correlated to bacterial cell number. |
| Advantages | - Direct measure of bacterial biomass.- Not affected by the metabolic state of the bacteria (live vs. dead).- Less susceptible to contamination from non-bacterial DNA. | - High sensitivity and specificity.- High-throughput capabilities.- Can be multiplexed to quantify specific bacterial groups. |
| Disadvantages | - Lower sensitivity compared to qPCR.- Labor-intensive and time-consuming protocol.- DAP content can vary between bacterial species.- Potential for metabolism of DAP in some environments.[7][8] | - 16S rRNA gene copy number varies between bacterial species, which can affect accuracy.[9]- Susceptible to PCR inhibitors present in some samples.- Does not distinguish between live and dead bacteria.- Potential for bias from DNA extraction and PCR amplification.[10] |
| Cost | Moderate to high, depending on the chromatography equipment. | Low to moderate per sample, with initial equipment investment. |
| Throughput | Low to moderate. | High. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for DAP and 16S rRNA gene quantification.
Caption: Experimental workflow for this compound (DAP) quantification.
Caption: Experimental workflow for 16S rRNA gene quantification by qPCR.
Logical Basis for Quantification
The fundamental difference between the two methods lies in the cellular component being measured.
Caption: Logical basis of DAP and 16S rRNA gene quantification.
Experimental Protocols
This compound (DAP) Quantification Protocol
This protocol is a generalized procedure and may require optimization for specific sample types.
1. Sample Preparation and Hydrolysis:
-
Accurately weigh a known amount of the sample into a hydrolysis tube.
-
Add 6 M HCl to the sample.
-
Seal the tube and hydrolyze at 110°C for 18-24 hours to break down proteins and peptidoglycan, releasing amino acids including DAP.
2. Performic Acid Oxidation:
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a performic acid solution (formic acid and hydrogen peroxide).
-
Incubate for a specified time to oxidize methionine, which can interfere with the chromatographic separation of DAP.[11]
-
Lyophilize the sample to remove the performic acid.[11]
3. Chromatographic Analysis:
-
Reconstitute the dried, oxidized sample in a suitable buffer for chromatographic analysis.
-
Inject the sample into an ion-exchange chromatograph or a high-performance liquid chromatography (HPLC) system.[11][12]
-
For HPLC, pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde) is often used to enhance sensitivity.[12]
-
Separate the amino acids using a suitable gradient. DAP will elute at a characteristic retention time.
4. Detection and Quantification:
-
Detect the eluted amino acids using a ninhydrin reaction (for ion-exchange chromatography) or a fluorescence detector (for HPLC).[12]
-
Prepare a standard curve using known concentrations of pure DAP.
-
Quantify the amount of DAP in the sample by comparing its peak area to the standard curve.
16S rRNA Gene Quantification by qPCR Protocol
This protocol is a general guideline for SYBR Green-based qPCR.
1. DNA Extraction:
-
Extract total genomic DNA from the sample using a suitable commercial kit or a standard protocol (e.g., phenol-chloroform extraction).[13][14]
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer or fluorometer.
2. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers targeting a conserved region of the 16S rRNA gene (e.g., V3-V4), and nuclease-free water.
-
Add a known amount of template DNA to each reaction well. Include no-template controls to check for contamination.
-
Prepare a serial dilution of a standard (e.g., a plasmid containing a single copy of the 16S rRNA gene) to generate a standard curve.[15]
3. qPCR Amplification:
-
Perform the qPCR in a real-time PCR cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
A melt curve analysis should be performed at the end of the amplification to verify the specificity of the PCR product.
4. Data Analysis:
-
The qPCR instrument software will generate amplification plots and a standard curve.
-
The standard curve is used to determine the number of 16S rRNA gene copies in the unknown samples based on their quantification cycle (Cq) values.
-
The results are typically expressed as 16S rRNA gene copies per gram or milliliter of the original sample.
Conclusion
Both this compound and 16S rRNA gene quantification are valuable tools for assessing bacterial load. The choice of method should be guided by the specific research question, the nature of the samples, and the available resources. For studies requiring high sensitivity and throughput, 16S rRNA gene qPCR is often the preferred method. However, DAP quantification can provide a more direct measure of bacterial biomass and may be advantageous in situations where DNA-based methods are prone to biases or when distinguishing between live and dead cells is not a concern. For the most comprehensive understanding of a microbial community, a combination of methods, including both quantification and sequencing-based approaches, may be the most powerful strategy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Absolute quantitation of microbes using 16S rRNA gene metabarcoding: A rapid normalization of relative abundances by quantitative PCR targeting a 16S rRNA gene spike‐in standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiomeinsights.com [microbiomeinsights.com]
- 6. feraah.com [feraah.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo metabolism of 2,2'-diaminopimelic acid from gram-positive and gram-negative bacterial cells by ruminal microorganisms and ruminants and its use as a marker of bacterial biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Research Portal [research.usc.edu.au]
- 13. A protocol for quantizing total bacterial 16S rDNA in plasma as a marker of microbial translocation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Bacterial quantitation by 16S qPCR [bio-protocol.org]
Lysine vs. Diaminopimelic Acid: A Comparative Guide to Peptidoglycan Composition in Bacterial Phyla
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of the bacterial cell wall is paramount for survival, making its components prime targets for antimicrobial agents. Peptidoglycan, a key structural element, exhibits significant diversity across the bacterial kingdom. A critical variation lies in the third amino acid of the peptide stem, which is predominantly either L-Lysine (Lys) or meso-diaminopimelic acid (DAP). This distinction is fundamental to the classification of bacteria and has significant implications for the specificity and efficacy of antibacterial therapies. This guide provides a detailed comparison of Lys-type and DAP-type peptidoglycan, their distribution across major bacterial phyla, the experimental protocols for their characterization, and the biosynthetic pathways that lead to their incorporation.
Distribution of Lysine (B10760008) and Diaminopimelic Acid in the Peptidoglycan of Major Bacterial Phyla
The presence of either lysine or this compound in the peptidoglycan is a key chemotaxonomic marker. While the generalization of Lys-type for Gram-positive and DAP-type for Gram-negative bacteria holds true in many cases, there are notable exceptions and variations across different phyla.
| Bacterial Phylum | Predominant Amino Acid at Position 3 | Representative Genera/Species | Key Characteristics & Exceptions |
| Firmicutes | L-Lysine (Lys-type) | Staphylococcus, Streptococcus, Lactobacillus | The majority of Firmicutes possess Lys-type peptidoglycan. However, a significant exception is the genus Bacillus, which contains DAP in its peptidoglycan.[1][2] |
| Actinobacteria | L-Lysine or this compound (DAP-type) | Mycobacterium, Streptomyces, Corynebacterium | This phylum displays considerable heterogeneity. For instance, Mycobacterium and Corynebacterium have DAP-containing peptidoglycan, while Streptomyces often contains LL-DAP.[3][4][5] The specific isomer of DAP (meso- or LL-) can be a key diagnostic feature.[5] |
| Proteobacteria | meso-Diaminopimelic Acid (DAP-type) | Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica | This large and diverse phylum of Gram-negative bacteria almost universally utilizes meso-DAP in its peptidoglycan.[1][6] |
| Bacteroidetes | meso-Diaminopimelic Acid (DAP-type) | Bacteroides fragilis | Members of this phylum, which are prevalent in the mammalian gut, typically have DAP-containing peptidoglycan.[7] However, some species have been found to contain lysine instead of DAP, highlighting the chemical diversity within this phylum.[8][9] |
| Spirochaetes | L-Ornithine (a variation of Lys-type) | Treponema pallidum, Borrelia burgdorferi, Spirochaeta stenostrepta | Instead of lysine or DAP, many spirochetes incorporate L-ornithine at the third position of the peptide stem.[10][11] Ornithine is structurally similar to lysine. |
| Cyanobacteria | meso-Diaminopimelic Acid (DAP-type) | Synechocystis sp., Phormidium uncinatum | Although they have a Gram-negative cell wall structure, cyanobacteria possess a thicker peptidoglycan layer than most Gram-negative bacteria and utilize meso-DAP.[12][13][14] |
Experimental Protocols
The determination of the amino acid composition of peptidoglycan is a crucial step in bacterial cell wall analysis. The following protocols outline the key steps for the isolation and analysis of peptidoglycan from Gram-positive and Gram-negative bacteria using Ultra-Performance Liquid Chromatography (UPLC).
Protocol 1: Isolation of Peptidoglycan from Gram-Positive Bacteria
This protocol is adapted for Gram-positive bacteria, which have a thick peptidoglycan layer and often contain teichoic acids that need to be removed.
-
Cell Lysis and Sacculi Isolation:
-
Harvest bacterial cells from culture by centrifugation (e.g., 6,000 x g for 10 minutes).[15]
-
Resuspend the cell pellet in a lysis buffer (e.g., 5% sodium dodecyl sulfate (B86663) - SDS) and boil for 30 minutes to lyse the cells and denature proteins.[16]
-
Collect the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Wash the pellet repeatedly with sterile, distilled water to remove SDS.
-
-
Removal of Teichoic Acids:
-
Treat the sacculi with an acid such as 0.1 M HCl at 100°C for 20 minutes or with cold 48% hydrofluoric acid (HF) for 48 hours at 4°C to cleave the phosphodiester bonds linking teichoic acids to the peptidoglycan.[17][18]
-
Wash the peptidoglycan pellet with water to remove the acid and hydrolyzed teichoic acids.
-
-
Enzymatic Digestion:
-
Treat the purified sacculi with proteases (e.g., trypsin, pronase) to remove any remaining covalently attached proteins.[15]
-
Digest the peptidoglycan with a muramidase (B13767233), such as mutanolysin or lysozyme, to break the glycan strands and release muropeptides.[19]
-
-
Sample Preparation for UPLC:
-
Reduce the muropeptides with sodium borohydride (B1222165) to prevent the formation of anomers.[20]
-
Adjust the pH of the sample to be compatible with the UPLC column and mobile phase.
-
Protocol 2: Isolation of Peptidoglycan from Gram-Negative Bacteria
This protocol is tailored for Gram-negative bacteria, which have a thinner peptidoglycan layer located in the periplasm and an outer membrane.
-
Cell Lysis and Sacculi Isolation:
-
Harvest bacterial cells and resuspend in a suitable buffer (e.g., PBS or Tris-HCl).[20]
-
Lyse the cells by dropwise addition to boiling 5% SDS solution with stirring.[21]
-
Collect the insoluble sacculi by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Wash the pellet extensively with water to remove all traces of SDS.[20]
-
-
Removal of Lipoprotein:
-
Treat the sacculi with a protease such as Proteinase K to remove covalently linked lipoproteins (e.g., Braun's lipoprotein).[20]
-
-
Enzymatic Digestion:
-
Digest the purified sacculi with a muramidase (e.g., cellosyl) to generate soluble muropeptides.[22]
-
-
Sample Preparation for UPLC:
Protocol 3: UPLC Analysis of Muropeptides
-
Chromatographic Separation:
-
Inject the prepared muropeptide sample into a UPLC system equipped with a high-resolution reversed-phase column (e.g., C18).
-
Elute the muropeptides using a gradient of a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[21][23]
-
-
Detection and Quantification:
-
Detect the eluting muropeptides using a UV detector at a wavelength of 204-214 nm.
-
Identify the different muropeptide species based on their retention times compared to known standards or by subsequent mass spectrometry analysis.
-
Quantify the relative abundance of each muropeptide by integrating the area under each peak in the chromatogram.
-
Mandatory Visualizations
Biosynthetic Pathways
The incorporation of either lysine or this compound into the peptidoglycan stem peptide is determined by the specific biosynthetic pathways present in the bacterium.
Caption: Comparative overview of DAP and Lysine incorporation pathways into peptidoglycan precursors.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of peptidoglycan composition.
Caption: General experimental workflow for peptidoglycan composition analysis.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taxonomy, Physiology, and Natural Products of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Walls and Membranes of Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. academic.oup.com [academic.oup.com]
- 7. Bacteroides - Wikipedia [en.wikipedia.org]
- 8. Composition of peptidoglycans in Bacteroidaceae: determination and distribution of lanthionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Composition of peptidoglycans in Bacteroidaceae: determination and distribution of lanthionine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptidoglycan of Free-Living Anaerobic Spirochetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Cyanobacterial Cell Walls: News from an Unusual Prokaryotic Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Primary structure of the peptidoglycan from the unicellular cyanobacterium Synechocystis sp. strain PCC 6714 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medcraveonline.com [medcraveonline.com]
- 17. Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 18. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 19. m.youtube.com [m.youtube.com]
- 20. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. en.bio-protocol.org [en.bio-protocol.org]
- 23. researchgate.net [researchgate.net]
A comparative study of diaminopimelic acid biosynthesis pathways.
For Researchers, Scientists, and Drug Development Professionals
Diaminopimelic acid (DAP) is a crucial component of the peptidoglycan cell wall in most bacteria and serves as the immediate precursor to lysine (B10760008), an essential amino acid. The biosynthesis of DAP is a vital metabolic process for bacterial survival, making the enzymes in this pathway attractive targets for the development of novel antimicrobial agents. This guide provides a comparative analysis of the four known DAP biosynthesis pathways: the Succinylase, Acetylase, Dehydrogenase, and Aminotransferase pathways.
Pathway Overview and Comparison
Bacteria have evolved four distinct pathways to synthesize meso-diaminopimelic acid (m-DAP), each with unique enzymatic steps, regulation, and energy requirements. The initial steps, converting aspartate to L-tetrahydrodipicolinate (THDP), are common to all four variants. The divergence occurs in the conversion of THDP to m-DAP.
Key Differences at a Glance
| Feature | Succinylase Pathway | Acetylase Pathway | Dehydrogenase Pathway | Aminotransferase Pathway |
| Key Intermediate | N-succinyl-L,L-DAP | N-acetyl-L,L-DAP | None (Direct conversion) | L,L-DAP |
| Number of Steps (THDP to m-DAP) | 4 | 4 | 1 | 2 |
| Energy Consumption (THDP to m-DAP) | 1 ATP, 1 Succinyl-CoA | 1 ATP, 1 Acetyl-CoA | 1 NADPH | 1 Glutamate |
| Prevalence | Most Gram-negative and many Gram-positive bacteria | Some Bacillus species | Certain Bacillus and Corynebacterium species | Various bacteria, archaea, plants, and algae |
| Key Differentiating Enzyme(s) | DapD, DapC, DapE | Tetrahydrodipicolinate N-acetyltransferase, N-acetyl-diaminopimelate deacetylase | Diaminopimelate Dehydrogenase (DDH) | L,L-Diaminopimelate Aminotransferase (DapL) |
Quantitative Comparison of Key Enzymes
The efficiency and regulation of each pathway are largely determined by the kinetic properties of their key enzymes. Below is a summary of available kinetic data.
| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) |
| DapA (DHDPS) | Escherichia coli | Pyruvate | 0.4 | 31 |
| L-Aspartate-β-semialdehyde | 0.08 | - | ||
| DapD (THDP N-succinyltransferase) | Serratia marcescens | L-2-aminopimelate | 1.8 ± 0.5 | - |
| Succinyl-CoA | 0.087 ± 0.030 | - | ||
| DapF (DAP Epimerase) | Anabaena variabilis | L,L-DAP | - | - |
| DDH (Diaminopimelate Dehydrogenase) | Corynebacterium glutamicum | THDP | - | - |
| DapL (L,L-DAP Aminotransferase) | Chlamydomonas reinhardtii | L,L-DAP | 0.31 ± 0.05 | 2.1 ± 0.2 |
| 2-Oxoglutarate | 0.45 ± 0.06 | 2.1 ± 0.2 | ||
| Tetrahydrodipicolinate | 0.11 ± 0.02 | 1.9 ± 0.1 | ||
| L-Glutamate | 2.1 ± 0.3 | 1.9 ± 0.1 |
Signaling and Metabolic Pathways
The following diagrams illustrate the four distinct DAP biosynthesis pathways.
Caption: The Succinylase Pathway for DAP biosynthesis.
Caption: The Acetylase Pathway for DAP biosynthesis.
Caption: The Dehydrogenase Pathway for DAP biosynthesis.
Caption: The Aminotransferase Pathway for DAP biosynthesis.
Experimental Protocols
Detailed methodologies for assaying the activity of key enzymes in the DAP biosynthesis pathways are crucial for inhibitor screening and mechanistic studies.
Dihydrodipicolinate Synthase (DapA) Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the production of L-2,3-dihydrodipicolinate (DHDPA) by coupling its subsequent reduction by dihydrodipicolinate reductase (DapB) to the oxidation of NADPH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Pyruvate (10 mM)
-
L-Aspartate-β-semialdehyde (ASA) (1 mM)
-
NADPH (0.2 mM)
-
Purified Dihydrodipicolinate reductase (DapB) (excess)
-
Purified Dihydrodipicolinate synthase (DapA) (enzyme to be assayed)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, pyruvate, ASA, and NADPH in a quartz cuvette.
-
Add an excess of purified DapB to the reaction mixture to ensure that the reduction of DHDPA is not rate-limiting.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the DapA enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Enzyme activity is calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Diaminopimelate Epimerase (DapF) Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the conversion of L,L-DAP to meso-DAP by coupling the product to the meso-diaminopimelate dehydrogenase (DDH) reaction, which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm is monitored.[1]
Materials:
-
Tris-HCl buffer (100 mM, pH 7.8)
-
L,L-diaminopimelate (L,L-DAP) (various concentrations for kinetic analysis)
-
NADP⁺ (0.44 mM)
-
Dithiothreitol (DTT) (1 mM)
-
Purified meso-diaminopimelate dehydrogenase (DDH) (excess)
-
Purified Diaminopimelate epimerase (DapF) (enzyme to be assayed)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
In a cuvette, combine Tris-HCl buffer, L,L-DAP, NADP⁺, and DTT.[2]
-
Add an excess of purified DDH to the mixture.[2]
-
Incubate the reaction mixture for 12 minutes at 30°C.[2]
-
Initiate the reaction by adding the DapF enzyme.[2]
-
Monitor the increase in absorbance at 340 nm over time.[1][2]
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.[1]
L,L-Diaminopimelate Aminotransferase (DapL) Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the forward reaction of DapL (THDP to L,L-DAP) by coupling the subsequent epimerization and decarboxylation of L,L-DAP to lysine. The production of lysine is then measured using a specific assay. A more common approach is to measure the reverse reaction (L,L-DAP to THDP) coupled with the reduction of THDP by DapB, monitoring the oxidation of NADPH at 340 nm. The protocol below describes the reverse reaction.[3]
Materials:
-
HEPES buffer (50 mM, pH 8.0)
-
L,L-diaminopimelate (L,L-DAP) (1 mM)
-
α-ketoglutarate (10 mM)
-
Pyridoxal 5'-phosphate (PLP) (0.1 mM)
-
NADPH (0.2 mM)
-
Purified Dihydrodipicolinate reductase (DapB) (excess)
-
Purified L,L-Diaminopimelate Aminotransferase (DapL) (enzyme to be assayed)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing HEPES buffer, L,L-DAP, α-ketoglutarate, PLP, and NADPH.
-
Add an excess of purified DapB to the mixture.
-
Incubate at the desired temperature for 5 minutes.
-
Initiate the reaction by adding the DapL enzyme.
-
Monitor the decrease in absorbance at 340 nm as NADPH is oxidized.
-
Calculate the initial reaction rate from the linear phase of the curve.
Conclusion and Future Directions
The diversity of DAP biosynthesis pathways highlights the metabolic flexibility of bacteria. The Succinylase pathway is the most widespread, while the Dehydrogenase pathway is the most energetically favorable in terms of intermediate steps. The Acetylase and Aminotransferase pathways represent further variations on this essential metabolic theme. A thorough understanding of the enzymatic mechanisms, kinetics, and regulation of these pathways is critical for the rational design of novel antibiotics. The provided protocols offer a starting point for researchers to investigate these enzymes and screen for potent and specific inhibitors. Further research is needed to obtain a complete kinetic profile for all enzymes in each pathway and to fully elucidate the regulatory mechanisms that govern the flux through these vital metabolic routes.
References
- 1. Dynamic energy dependency of Chlamydia trachomatis on host cell metabolism during intracellular growth: Role of sodium-based energetics in chlamydial ATP generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimerization of Bacterial Diaminopimelate Epimerase Is Essential for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Evaluating the specificity of NOD1 activation by different DAP-containing peptidoglycan fragments.
Evaluating the Specificity of NOD1 Activation by Different DAP-Containing Peptidoglycan Fragments
This guide provides a comparative analysis of the specificity of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) activation by various diaminopimelic acid (DAP)-containing peptidoglycan (PGN) fragments. NOD1 is an intracellular pattern recognition receptor crucial for detecting bacterial components and initiating an innate immune response.[1][2] Understanding the specific molecular requirements for NOD1 activation is essential for researchers in immunology, infectious disease, and drug development.
Specificity of NOD1 Ligands
NOD1 recognizes specific substructures of PGN found predominantly in Gram-negative bacteria and certain Gram-positive bacteria.[3][4] The minimal essential motif for NOD1 recognition is the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[5][6] However, larger PGN fragments containing this core motif can exhibit different potencies in NOD1 activation. This guide focuses on comparing the following key NOD1 agonists:
-
iE-DAP (γ-D-Glu-mDAP): The minimal dipeptide motif required for NOD1 activation.[5]
-
Tri-DAP (L-Ala-γ-D-Glu-mDAP): A tripeptide PGN fragment that includes an additional L-Alanine residue.[7]
-
M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP): A muramyl tripeptide that contains the Tri-DAP structure linked to an N-acetylmuramic acid (MurNAc) sugar moiety.[8]
Quantitative Comparison of NOD1 Activation
The potency of different DAP-containing PGN fragments in activating NOD1 is typically assessed by measuring the downstream effects of NOD1 signaling, such as the activation of the transcription factor NF-κB or the secretion of pro-inflammatory cytokines like Interleukin-8 (IL-8).
| Peptidoglycan Fragment | Structure | Relative Potency (NF-κB Activation) | Notes |
| iE-DAP | γ-D-Glu-mDAP | Baseline | The minimal essential dipeptide for NOD1 activation.[5] |
| Tri-DAP | L-Ala-γ-D-Glu-mDAP | ~3-fold higher than iE-DAP | The addition of the L-Ala residue enhances NOD1 activation.[7] |
| M-TriDAP | MurNAc-L-Ala-γ-D-Glu-mDAP | Similar to Tri-DAP for NOD1 | While it strongly activates NOD1, M-TriDAP is also recognized by NOD2, making it a dual NOD1/NOD2 agonist.[8] |
Table 1: Comparison of NOD1 activation by different DAP-containing peptidoglycan fragments. The relative potency is based on NF-κB activation assays.
NOD1 Signaling Pathway
Upon recognition of its specific PGN ligand in the cytoplasm, NOD1 undergoes a conformational change and oligomerization.[9] This leads to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction.[3][9] The NOD1-RIPK2 complex then activates the TAK1 complex, which in turn initiates downstream signaling cascades, leading to the activation of NF-κB and MAPK pathways.[1][10] This culminates in the nuclear translocation of transcription factors and the expression of pro-inflammatory genes, including cytokines and chemokines.[1][10]
Experimental Methodologies
The following protocols are commonly used to quantify and compare the activation of NOD1 by different ligands.
NF-κB Luciferase Reporter Assay
This cell-based assay is a sensitive and widely used method to measure the activation of the NF-κB pathway downstream of NOD1 engagement.[11][12]
Experimental Workflow: NF-κB Luciferase Reporter Assay
Detailed Protocol:
-
Cell Culture and Seeding:
-
Transfection:
-
Prepare a transfection mix containing:
-
An expression plasmid for human NOD1.
-
An NF-κB-dependent luciferase reporter plasmid (e.g., pNF-κB-Luc).
-
A control plasmid for normalization of transfection efficiency, such as a β-galactosidase expression vector.
-
-
Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol and incubate for 18-24 hours.[13][14]
-
-
Cell Stimulation:
-
Lysis and Reporter Gene Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a white-walled 96-well plate for luminescence measurement.
-
Add luciferase substrate and immediately measure the luminescence using a plate-reading luminometer.[15]
-
Use a portion of the cell lysate to measure the activity of the control reporter (e.g., β-galactosidase).
-
-
Data Analysis:
-
Normalize the luciferase activity values to the β-galactosidase activity for each well to correct for variations in transfection efficiency.
-
Express the results as fold induction of NF-κB activity over the unstimulated control cells.
-
IL-8 Secretion Assay (ELISA)
This assay measures the secretion of the pro-inflammatory chemokine IL-8 from cells following NOD1 activation. It provides a measure of a key physiological downstream effect of NOD1 signaling.[16][17][18]
Detailed Protocol:
-
Cell Culture and Seeding:
-
Cell Stimulation:
-
Replace the culture medium with fresh medium containing various concentrations of the DAP-containing PGN fragments. Include a negative (unstimulated) control.
-
Incubate the cells for 24 hours to allow for cytokine production and secretion.[19]
-
-
Sample Collection:
-
After incubation, centrifuge the plates to pellet any detached cells.
-
Carefully collect the cell culture supernatants for analysis.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Quantify the concentration of IL-8 in the collected supernatants using a commercially available human IL-8 ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody specific for IL-8.
-
Adding the collected supernatants and a series of IL-8 standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the IL-8 standards.
-
Use the standard curve to determine the concentration of IL-8 in each experimental sample.
-
Plot the IL-8 concentration against the concentration of the NOD1 agonist to generate dose-response curves.
-
Conclusion
The specificity of NOD1 activation is finely tuned to the structure of the DAP-containing peptidoglycan fragment. While iE-DAP represents the minimal required structure for NOD1 recognition, the presence of an N-terminal L-alanine in Tri-DAP significantly enhances its potency. M-TriDAP is also a strong NOD1 agonist but exhibits dual specificity by also activating NOD2. The experimental protocols outlined in this guide, particularly the NF-κB luciferase reporter assay and IL-8 ELISA, provide robust and quantitative methods for researchers to evaluate and compare the activity of these and other potential NOD1-activating compounds.
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOD-like Receptor Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace levels of peptidoglycan in serum underlie the NOD-dependent cytokine response to endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. invivogen.com [invivogen.com]
- 8. invivogen.com [invivogen.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 11. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation [frontiersin.org]
- 14. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Nod1 acts as an intracellular receptor to stimulate chemokine production and neutrophil recruitment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Kinetics of the Diaminopimelate Pathway
For Researchers, Scientists, and Drug Development Professionals
The Diaminopimelate (DAP) pathway, essential for lysine (B10760008) biosynthesis and peptidoglycan cell wall construction in most bacteria, presents a rich landscape of enzymatic targets for novel antimicrobial agents. Understanding the kinetic properties of the enzymes within this pathway is paramount for the rational design and development of effective inhibitors. This guide provides a comparative analysis of the enzymatic kinetics of key DAP pathway enzymes, supported by experimental data and detailed methodologies.
The Diaminopimelate (DAP) Biosynthetic Pathway
The DAP pathway is a multi-step enzymatic process that synthesizes meso-diaminopimelic acid (meso-DAP), a crucial component of the bacterial cell wall, and L-lysine, an essential amino acid.[1] As this pathway is absent in mammals, its enzymes are attractive targets for the development of new antibiotics.[1] The pathway can be broadly divided into several enzymatic steps, each catalyzed by a specific enzyme with distinct kinetic characteristics.
References
A Comparative Guide to the Efficacy of Inhibitors Targeting the DAP Pathway
Audience: Researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the performance of various inhibitors targeting the Diaminopimelate (DAP) pathway, a critical metabolic route for lysine (B10760008) and peptidoglycan synthesis in most bacteria. As this pathway is absent in mammals, its components are promising targets for novel antimicrobial agents.[1][2] This document provides supporting experimental data and detailed methodologies to aid in the selection and development of effective DAP pathway inhibitors.
The Diaminopimelate (DAP) Pathway: An Overview
The DAP pathway is essential for the survival of a broad spectrum of bacteria. It culminates in the production of meso-diaminopimelate (m-DAP), a key component of the peptidoglycan cell wall in many Gram-negative bacteria, and L-lysine, a fundamental proteinogenic amino acid.[3][4] Inhibiting any of the enzymatic steps in this pathway can disrupt bacterial cell wall integrity and protein synthesis, leading to cell death. The pathway's absence in humans makes it an ideal target for developing selective antibacterial therapies with potentially low toxicity.[2][4]
Caption: Generalized Diaminopimelate (DAP) biosynthetic pathway leading to peptidoglycan and lysine.
Comparative Efficacy of DAP Pathway Inhibitors
Numerous inhibitors have been developed and tested against various enzymes within the DAP pathway. The following table summarizes quantitative data for several of these compounds, providing a basis for comparison.
| Target Enzyme | Inhibitor | Inhibitor Type | Efficacy (IC50 / Ki) | Target Organism |
| Dihydrodipicolinate Synthase (DHDPS) | N'-phenylmethanesulfonohydrazide (PMSH) | Antibacterial Agent | 8-16 µg/mL (MIC) | Acinetobacter baumannii |
| Dihydrodipicolinate Reductase (DapB) | 4-(3-Phenylazoquinoxalin-2-yl) butanoic acid methyl ester (B59) | Small Molecule | 11 µg/mL (IC50) | Mycobacterium tuberculosis |
| LL-Diaminopimelate Aminotransferase (DapL) | Hydrazino Peptides | Slow-binding | nM range (Ki*) | Escherichia coli |
| Diaminopimelate Epimerase (DapF) | D,L-α-methylDAP | Slow-binding | - | Anabaena sp. |
| Diaminopimelate Epimerase (DapF) | Thio-DAP / Oxa-DAP Analogues | Small Molecule | 70-80 µg/mL (MIC) | Various Bacteria |
| Diaminopimelate Decarboxylase (DAPDC) | SID3, SID4, SID14, SID15, SID20 | FDA-approved Drugs | >40% inhibition at 40 µM | Brucella melitensis |
Key Experimental Protocols
The assessment of inhibitor efficacy relies on robust enzymatic and cellular assays. Below are detailed methodologies for key experiments commonly cited in DAP pathway research.
Dihydrodipicolinate Reductase (DapB) Inhibition Assay
This assay quantifies inhibitor potency by measuring the enzymatic activity of DapB.
Principle: The activity of Dihydrodipicolinate Reductase (DapB) is determined by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to enzyme activity.[5]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing buffer, the substrate (L-2,3-dihydrodipicolinate), NADPH, and the test inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified DapB enzyme to the mixture.
-
Spectrophotometric Monitoring: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the absorbance curve.
-
IC50 Determination: Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Caption: Experimental workflow for determining DapB inhibitor IC50 values.
Minimum Inhibitory Concentration (MIC) Assay
This cellular assay determines the lowest concentration of an inhibitor that prevents visible growth of a bacterium.
Principle: Bacteria are exposed to serial dilutions of an inhibitor in a nutrient-rich broth. After incubation, the lowest concentration that prevents bacterial growth is identified as the Minimum Inhibitory Concentration (MIC).[6]
Methodology:
-
Inhibitor Dilution: Perform serial two-fold dilutions of the test inhibitor in Mueller-Hinton broth in a 96-well U-bottom plate.[6]
-
Bacterial Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and add it to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest inhibitor concentration in a well with no visible bacterial growth. This can be assessed visually or by measuring optical density.[6]
Caption: Logical flow for a standard Minimum Inhibitory Concentration (MIC) assay.
References
- 1. pnas.org [pnas.org]
- 2. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Synthesis and characterization of the N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE) alternate substrate analog N,N-dimethyl-l,l-SDAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Identification of Small-Molecule Inhibitors of Brucella Diaminopimelate Decarboxylase by Using a High-Throughput Screening Assay [frontiersin.org]
A comparative analysis of peptidoglycan cross-linking with diaminopimelic acid versus other amino acids.
A definitive guide for researchers and drug development professionals on the structural and functional diversity of bacterial cell wall cross-linking.
The bacterial cell wall, a critical structure for survival and a primary target for antibiotics, owes its mechanical strength to the intricate network of peptidoglycan. A key feature of this network is the cross-linking of peptide stems, a process that exhibits significant diversity across bacterial species. This guide provides a comparative analysis of peptidoglycan cross-linking, focusing on the pivotal role of the diamino acid at the third position of the peptide stem, primarily diaminopimelic acid (DAP) versus L-lysine and other variants. Understanding these differences is paramount for the development of novel, targeted antibacterial therapies.
Introduction to Peptidoglycan Structure and Cross-Linking
Peptidoglycan, also known as murein, is a polymer consisting of repeating disaccharide units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM).[1][2][3] A short peptide stem is attached to each NAM residue.[1][3] The rigidity of the peptidoglycan sacculus is achieved by cross-linking these peptide stems, a reaction catalyzed by transpeptidases, which are well-known as penicillin-binding proteins (PBPs).[4][5][6][7] This cross-linking provides structural integrity, enabling the bacterium to withstand internal osmotic pressure and maintain its shape.[1][8][9]
The amino acid at the third position of the peptide stem is a crucial determinant of the cross-linking mechanism. In a significant portion of the bacterial kingdom, this position is occupied by either meso-diaminopimelic acid (m-DAP) or L-lysine.[3][10][11][12] This fundamental difference delineates two major types of peptidoglycan, often referred to as DAP-type and Lys-type.
This compound (DAP)-Type Cross-Linking
Primarily found in Gram-negative bacteria, mycobacteria, and some Gram-positive bacilli like Bacillus subtilis and Listeria monocytogenes, DAP-type peptidoglycan is characterized by the presence of meso-diaminopimelic acid at the third position of the peptide stem.[3][10][12][13][14]
The cross-link in DAP-type peptidoglycan is typically a direct linkage between the D-alanine at the fourth position of one peptide stem and the ε-amino group of m-DAP at the third position of an adjacent stem.[8][12] This is known as a 4-3 cross-link and is predominantly formed by the action of D,D-transpeptidases (PBPs).[15][16]
In some cases, particularly in non-growing or stationary phase cells, an alternative 3-3 cross-link can be formed between two m-DAP residues.[15] This reaction is catalyzed by L,D-transpeptidases, which are insensitive to many β-lactam antibiotics, thus contributing to antibiotic resistance.[15][17]
Lysine-Type Cross-Linking and Other Variants
Lysine-type peptidoglycan is characteristic of most Gram-positive bacteria, including notable pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[8][10][12] In this configuration, L-lysine replaces m-DAP at the third position of the peptide stem.
A key distinction of Lys-type peptidoglycan is the presence of an interpeptide bridge, a short chain of amino acids that connects the D-alanine of one stem to the ε-amino group of L-lysine on another.[8][12][18] The composition and length of this bridge are highly variable among different bacterial species. For instance, Staphylococcus aureus possesses a pentaglycine (B1581309) bridge, which is essential for its viability.[14][19][20] The enzymes responsible for synthesizing this bridge are the Fem (Factor essential for methicillin (B1676495) resistance) proteins.[20]
Comparative Data on Peptidoglycan Cross-Linking
The following tables summarize the key differences between DAP-type and Lys-type peptidoglycan cross-linking based on available experimental data.
| Feature | This compound (DAP)-Type | Lysine (Lys)-Type & Other Variants |
| Primary Amino Acid at Position 3 | meso-Diaminopimelic acid (m-DAP) | L-Lysine, L-Ornithine, etc. |
| Predominant Bacterial Group | Gram-negative bacteria, Mycobacteria, some Gram-positive bacilli | Most Gram-positive bacteria |
| Typical Cross-Link Type | Direct 4-3 cross-link (D-Ala -> m-DAP) | Interpeptide bridge-mediated 4-3 cross-link (D-Ala -> Bridge -> L-Lys) |
| Alternative Cross-Link Type | 3-3 cross-link (m-DAP -> m-DAP) | Varies depending on species and bridge composition |
| Primary Cross-Linking Enzymes | D,D-Transpeptidases (PBPs) | D,D-Transpeptidases (PBPs) |
| Alternative Cross-Linking Enzymes | L,D-Transpeptidases | L,D-Transpeptidases (less common) |
| Interpeptide Bridge | Absent | Present and variable in composition |
Table 1: General Comparison of DAP-type and Lys-type Peptidoglycan Cross-Linking
| Bacterial Species | Gram Stain | Peptidoglycan Type | Cross-Link/Bridge Composition | Key Enzymes |
| Escherichia coli | Negative | DAP-type | Direct 4-3 (D-Ala -> m-DAP) and 3-3 (m-DAP -> m-DAP) | D,D-Transpeptidases (PBPs), L,D-Transpeptidases (YcbB, YnhG)[15] |
| Bacillus subtilis | Positive | DAP-type | Direct 4-3 (D-Ala -> m-DAP) | D,D-Transpeptidases (PBPs) |
| Mycobacterium tuberculosis | N/A (Acid-fast) | DAP-type | Primarily 3-3 (m-DAP -> m-DAP) | L,D-Transpeptidases |
| Staphylococcus aureus | Positive | Lys-type | Pentaglycine bridge | D,D-Transpeptidases (PBPs), FemX, FemA, FemB[14][20] |
| Streptococcus pneumoniae | Positive | Lys-type | Dipeptide bridge (L-Ala-L-Ala or L-Ser-L-Ala) | D,D-Transpeptidases (PBPs), MurM, MurN |
| Enterococcus faecium | Positive | Lys-type | D-Aspartate bridge | D,D-Transpeptidases (PBPs) |
Table 2: Examples of Peptidoglycan Structure in Different Bacterial Species
Experimental Protocols
Accurate analysis of peptidoglycan structure is crucial for understanding bacterial physiology and developing targeted antimicrobials. The following are detailed methodologies for key experiments cited in the analysis of peptidoglycan cross-linking.
Protocol 1: Isolation of Peptidoglycan Sacculi
This protocol describes the purification of intact peptidoglycan sacculi from bacterial cells.
-
Cell Culture and Harvest: Grow bacterial cells to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium. Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer and disrupt the cells using methods such as sonication, French press, or bead beating.
-
SDS Treatment: Add sodium dodecyl sulfate (B86663) (SDS) to a final concentration of 4% and boil the lysate for 30 minutes to solubilize membranes and proteins.
-
Washing: Pellet the insoluble peptidoglycan by ultracentrifugation. Wash the pellet repeatedly with sterile, nuclease-free water to remove SDS and other contaminants.
-
Enzymatic Digestion (Optional): To remove contaminating macromolecules, treat the sacculi with α-amylase, DNase, and RNase, followed by treatment with trypsin to digest any remaining proteins.
-
Final Washes: Wash the purified sacculi extensively with water and lyophilize for storage.
Protocol 2: Muropeptide Analysis by HPLC
This protocol outlines the digestion of peptidoglycan into its constituent muropeptides and their separation by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Enzymatic Digestion: Resuspend a known amount of purified peptidoglycan sacculi in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0). Add a muramidase, such as cellosyl or mutanolysin, to digest the glycan backbone. Incubate at 37°C overnight.
-
Reduction of Muropeptides: Stop the digestion by boiling. Reduce the free aldehyde group of the C1 carbon of MurNAc by adding sodium borohydride.
-
pH Adjustment: Adjust the pH of the sample to 2-4 with phosphoric acid.
-
HPLC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Separate the muropeptides using a gradient of a suitable mobile phase, such as sodium phosphate buffer with an increasing concentration of methanol.[21]
-
Detection: Monitor the elution of muropeptides by UV absorbance at 202 nm. Collect fractions for further analysis.
Protocol 3: Mass Spectrometry (MS) Analysis of Muropeptides
This protocol details the identification and structural characterization of muropeptides using mass spectrometry.
-
Sample Preparation: Desalt the collected HPLC fractions using a micro-scale C18 column (e.g., ZipTip).
-
MS Analysis: Analyze the desalted muropeptides by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][16][18][22]
-
Data Analysis: Determine the mass of the individual muropeptides. The mass will indicate the composition of the muropeptide (e.g., monomer, dimer, trimer) and the nature of the peptide stem and any modifications.
-
Tandem MS (MS/MS): For unambiguous structural elucidation, perform tandem mass spectrometry (MS/MS) on selected muropeptide ions. Fragmentation patterns will reveal the amino acid sequence of the peptide stem and the location of the cross-link.
Visualization of Cross-Linking and Signaling
The following diagrams illustrate the key differences in peptidoglycan cross-linking and a simplified representation of an experimental workflow.
Caption: Comparison of DAP-type and Lys-type peptidoglycan cross-linking.
Caption: Experimental workflow for muropeptide analysis.
Caption: Simplified signaling pathway for peptidoglycan recognition by NOD2.
Conclusion and Future Directions
The structural diversity in peptidoglycan cross-linking, particularly the distinction between DAP-type and Lys-type, has profound implications for bacterial physiology, pathogenesis, and susceptibility to antibiotics. The presence of L,D-transpeptidases that generate 3-3 cross-links in DAP-type peptidoglycan, for example, is a known mechanism of resistance to β-lactam antibiotics. Furthermore, the unique structures of different peptidoglycan types are recognized by the host's innate immune system, triggering specific signaling pathways.[2][13][23]
For drug development professionals, a detailed understanding of the enzymes involved in these distinct cross-linking pathways, such as the Fem ligases in S. aureus, offers novel targets for the development of species-specific antibacterial agents. Future research should focus on high-throughput methods for peptidoglycan analysis to screen for inhibitors of these essential enzymes and to better understand the dynamic remodeling of the cell wall in response to environmental cues and antibiotic stress. This comparative guide serves as a foundational resource for researchers aiming to exploit the fascinating complexity of the bacterial cell wall in the ongoing battle against infectious diseases.
References
- 1. Peptidoglycan Structure Analysis: A Comprehensive Insight for Researchers | MolecularCloud [molecularcloud.org]
- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 3. Peptidoglycan Molecular Structure - Glycopedia [glycopedia.eu]
- 4. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Class-A penicillin binding proteins do not contribute to cell shape but repair cell-wall defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. homework.study.com [homework.study.com]
- 12. researchgate.net [researchgate.net]
- 13. Key structures of bacterial peptidoglycan and lipopolysaccharide triggering the innate immune system of higher animals: Chemical synthesis and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Crossbridge Structure on Peptidoglycan Crosslinking: A Synthetic Stem Peptide Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Peptidoglycan Cross-Linking Activity of l,d-Transpeptidases from Clostridium difficile and Inactivation of These Enzymes by β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Remodeling of Crossbridges Controls Peptidoglycan Crosslinking Levels in Bacterial Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specificity Determinants for Lysine Incorporation in Staphylococcus aureus Peptidoglycan as Revealed by the Structure of a MurE Enzyme Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Peptidoglycan-induced modulation of metabolic and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Diaminopimelic Acid: Validation of a Novel HPLC-UV Method Against Traditional Ion-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of diaminopimelic acid (DAP) against the traditional Ion-Exchange Chromatography (IEC) with post-column ninhydrin (B49086) derivatization. This compound is a key component of the peptidoglycan in most bacterial cell walls and serves as a valuable biomarker for bacterial biomass and contamination. Accurate and reliable quantification of DAP is crucial in various research and development areas, including microbiology, ruminant nutrition, and the development of novel antibacterial agents.
This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The performance of the new HPLC-UV method was rigorously validated and compared against the established ion-exchange chromatography technique. The following table summarizes the key quantitative performance parameters for both methods.
| Performance Parameter | New HPLC-UV Method | Traditional Ion-Exchange Chromatography (IEC) |
| Linearity Range | 0.91 - 500 nmol/mL | Estimated: 5 - 1000 µmol/L[1] |
| Accuracy (Recovery) | ~100%[2] | Not explicitly stated for DAP, but generally high for amino acid analysis. |
| Precision (Repeatability) | Intra-assay CV: ~0.5%[2] | Within-run CV: < 3.8% (for most amino acids)[1] |
| Precision (Intermediate) | Inter-assay CV: ~1.1%[2] | Between-run CV: < 8.0% (for most amino acids)[1] |
| Limit of Detection (LOD) | ~0.28 nmol/mL (at 337 nm)[2] | Estimated: 2-5 nmol |
| Limit of Quantification (LOQ) | ~0.91 nmol/mL (at 337 nm)[2] | Not explicitly stated, but higher than LOD. |
| Analysis Time per Sample | ~60 minutes | ~18 minutes (for DAP peak)[3] |
Experimental Protocols
Detailed methodologies for both the validated HPLC-UV method and the traditional ion-exchange chromatography are provided below.
New HPLC-UV Method Protocol
This method involves pre-column derivatization of DAP with o-phthaldialdehyde (OPA) followed by separation and detection using a reversed-phase HPLC system with UV detection.
1. Sample Hydrolysis:
-
Biological samples (e.g., bacterial cell pellets, rumen fluid) are hydrolyzed with 6 M HCl at 104±2°C for 20 hours to release DAP from peptidoglycan.[2]
2. Pre-column Derivatization:
-
The hydrolyzed sample is neutralized.
-
An aliquot of the neutralized hydrolysate is mixed with OPA reagent in the presence of a thiol (e.g., ethanethiol) to form a fluorescent and UV-active derivative.[2]
3. HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 3 µm particle size, 250 x 2.1 mm I.D.).[2]
-
Mobile Phase: A gradient elution program is typically used with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection is performed at two wavelengths, 230.7 nm and 337 nm, for optimal sensitivity and specificity.[2]
-
Quantification: The concentration of DAP is determined by comparing the peak area of the DAP derivative to a standard curve prepared with known concentrations of DAP.
Traditional Ion-Exchange Chromatography (IEC) Protocol
This classic method relies on the separation of amino acids based on their charge using an ion-exchange resin, followed by post-column derivatization with ninhydrin for colorimetric detection.
1. Sample Preparation:
-
Samples are hydrolyzed using 6 M HCl at 110°C for 24 hours.[3]
-
To avoid interference from other amino acids, particularly methionine, a performic acid oxidation step can be included before hydrolysis. This converts methionine to methionine-sulfone, which elutes separately from DAP.[3]
-
The hydrolysate is dried to remove excess acid and then redissolved in a pH 2.2 loading buffer.[3]
2. Ion-Exchange Chromatography:
-
Column: A cation-exchange column is used.
-
Elution: A step-gradient of buffers with increasing pH and/or ionic strength is used to elute the bound amino acids.
-
Flow Rate: Typical flow rates for the buffer and ninhydrin reagent are 50 mL/h and 25 mL/h, respectively.[3]
3. Post-column Derivatization and Detection:
-
The column effluent is mixed with ninhydrin reagent and heated.
-
Ninhydrin reacts with the primary and secondary amines of the amino acids to produce a colored compound.
-
Detection: The absorbance of the colored product is measured using a photometer, typically at 420 nm.[3]
-
Quantification: The concentration of DAP is determined by comparing its peak area to that of a known standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for both analytical methods.
Caption: Workflow for the new HPLC-UV method for DAP quantification.
Caption: Workflow for the traditional Ion-Exchange Chromatography method.
Conclusion
The newly validated HPLC-UV method offers a highly sensitive, accurate, and precise alternative for the quantification of this compound. While the traditional ion-exchange chromatography method remains a robust and reliable technique, the HPLC-UV method provides superior sensitivity with a lower limit of detection. The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the available instrumentation. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. Amino acid determination in biological fluids by automated ion-exchange chromatography: performance of Hitachi L-8500A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for determining 2-6-diaminopimelic acid and 2-aminoethylphosphonic acid in gut contents. | Semantic Scholar [semanticscholar.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to the Immunomodulatory Effects of Diaminopimelic Acid and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory properties of diaminopimelic acid (DAP) and its synthetic analogs. This compound, a key component of peptidoglycan in many bacteria, is a potent activator of the innate immune system. Its synthetic derivatives are being extensively explored for their potential as vaccine adjuvants, immunotherapies, and tools to study immune signaling pathways. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological processes to facilitate informed decisions in research and drug development.
Introduction to this compound and its Immunomodulatory Role
This compound (DAP) is a non-proteinogenic amino acid that plays a crucial role in the structural integrity of the bacterial cell wall. Specifically, meso-diaminopimelic acid (mDAP) is a defining component of the peptidoglycan of all Gram-negative and certain Gram-positive bacteria. The mammalian innate immune system has evolved to recognize fragments of this peptidoglycan, with DAP-containing structures being potent elicitors of an immune response.
The primary intracellular receptor for DAP-containing peptidoglycan fragments is the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] The minimal structural motif for NOD1 recognition is the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[3][4] Upon binding of iE-DAP, NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2. This interaction triggers downstream signaling cascades, primarily activating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] The culmination of this signaling is the production of a variety of pro-inflammatory cytokines and chemokines, which orchestrate the innate immune response to bacterial infection.[5][7]
The development of synthetic analogs of DAP and its derivatives has been driven by the need for more potent and specific immunomodulators. These synthetic molecules offer advantages in terms of stability, purity, and the ability to fine-tune their biological activity through chemical modifications.
Comparative Analysis of Immunomodulatory Activity
The immunomodulatory activity of DAP and its synthetic analogs is typically assessed by their ability to activate NOD1 and induce the production of inflammatory mediators. Synthetic analogs, particularly those with modifications that increase their lipophilicity, have been shown to be significantly more potent than the natural dipeptide iE-DAP.
Quantitative Comparison of NOD1 Agonist Potency
The following table summarizes the relative potency of DAP-containing molecules in activating the NF-κB signaling pathway, a key downstream event of NOD1 activation. The data is compiled from studies using human embryonic kidney (HEK293T) cells transfected with a NOD1 expression vector and an NF-κB-driven reporter gene (luciferase or secreted embryonic alkaline phosphatase - SEAP).
| Compound | Description | Cell Type | Assay | Relative Potency (Compared to iE-DAP) | Reference |
| meso-DAP | The core amino acid | Human epithelial cells | NF-κB activation | Weaker than known NOD1 agonists | [8] |
| iE-DAP (γ-D-Glu-mDAP) | The minimal NOD1-activating dipeptide | HEK293T-NOD1 | NF-κB Luciferase | 1x (baseline) | [4][7] |
| C12-iE-DAP | Lauroyl (C12) acylated iE-DAP | HEK293T-NOD1 | NF-κB-SEAP | 100-1000x more potent | [6] |
| KF1B | A synthetic lipophilic derivative of iE-DAP | HEK293T-NOD1 | NF-κB Luciferase | Significantly more potent | [7] |
| Mur-Tri-DAP | Muramyl tripeptide containing DAP | Human monocytic cells | IL-1β & IL-6 production | Synergizes with IL-32 | [8] |
Cytokine and Chemokine Production
The activation of NOD1 by DAP and its analogs leads to the production of a range of pro-inflammatory cytokines and chemokines. The profile and magnitude of this response can vary depending on the specific analog and the cell type.
| Compound | Cell Type | Cytokine/Chemokine Induced | Key Findings | Reference |
| iE-DAP | Mouse intestinal epithelial cells | Low levels of IL-6 and TNF-α | High doses required for induction | [7] |
| C12-iE-DAP | Human hepatocytes | CCL5 (RANTES), CXCL1 (KC) | Potent induction of chemokines | [5] |
| KF1B | Mouse intestinal epithelial cells | CXCL1, CD83, MBL2 | Induction of genes for immune cell recruitment | [7] |
| C12-iE-DAP | Human monocytic (THP-1) cells | IL-8, TNF-α | Dose-dependent increase in cytokine secretion | |
| Mur-Tri-DAP | Human peripheral blood mononuclear cells | IL-1β, IL-6 | Synergistic production with IL-32 | [8] |
Signaling Pathways and Experimental Workflows
NOD1 Signaling Pathway
The binding of DAP-containing ligands to NOD1 initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.
Caption: NOD1 signaling pathway initiated by DAP-containing ligands.
Experimental Workflow: NF-κB Reporter Assay
A common method to quantify the activity of NOD1 agonists is the NF-κB reporter assay. This workflow outlines the key steps.
Caption: Workflow for an NF-κB luciferase reporter assay.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay in HEK293T Cells
This protocol is adapted from methodologies described in the literature for assessing NOD1 activation.[3][9][10]
Objective: To quantify the dose-dependent activation of the NF-κB signaling pathway by DAP or its synthetic analogs in cells expressing NOD1.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well white, clear-bottom tissue culture plates
-
Expression plasmid for human NOD1
-
NF-κB-luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control reporter plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
DAP or synthetic analogs stock solutions
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Prepare a transfection mix according to the manufacturer's protocol. For each well, co-transfect the cells with the NOD1 expression plasmid, the NF-κB-luciferase reporter plasmid, and the control Renilla plasmid.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for protein expression.
-
Stimulation: Prepare serial dilutions of DAP or its synthetic analogs in DMEM. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of the compounds. Include a vehicle control (medium only).
-
Incubation: Incubate the stimulated cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Aspirate the medium and wash the cells once with Phosphate-Buffered Saline (PBS). Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminometry: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the dual-luciferase reporter assay system's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the agonist to generate dose-response curves.
Cytokine Measurement by ELISA
This protocol provides a general framework for measuring cytokine levels in the supernatant of stimulated immune cells.
Objective: To quantify the amount of a specific cytokine (e.g., IL-8, TNF-α) secreted by cells in response to stimulation with DAP or its synthetic analogs.
Materials:
-
Immune cells (e.g., THP-1 monocytes, primary macrophages)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
24- or 48-well tissue culture plates
-
DAP or synthetic analogs stock solutions
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation:
-
For THP-1 cells, seed at a density of 5 x 10^5 cells/mL. Differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours, followed by a 24-hour rest period in fresh medium.
-
For primary macrophages, isolate and culture according to standard protocols.
-
Add DAP or its synthetic analogs at desired concentrations to the cells. Include an unstimulated control.
-
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer. Store the supernatant at -80°C until use.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and a standard curve of the recombinant cytokine.
-
Adding a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
Conclusion
The study of this compound and its synthetic analogs has significantly advanced our understanding of innate immune recognition and signaling. The available data clearly indicate that synthetic modifications, particularly the addition of lipophilic moieties, can dramatically enhance the immunomodulatory potency of DAP-containing molecules. This makes them highly attractive candidates for the development of novel vaccine adjuvants and immunotherapies.
This guide provides a framework for comparing the effects of these compounds. Researchers and drug developers should consider the specific context of their application, including the target cell type, desired immune response profile, and in vivo delivery considerations, when selecting or designing DAP-based immunomodulators. The detailed protocols and visualized pathways herein serve as a valuable resource for the continued exploration of this promising class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Hepatocytes express functional NOD1 and NOD2 receptors: A role for NOD1 in hepatocyte CC and CXC chemokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Nod1 acts as an intracellular receptor to stimulate chemokine production and neutrophil recruitment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Intricate Web of Bacterial Protein Interactions: A Guide to Cross-Linking Strategies Involving Diaminopimelic Acid
For researchers, scientists, and drug development professionals engaged in the study of bacterial physiology and the development of novel antimicrobial agents, understanding the intricate network of protein-protein interactions within the bacterial cell wall is paramount. Diaminopimelic acid (DAP), a unique amino acid central to the structure of peptidoglycan in many bacteria, presents a key target for elucidating these interactions. This guide provides a comprehensive comparison of cross-linking strategies to study protein-protein interactions involving DAP, offering insights into their mechanisms, performance, and the experimental protocols required for their successful implementation.
The rigid peptidoglycan layer, essential for bacterial survival, is a dynamic structure where a multitude of proteins interact to facilitate cell growth, division, and pathogenesis. Capturing these often transient interactions requires robust chemical cross-linking techniques coupled with sensitive analytical methods like mass spectrometry. This guide focuses on strategies that can be employed to covalently link proteins interacting with DAP-containing peptidoglycan or proteins that themselves contain DAP.
Comparison of Cross-Linking Chemistries for Targeting this compound
This compound possesses two key reactive functional groups that can be targeted by cross-linking reagents: a primary amine on its side chain and a carboxyl group. The choice of cross-linker chemistry is critical and depends on the specific research question, the cellular context (in vivo vs. in vitro), and the desired specificity.
| Cross-Linking Strategy | Target Functional Group on DAP | Common Cross-Linkers | Key Characteristics |
| Amine-Reactive Cross-Linking | ε-amino group | N-hydroxysuccinimide (NHS) esters (e.g., DSS, BS3), Imidoesters (e.g., DMP) | Pros: High reactivity, commercially available in various lengths and with cleavable spacers. Cons: Lack of specificity for DAP over the abundant lysine (B10760008) residues in proteins, potentially leading to a high background of non-DAP related cross-links. |
| Carboxyl-Reactive Cross-Linking | Carboxyl group | Carbodiimides (e.g., EDC) in combination with N-hydroxysuccinimide (NHS) | Pros: Can target the carboxyl group of DAP. Cons: Also reacts with the carboxyl groups of aspartic and glutamic acids, as well as the C-termini of proteins. Requires a two-step reaction and careful pH control. |
| Photo-Activatable Cross-Linking | Non-specific C-H and N-H bonds in proximity | Diazirine or Benzophenone-containing reagents, Photo-activatable amino acid analogs (e.g., photo-leucine, photo-methionine) | Pros: Can capture very transient interactions upon UV activation, offers temporal control. Cons: Reactivity is non-specific, potentially leading to complex cross-linking patterns. Incorporation of photo-activatable amino acids may require genetic manipulation. |
| Enzyme-Mediated Cross-Linking | Specific amino acid residues | Transglutaminases, L,D-Transpeptidases | Pros: High specificity for their target residues. Cons: Limited to the specific recognition sequences of the enzymes. May require purified components for in vitro studies. L,D-transpeptidases naturally form cross-links involving DAP.[1] |
Experimental Workflows and Methodologies
The successful application of these cross-linking strategies hinges on meticulously planned experimental workflows. Below are generalized protocols for in vivo cross-linking in bacteria, which can be adapted for specific cross-linkers and bacterial species.
General Workflow for In Vivo Cross-Linking in Bacteria
Caption: A generalized workflow for in vivo cross-linking experiments in bacteria.
Detailed Protocol for In Vivo Cross-Linking with NHS Esters (e.g., DSS)
-
Cell Culture and Harvest: Grow bacterial cells to the desired optical density (e.g., mid-logarithmic phase). Harvest cells by centrifugation and wash them with a non-amine-containing buffer like phosphate-buffered saline (PBS) to remove any primary amines from the culture medium.
-
Cross-Linking Reaction: Resuspend the cell pellet in PBS to a specific cell density. Add the NHS-ester cross-linker (e.g., Disuccinimidyl suberate (B1241622) - DSS) to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature with gentle agitation.
-
Quenching: Stop the cross-linking reaction by adding a quenching buffer containing primary amines, such as Tris-HCl (final concentration 20-50 mM) or glycine, and incubate for 15 minutes.
-
Cell Lysis and Protein Preparation: Pellet the quenched cells and lyse them using appropriate methods (e.g., sonication, bead beating, or enzymatic lysis). The lysate can then be processed for protein digestion.
-
Protein Digestion and Mass Spectrometry: The cross-linked protein mixture is typically denatured, reduced, alkylated, and then digested with a protease like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is required to identify the cross-linked peptides from the complex MS/MS data.
Detailed Protocol for In Vivo Cross-Linking with Carbodiimides (EDC)
-
Cell Culture and Harvest: Similar to the NHS ester protocol, grow and harvest bacterial cells, washing them with an amine- and carboxyl-free buffer, such as MES buffer (2-(N-morpholino)ethanesulfonic acid).
-
Cross-Linking Reaction: Resuspend the cells in MES buffer (pH 6.0). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to a final concentration of 5-10 mM and N-hydroxysuccinimide (NHS) to a final concentration of 5-10 mM. Incubate for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a buffer containing a reducing agent like beta-mercaptoethanol and washing the cells.
-
Downstream Processing: Follow the same procedures for cell lysis, protein digestion, and mass spectrometry analysis as described for NHS esters.
Visualizing the Cross-Linking of Peptidoglycan-Associated Proteins
The following diagram illustrates the general principle of using a bifunctional cross-linker to capture the interaction between a peptidoglycan-binding protein and the DAP-containing stem peptide of the bacterial cell wall.
Caption: Capturing a protein-peptidoglycan interaction using a chemical cross-linker.
Future Perspectives and Alternative Approaches
While conventional chemical cross-linkers provide valuable insights, the development of more specific strategies for targeting DAP is an ongoing area of research.
-
Enzyme-Mediated Labeling: The use of bacterial enzymes, such as L,D-transpeptidases that naturally recognize and modify DAP, could be harnessed to incorporate probes or cross-linkers with high specificity.[1]
-
Metabolic Labeling with DAP Analogs: Introducing chemically modified DAP analogs into the bacterial culture could allow for their incorporation into the peptidoglycan. These analogs could contain photo-activatable groups or "click" chemistry handles for subsequent cross-linking or enrichment.
-
DAP-Specific Antibodies: Following a general cross-linking reaction, antibodies that specifically recognize DAP could be used to immunoprecipitate cross-linked peptides containing this amino acid, thereby enriching for interactions involving peptidoglycan.
The choice of a cross-linking strategy for studying protein-protein interactions involving this compound will ultimately depend on the specific biological question and the available experimental systems. A thorough understanding of the chemical principles and potential limitations of each method is crucial for obtaining reliable and insightful data into the complex and dynamic world of the bacterial cell wall.
References
Safety Operating Guide
Proper Disposal of Diaminopimelic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed procedures for the safe and compliant disposal of Diaminopimelic Acid (DAP), ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While not classified as hazardous for transportation, DAP can cause skin, eye, and respiratory irritation.[1][2][3][4] Always consult the Safety Data Sheet (SDS) for the specific formulation you are using.
Personal Protective Equipment (PPE) required for handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[3] |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH- or CEN-certified respirator may be appropriate.[1] |
Step-by-Step Disposal Procedure for this compound
The primary recommendation from multiple safety data sheets is to dispose of this compound and its containers at an approved waste disposal plant.[1][2][4] Do not dispose of DAP in regular trash or pour it down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
1. Waste Identification and Segregation:
-
Treat all solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) as chemical waste.
-
Do not mix this compound waste with other waste streams unless compatible and permitted by your institution's waste management guidelines.
2. Waste Collection and Storage:
-
Collect solid DAP waste in a clearly labeled, sealed container.
-
The container should be made of a material compatible with the chemical.
-
Label the waste container clearly as "this compound Waste" and include the date of accumulation.
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1][2]
3. Disposal of Empty Containers:
-
Containers that held this compound should be managed as chemical waste.
-
If institutional procedures allow for the disposal of "RCRA Empty" containers in regular trash, they must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[6]
-
Labels on empty containers should be defaced or removed before disposal to prevent misuse.[6][7]
4. Accidental Spills:
-
Wear appropriate PPE.
-
Carefully sweep or vacuum the spilled solid material into a suitable container for disposal.[1][8]
-
Prevent the spilled material from entering drains or waterways.[1][9]
-
Clean the spill area thoroughly.
5. Consultation and Final Disposal:
-
Always follow your institution's specific guidelines for chemical waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
This compound Hazard Summary
| Hazard Classification | Description | GHS Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2][3] | P264: Wash skin thoroughly after handling.[1][2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3] P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P337+P313: If eye irritation persists: Get medical advice/attention.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Environmental Hazards | No data available on ecotoxicity. Not known to be hazardous to water.[4][10] | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sfasu.edu [sfasu.edu]
- 8. 2,6-DIAMINOPIMELIC ACID - Safety Data Sheet [chemicalbook.com]
- 9. targetmol.com [targetmol.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Operational Guide for Handling Diaminopimelic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Diaminopimelic Acid (DAP). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this chemical.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[4] Gloves should be inspected before use and changed if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or goggles.[4][5] | To protect against dust particles and potential splashes. |
| A face shield should be worn in addition to safety glasses or goggles if there is a risk of splashing.[4][6] | Provides a broader shield for the face from splashes. | |
| Body Protection | A lab coat is the minimum requirement.[7] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH- or CEN-certified respirator should be used when handling large quantities or if dust generation is unavoidable.[8][9] | To prevent inhalation of dust particles that may cause respiratory irritation.[8][10] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[8][9]
-
Avoid all personal contact, including inhalation of dust.[11]
-
Minimize dust generation and accumulation during handling.[8]
-
Wash hands thoroughly with soap and water after handling the substance.[1][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[8]
Storage:
-
Keep the container in a cool, dry, and well-ventilated place.[5][8][9]
-
Store away from incompatible materials such as strong oxidizing agents.[10]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][9] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[12]
-
Wear PPE: Put on the appropriate personal protective equipment as outlined in Section 1.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[5][8]
-
Cleanup: Gently sweep or vacuum the spilled solid material. Avoid creating dust.[5][8][12] Place the collected material into a suitable, labeled container for disposal.[5][8]
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[2][8]
-
Do not allow the chemical to enter drains or waterways.[8][9]
-
Contaminated packaging should be disposed of as unused product.[8]
Quantitative Data
The following table summarizes key physical and chemical properties of this compound. No occupational exposure limits have been established by regulatory bodies.
| Property | Value |
| Molecular Formula | C₇H₁₄N₂O₄ |
| Molecular Weight | 190.20 g/mol [3][8] |
| Appearance | White to beige powder[8][13] |
| Melting Point | Approximately 300 °C / 572 °F[8][13] |
| Solubility | Soluble in water, diluted acids, and alkali[8] |
| OSHA PEL | No data available[8] |
| NIOSH REL | No data available[8] |
| ACGIH TLV | No data available[8] |
Experimental Workflow: Chemical Spill Response
The following diagram outlines the step-by-step workflow for responding to a this compound spill.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C7H14N2O4 | CID 865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. ehs.gmu.edu [ehs.gmu.edu]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. targetmol.com [targetmol.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. anaspec.com [anaspec.com]
- 12. 2,6-DIAMINOPIMELIC ACID - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
